Chloroform Isoamyl Alcohol
Description
Properties
IUPAC Name |
chloroform;3-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O.CHCl3/c1-5(2)3-4-6;2-1(3)4/h5-6H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHZIBWEHPHYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO.C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of Isoamyl Alcohol in DNA Extraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology, the isolation of high-purity deoxyribonucleic acid (DNA) is a foundational step for a multitude of downstream applications, from polymerase chain reaction (PCR) to next-generation sequencing. The phenol-chloroform extraction method, a venerable and robust technique, remains a staple in many laboratories. Central to the efficacy of this method is a reagent often used in combination with chloroform: isoamyl alcohol. This technical guide provides an in-depth exploration of the multifaceted role of isoamyl alcohol in DNA extraction, detailing its chemical properties, mechanism of action, and practical application in established protocols.
Core Functions of Isoamyl Alcohol in Nucleic Acid Purification
Isoamyl alcohol, a branched-chain alcohol with the chemical formula (CH₃)₂CHCH₂CH₂OH, is a key component in the organic solvent mixtures used for the purification of nucleic acids. Its primary functions are to prevent the formation of emulsions and to reduce foaming during the extraction process.[1][2][3] These properties are critical for achieving a clean separation of the aqueous and organic phases, thereby ensuring a high yield and purity of the extracted DNA.
1.1. Antifoaming Agent:
During the vigorous mixing required to denature and separate proteins from nucleic acids, the high concentration of proteins and lipids can lead to the formation of a stable foam at the interface of the aqueous and organic layers. This foam can physically trap DNA molecules, leading to a significant reduction in yield. Isoamyl alcohol, as a potent antifoaming agent, destabilizes these foams.[4][5][6]
1.2. Emulsion Prevention and Phase Separation:
An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other. In the context of DNA extraction, the formation of a stable emulsion between the aqueous phase (containing DNA) and the organic phase (containing denatured proteins and lipids) makes it exceedingly difficult to cleanly separate the two layers. Isoamyl alcohol helps to prevent the formation of these emulsions, resulting in a sharp and distinct interface between the aqueous and organic phases.[1][7] This clear separation is crucial for the careful removal of the aqueous layer containing the purified DNA without contaminating it with organic solvents or denatured proteins.[1][4]
Physicochemical Mechanism of Action
The efficacy of isoamyl alcohol as an antifoaming and anti-emulsifying agent is rooted in its physicochemical properties, particularly its effect on surface tension.
2.1. Reduction of Surface Tension:
Foams are stabilized by a layer of surfactant molecules, in this case, denatured proteins, which accumulate at the air-liquid interface. These molecules create a surface tension gradient that resists the thinning of the liquid film between bubbles. Isoamyl alcohol, being a surfactant itself, migrates to this interface. It has a lower surface tension than the proteinaceous surfactants, and its presence disrupts the uniform surface tension required to maintain stable foam. This localized reduction in surface tension creates an instability, causing the foam bubbles to coalesce and break.[1]
2.2. Interfacial Activity:
In the liquid-liquid extraction, isoamyl alcohol partitions at the interface between the aqueous and organic phases. Here, it interacts with the denatured proteins and lipids that would otherwise stabilize an emulsion. By disrupting the packing of these molecules at the interface, isoamyl alcohol reduces the interfacial tension and prevents the formation of a stable emulsion layer. This facilitates a cleaner and more rapid separation of the two phases upon centrifugation.
The logical workflow of how isoamyl alcohol contributes to a successful DNA extraction is illustrated in the following diagram:
Experimental Protocols and Data Presentation
Isoamyl alcohol is most commonly used in two standard organic solvent mixtures for DNA extraction. The precise ratios of these components are critical for optimal performance.
| Mixture | Composition | Typical Ratio (v/v/v) | Primary Use |
| Phenol:Chloroform:Isoamyl Alcohol (PCI) | Phenol, Chloroform, Isoamyl Alcohol | 25:24:1 | Main extraction step for deproteinization |
| Chloroform:Isoamyl Alcohol (CI) | Chloroform, Isoamyl Alcohol | 24:1 | Subsequent extraction to remove residual phenol |
Table 1: Standard Organic Solvent Mixtures Incorporating Isoamyl Alcohol
Detailed Protocol for DNA Extraction from Animal Cells using Phenol:Chloroform:Isoamyl Alcohol
This protocol is a standard method for the isolation of high-molecular-weight DNA from cultured animal cells.
Materials:
-
Cell pellet
-
Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)
-
Chloroform:Isoamyl Alcohol (24:1)
-
5 M NaCl
-
Ice-cold 100% Ethanol (B145695)
-
70% Ethanol
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer. Add 50 µL of Proteinase K solution and incubate at 55°C for 1-3 hours with gentle agitation.
-
First Organic Extraction: Add an equal volume (1 mL) of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) to the lysate. Mix by inverting the tube for 5-10 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.
-
Second Organic Extraction: Add an equal volume of Chloroform:Isoamyl Alcohol (24:1). Mix by inverting for 5 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Aqueous Phase Collection: Transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 1/10th volume of 5 M NaCl and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inversion until a white DNA precipitate is visible.
-
Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the DNA pellet with 1 mL of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 10-15 minutes. Resuspend the DNA in an appropriate volume of TE Buffer.
The logical flow of this experimental protocol is depicted in the following diagram:
Modified Protocol for DNA Extraction from Plant Tissue using Chloroform:Isoamyl Alcohol
Plant tissues often contain high levels of polysaccharides and polyphenols that can interfere with DNA extraction. This modified CTAB (cetyltrimethylammonium bromide) method incorporates a chloroform:isoamyl alcohol step for improved purification.
Materials:
-
Plant tissue
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP)
-
β-mercaptoethanol
-
Chloroform:Isoamyl Alcohol (24:1)
-
Wash Buffer (76% Ethanol, 10 mM Ammonium Acetate)
-
TE Buffer
Procedure:
-
Tissue Homogenization: Grind 100 mg of plant tissue to a fine powder in liquid nitrogen.
-
Lysis: Transfer the powder to a tube containing 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2 µL of β-mercaptoethanol. Incubate at 65°C for 60 minutes with occasional mixing.
-
Organic Extraction: Add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1). Mix by inversion for 10 minutes.
-
Phase Separation: Centrifuge at 13,000 x g for 15 minutes at room temperature.
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 0.7 volumes of isopropanol and mix gently. Incubate at -20°C for 30 minutes.
-
Pelleting: Centrifuge at 13,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the pellet with 500 µL of Wash Buffer. Centrifuge at 13,000 x g for 5 minutes at 4°C. Repeat the wash step.
-
Drying and Resuspension: Air-dry the pellet and resuspend in 50-100 µL of TE Buffer.
Conclusion
Isoamyl alcohol is an indispensable component of the classic phenol-chloroform DNA extraction method. Its primary roles as an antifoaming agent and an emulsion suppressant are critical for achieving a clean and efficient separation of nucleic acids from cellular contaminants. By understanding the physicochemical principles behind its function and adhering to optimized protocols, researchers can consistently obtain high-quality DNA suitable for a wide array of sensitive molecular analyses, thereby advancing scientific discovery and therapeutic development.
References
The Unseen Workhorse: A Technical Guide to DNA Extraction with Chloroform and Isoamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology, the isolation of high-quality deoxyribonucleic acid (DNA) is the foundational step for a multitude of downstream applications, from polymerase chain reaction (PCR) to next-generation sequencing. The phenol-chloroform extraction method, a classic and robust technique, remains a staple in many laboratories. This guide delves into the core principles and technical nuances of the chloroform-isoamyl alcohol step, a critical component of this widely used protocol.
The Principle of Phase Separation: A Tripartite System for Purity
The fundamental principle behind DNA extraction using phenol (B47542), chloroform (B151607), and isoamyl alcohol is liquid-liquid extraction, which partitions molecules based on their differential solubility in aqueous and organic phases.[1][2] Following cell lysis, which liberates DNA and other cellular components, a mixture of phenol, chloroform, and isoamyl alcohol is introduced to the aqueous lysate.
The Role of Chloroform:
Chloroform serves a dual purpose in this extraction. Firstly, it is a potent protein denaturant, working in concert with phenol to disrupt the tertiary structure of proteins and cause them to precipitate.[3][4] This synergistic action is more efficient at protein removal than either solvent alone.[5] Secondly, chloroform increases the density of the organic phase.[2][5][6] This enhanced density difference between the aqueous and organic layers results in a sharp, well-defined interface upon centrifugation, minimizing the risk of cross-contamination between the phases.[6] Chloroform also aids in the removal of lipids, which are soluble in this organic solvent.[6][7][8]
The Function of Isoamyl Alcohol:
Isoamyl alcohol is primarily included as an anti-foaming agent.[1][5][6][9][10] During the vigorous mixing required to ensure thorough extraction, emulsions can form, leading to the entrapment of the aqueous phase within the organic phase and vice versa. This can significantly reduce the yield and purity of the extracted DNA. Isoamyl alcohol, with its surfactant properties, reduces the surface tension between the aqueous and organic phases, preventing the formation of a stable foam and ensuring a clean separation of the layers.[1][9]
Upon centrifugation, three distinct phases are formed:
-
The Upper Aqueous Phase: This layer contains the polar DNA and RNA molecules, as they are soluble in the aqueous buffer.[1][2]
-
The Interphase: A thin, often white, layer of precipitated proteins forms between the aqueous and organic phases.[1][2]
-
The Lower Organic Phase: This layer contains the denatured proteins, lipids, and other nonpolar cellular components dissolved in the phenol and chloroform.[1][2]
The careful aspiration of the upper aqueous phase allows for the separation of the DNA from the majority of cellular contaminants.
Quantitative Analysis of Extraction Efficiency
The success of a DNA extraction protocol is typically assessed by measuring the yield and purity of the isolated DNA. The following tables summarize representative quantitative data from studies employing phenol-chloroform-based extraction methods.
| Parameter | Method | Starting Material | Average DNA Yield (ng/µL) | Reference |
| DNA Yield | Phenol-Chloroform | Human Blood | 150 - 300 | [6] |
| CTAB/Phenol-Chloroform | Plant Leaves | 50 - 500 | ||
| Phenol-Chloroform-Isoamyl Alcohol | Bacteria | Varies with species and density | [11] |
| Purity Metric | Ideal Ratio for "Pure" DNA | Common Contaminants Indicated by Low Ratios | Reference |
| A260/A280 Ratio | ~1.8 | Protein, Phenol | [2][10][12] |
| A260/A230 Ratio | 2.0 - 2.2 | Phenol, Guanidine salts, Carbohydrates | [2][10][12] |
Note: The actual yield and purity can vary significantly depending on the sample type, starting material quantity, and specific protocol modifications.
Detailed Experimental Protocols
The following are generalized protocols for DNA extraction using chloroform and isoamyl alcohol from common sample types. It is imperative to adhere to all safety precautions, including working in a fume hood and wearing appropriate personal protective equipment, when handling phenol and chloroform.
Protocol 1: Genomic DNA Extraction from Whole Blood
Reagents:
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Methodology:
-
To 1 volume of whole blood, add 3 volumes of red blood cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the white blood cell pellet in 1 volume of cell lysis buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 56°C for 1-3 hours with gentle agitation.
-
Cool the sample to room temperature. Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Mix by inverting the tube for 5-10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to remove residual phenol.
-
Mix by inverting and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add 1/10th volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol.
-
Mix gently by inversion until the DNA precipitates.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Air dry the pellet and resuspend in TE buffer.
Protocol 2: DNA Extraction from Plant Tissue
Reagents:
-
CTAB Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP)
-
β-mercaptoethanol
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Methodology:
-
Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen.
-
Transfer the powder to a tube containing 1 mL of pre-warmed (65°C) CTAB buffer with 0.2% β-mercaptoethanol.
-
Incubate at 65°C for 30-60 minutes with occasional mixing.
-
Add an equal volume of Chloroform:Isoamyl Alcohol (24:1).
-
Mix gently by inversion for 10-15 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at room temperature.
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol.
-
Mix gently by inversion and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the DNA.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Air dry the pellet and resuspend in TE buffer.
Visualizing the Process and Principles
To further elucidate the experimental workflow and the interplay of the key reagents, the following diagrams are provided.
Caption: Experimental workflow for DNA extraction using the phenol-chloroform method.
Caption: Logical relationships of key reagents and their effects in DNA extraction.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. dna.uga.edu [dna.uga.edu]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. protocols.io [protocols.io]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison Analysis of Different DNA Extraction Methods on Suitability for Long-Read Metagenomic Nanopore Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
chloroform isoamyl alcohol mixture preparation for molecular biology
An In-depth Technical Guide to Chloroform (B151607):Isoamyl Alcohol Mixtures in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preparation and application of chloroform:isoamyl alcohol mixtures for the purification of nucleic acids. It details the standardized ratios, preparation protocols, and the underlying principles of their use in DNA and RNA extraction, along with critical safety guidelines.
Core Principles and Component Functions
Phenol-chloroform extraction is a liquid-liquid extraction technique used to separate nucleic acids from proteins and lipids. The method leverages the differential solubility of these molecules in aqueous and organic phases. The addition of chloroform and isoamyl alcohol to phenol (B47542) enhances the efficiency and quality of the purification.
-
Chloroform : As a dense organic solvent, chloroform serves multiple purposes. It denatures proteins and extracts lipids from the sample lysate.[1][2] Crucially, it increases the density of the organic phase, ensuring a sharp and stable interface between the organic and the upper aqueous phase, which prevents phase inversion.[3]
-
Isoamyl Alcohol : This component is primarily added as an anti-foaming agent.[3][4] It reduces the formation of an emulsion between the aqueous and organic phases during mixing, which facilitates a cleaner separation upon centrifugation.[5]
-
pH Dependence : The pH of the organic solution is critical for selectively isolating DNA or RNA. For DNA purification, a pH of 7.8-8.2 is used, which maintains DNA in the aqueous phase.[6] For RNA purification, an acidic pH (around 4.7) is employed, causing DNA to denature and partition into the organic phase while RNA remains in the aqueous solution.[3][7][8]
Data Presentation: Standard Mixture Ratios
The precise ratio of components is critical for successful and reproducible nucleic acid extraction. The tables below summarize the standard mixtures used for DNA and RNA purification.
Table 1: Mixtures for DNA Extraction
| Mixture Name | Ratio (v/v/v) | Component Volumes (for 50 mL) | Primary Use |
| Phenol:Chloroform:Isoamyl Alcohol (PCI) | 25:24:1 | 25 mL Phenol, 24 mL Chloroform, 1 mL Isoamyl Alcohol | Initial deproteinization of cell lysate.[5] |
| Chloroform:Isoamyl Alcohol (CI) | 24:1 | 48 mL Chloroform, 2 mL Isoamyl Alcohol | Removal of residual phenol from the aqueous phase.[4][5] |
Table 2: Mixtures for RNA Extraction
| Mixture Name | Ratio (v/v/v) | Component Volumes (for 150 mL) | Primary Use |
| Acid Phenol:Chloroform:Isoamyl Alcohol | 125:24:1 | 125 mL Acid Phenol (pH 4.7), 24 mL Chloroform, 1 mL Isoamyl Alcohol | Initial deproteinization and separation of DNA from RNA.[7][8] |
| Chloroform:Isoamyl Alcohol (CI) | 24:1 | Not Applicable (Typically prepared as needed) | Removal of residual acid phenol from the aqueous phase.[7] |
Experimental Protocols
Adherence to detailed protocols is essential for obtaining high-purity nucleic acids.
Protocol 1: Preparation of Chloroform:Isoamyl Alcohol (24:1) Solution
-
Safety First : Perform all steps in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]
-
Measure Components : For every 25 mL of solution required, measure 24 mL of chloroform and 1 mL of isoamyl alcohol. For example, to prepare 100 mL, combine 96 mL of chloroform with 4 mL of isoamyl alcohol.[4]
-
Mixing : Combine the measured volumes in a sterile, chemical-resistant glass bottle.
-
Storage : Cap the bottle tightly and store it at 2-8°C, protected from light.[11][12] The solution is stable for several months under these conditions.
Protocol 2: General Nucleic Acid Extraction Workflow
This protocol outlines the general steps for DNA purification using a Phenol:Chloroform:Isoamyl Alcohol (25:24:1) mixture followed by a Chloroform:Isoamyl Alcohol (24:1) wash.
-
Sample Lysis : Start with a lysed biological sample (e.g., cells or tissue homogenate) in an appropriate lysis buffer.
-
First Extraction : Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) to the sample.[1]
-
Emulsification : Vortex the tube vigorously for 15-30 seconds to create an emulsion. This ensures thorough mixing and efficient protein denaturation.[1][6]
-
Phase Separation : Centrifuge the mixture at 12,000 - 16,000 x g for 3-5 minutes at room temperature.[1][11] This will separate the mixture into three layers: a lower organic phase, a middle interface containing denatured proteins, and an upper aqueous phase containing the nucleic acids.
-
Aqueous Phase Transfer : Carefully aspirate the upper aqueous phase and transfer it to a new, sterile microcentrifuge tube. It is critical to avoid disturbing the protein interface.[11]
-
Second Extraction (Phenol Removal) : Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the collected aqueous phase.[6]
-
Mixing and Centrifugation : Vortex briefly and centrifuge at 12,000 x g for 2-3 minutes.[11] This step removes any residual phenol from the aqueous phase.
-
Final Transfer : Transfer the upper aqueous phase to a new tube for nucleic acid precipitation.
-
Precipitation : Add 1/10th volume of 3M sodium acetate (B1210297) (pH 5.2) and 2 to 2.5 volumes of ice-cold 100% ethanol (B145695).[13] Invert the tube several times to mix.
-
Incubation & Pelletin g: Incubate at -20°C for at least one hour to precipitate the DNA. Pellet the DNA by centrifuging at maximum speed for 20-30 minutes at 4°C.[1][13]
-
Washing : Carefully discard the supernatant and wash the DNA pellet with 70% ethanol to remove excess salts.
-
Resuspension : Air-dry the pellet briefly and resuspend it in a suitable buffer, such as TE buffer or nuclease-free water.
Table 3: Centrifugation Parameters
| Step | Speed (x g) | Duration (minutes) | Temperature (°C) |
| Phase Separation (PCI) | 12,000 - 16,000 | 3 - 5 | Room Temperature |
| Phase Separation (CI) | 12,000 | 2 - 3 | Room Temperature |
| DNA Pelleting | ≥ 12,000 | 20 - 30 | 4 |
Visualizations: Workflows and Mechanisms
Diagrams generated using Graphviz illustrate the key processes in nucleic acid extraction.
Caption: Workflow for nucleic acid purification using organic extraction.
Caption: Phase separation after centrifugation.
Critical Safety and Handling
Working with chloroform and its mixtures requires strict adherence to safety protocols due to their inherent hazards.
-
Hazard Overview : Chloroform is toxic, a suspected carcinogen, and can cause damage to the liver, kidneys, and central nervous system.[9][14] Phenol is highly corrosive and can cause severe skin burns upon contact.[11]
-
Engineering Controls : Always handle chloroform, phenol, and their mixtures inside a certified chemical fume hood to prevent inhalation of toxic vapors.[9][10] Ensure that a safety shower and eyewash station are readily accessible.[14]
-
Personal Protective Equipment (PPE) :
-
Storage : Store solutions in tightly sealed, clearly labeled, chemical-resistant containers in a cool, well-ventilated, and designated area away from incompatible materials like strong oxidizing agents.[9][15]
-
Waste Disposal : Dispose of all liquid and solid waste contaminated with phenol and chloroform as hazardous chemical waste according to your institution's environmental health and safety guidelines. Do not pour this waste down the drain.[10][12]
-
Spill Response : In case of a spill, evacuate the area and follow institutional procedures for hazardous chemical spills. Absorb small spills with an inert material (e.g., vermiculite (B1170534) or sand) and dispose of it as hazardous waste.[15]
References
- 1. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. youtube.com [youtube.com]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. pacb.com [pacb.com]
- 7. Total RNA Preparation Protocol [younglab.wi.mit.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. interchim.fr [interchim.fr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. itwreagents.com [itwreagents.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. severnbiotech.com [severnbiotech.com]
Unraveling the Phases: An In-depth Technical Guide to Phenol-Chloroform Extraction
For Researchers, Scientists, and Drug Development Professionals
Phenol-chloroform extraction is a foundational liquid-liquid extraction technique in molecular biology, revered for its efficacy in purifying nucleic acids from complex biological samples. This method leverages the differential solubility of macromolecules in aqueous and organic solvents to efficiently separate DNA, RNA, and proteins. This guide provides a comprehensive exploration of the core principles governing phase separation in phenol-chloroform extraction, detailed experimental protocols, and a quantitative overview of biomolecule partitioning.
The Physicochemical Basis of Phase Separation
The success of phenol-chloroform extraction hinges on the immiscibility of the aqueous sample with the organic phenol-chloroform mixture, leading to the formation of distinct phases upon centrifugation. The distribution of biomolecules within these phases is dictated by their polarity and the pH of the solution.
Role of Reagents:
-
Phenol (B47542): A non-polar solvent, phenol is the primary agent for denaturing proteins. The hydrophobic regions of proteins interact with phenol, causing them to precipitate out of the aqueous phase.[1][2] Water-saturated phenol is often used to prevent the extraction of water from the aqueous phase.
-
Chloroform (B151607): Denser than phenol, chloroform enhances the efficiency of protein denaturation and increases the density of the organic phase, ensuring a sharp separation from the aqueous phase.[2][3] This clear demarcation is crucial for the clean removal of the aqueous layer containing the nucleic acids.[2]
-
Isoamyl Alcohol: Often included in the mixture, isoamyl alcohol acts as an anti-foaming agent and helps to further stabilize the interface between the aqueous and organic layers.[4]
-
Guanidinium (B1211019) Thiocyanate: This chaotropic agent is a powerful protein denaturant that effectively inactivates RNases, thereby protecting RNA from degradation during the extraction process.[5][6][7] It also aids in separating ribosomal RNA from ribosomal proteins.[5][6]
Upon centrifugation, the mixture separates into three distinct layers:
-
Upper Aqueous Phase: This less dense, polar layer contains the hydrophilic nucleic acids (DNA and/or RNA).[8]
-
Interphase: A cloudy, often white, layer forms between the aqueous and organic phases, containing denatured proteins and some lipids.[8]
-
Lower Organic Phase: The dense, non-polar phase consists of phenol and chloroform, containing lipids and the denatured proteins.[8]
The Critical Role of pH in Nucleic Acid Separation
The pH of the aqueous buffer is a critical determinant for the selective separation of DNA and RNA.
-
Neutral to Alkaline pH (pH 7.0 - 8.0): At this pH, the phosphate (B84403) groups of both DNA and RNA are negatively charged, rendering them hydrophilic and ensuring they both partition into the upper aqueous phase.[5][9] This condition is ideal for the simultaneous isolation of total nucleic acids.
-
Acidic pH (pH 4.0 - 5.0): Under acidic conditions, the phosphodiester backbone of DNA becomes neutralized, leading to its precipitation into the organic phase, while RNA, which is more resistant to neutralization, remains in the aqueous phase.[5][8][10] This principle is exploited for the specific isolation of RNA. The 2'-hydroxyl group on the ribose sugar of RNA makes it more polar than DNA, contributing to its retention in the aqueous phase under acidic conditions.[10] A study demonstrated that with a starting buffer at pH 3.47, the equilibrated aqueous phase pH becomes approximately 3.84, at which point almost all genomic DNA partitions into the phenol phase, allowing for the isolation of genomic DNA-free total RNA.[11][12]
Quantitative Partitioning of Biomolecules
The following table summarizes the distribution of major biomolecules during phenol-chloroform extraction under different pH conditions.
| Biomolecule | Aqueous Phase (pH 7-8) | Organic Phase (pH 7-8) | Interphase (pH 7-8) | Aqueous Phase (pH 4-5) | Organic Phase (pH 4-5) | Interphase (pH 4-5) |
| DNA | High | Low | Low | Low | High | High |
| RNA | High | Low | Low | High | Low | Low |
| Proteins | Low | High | High | Low | High | High |
| Lipids | Low | High | Low | Low | High | Low |
Experimental Protocols
Below are detailed methodologies for standard phenol-chloroform extraction for total nucleic acid and RNA-specific isolation.
Protocol 1: Total Nucleic Acid Extraction (DNA & RNA)
Materials:
-
Lysis Buffer (e.g., TE buffer with SDS and proteinase K)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer (pH 8.0)
Procedure:
-
Sample Lysis: Homogenize the biological sample in an appropriate volume of lysis buffer. For tissues, grinding in liquid nitrogen prior to lysis is recommended. Incubate at 55°C for 1-2 hours or until the sample is completely lysed.[13]
-
Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Vortex vigorously for 20-30 seconds to create an emulsion.
-
Phase Separation: Centrifuge the mixture at 12,000 - 16,000 x g for 5 minutes at room temperature.[13][14]
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new, sterile microfuge tube. Be extremely careful not to disturb the interphase.
-
Ethanol Precipitation: To the collected aqueous phase, add 2.5 volumes of ice-cold 100% ethanol and a salt (e.g., 1/10 volume of 3M sodium acetate, pH 5.2). Mix gently by inversion.
-
Nucleic Acid Pelleting: Incubate at -20°C for at least 1 hour (or overnight) to precipitate the nucleic acids. Centrifuge at 12,000 - 16,000 x g for 15-30 minutes at 4°C.[13]
-
Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 - 16,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or TE buffer.
Protocol 2: RNA-Specific Extraction (Acid Phenol)
This protocol utilizes an acidic phenol solution to selectively retain RNA in the aqueous phase.
Materials:
-
Guanidinium Thiocyanate-based Lysis Solution (e.g., TRIzol)
-
Acid Phenol:Chloroform (pH 4.0-4.5)
-
75% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Homogenization: Homogenize the sample in the guanidinium thiocyanate-based lysis solution.[15]
-
Phase Separation: Add chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[16]
-
Aqueous Phase Collection: The mixture will separate into a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing the RNA.[10] Carefully transfer the upper aqueous phase to a new tube.
-
RNA Precipitation: Add an equal volume of isopropanol to the aqueous phase. Mix and incubate at room temperature for 10 minutes.
-
RNA Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
Washing: Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol.
-
Centrifugation and Drying: Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the supernatant and briefly air-dry the pellet.
-
Resuspension: Resuspend the RNA in nuclease-free water.
Logical Workflow of Phenol-Chloroform Extraction
The following diagram illustrates the key steps and decision points in a typical phenol-chloroform extraction procedure.
Caption: Workflow of the phenol-chloroform extraction process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. theory.labster.com [theory.labster.com]
- 8. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. The effects of pH and salts on nucleic acid partitioning during phenol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 14. mpbio.com [mpbio.com]
- 15. bu.edu [bu.edu]
- 16. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Chloroform in Cell Lysis for High-Purity DNA Isolation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the function of chloroform (B151607) in the context of cell lysis for DNA isolation, with a primary focus on the widely utilized phenol-chloroform extraction method. This document will elucidate the biochemical mechanisms by which chloroform contributes to the denaturation of proteins, the partitioning of cellular components, and the overall efficiency and purity of the isolated DNA. Detailed experimental protocols, quantitative data comparisons, and visual representations of the underlying processes are provided to equip researchers with a thorough understanding of this fundamental molecular biology technique.
The Core Function of Chloroform in a Ternary System
The classic method of phenol-chloroform extraction relies on the principle of liquid-liquid extraction to separate nucleic acids from other cellular macromolecules, primarily proteins and lipids.[1] While phenol (B47542) is the principal denaturing agent for proteins, the inclusion of chloroform is critical for several reasons that significantly enhance the quality and yield of the isolated DNA.
Enhanced Protein Denaturation: Chloroform acts synergistically with phenol to denature proteins more effectively than phenol alone.[2] Proteins are complex macromolecules with both hydrophilic and hydrophobic regions. Phenol disrupts the protein structure by interacting with the hydrophobic cores, causing them to precipitate.[1] Chloroform, being a non-polar organic solvent, further facilitates this process by enhancing the denaturation of remaining proteins and ensuring their removal from the aqueous phase where the DNA resides.[3]
Improved Phase Separation: A crucial role of chloroform is to ensure a sharp and distinct separation between the aqueous phase (containing DNA) and the organic phase (containing denatured proteins and lipids). Phenol has a density only slightly greater than water (1.07 g/cm³ vs. 1.00 g/cm³), which can lead to a poorly defined interface or even phase inversion, especially in the presence of high salt concentrations.[4][5] Chloroform is significantly denser (1.47 g/cm³), and when mixed with phenol, it increases the overall density of the organic phase, forcing a clean separation upon centrifugation.[1][6] This sharp interface is vital for the clean aspiration of the aqueous layer without contaminating it with the organic phase or the precipitated proteins at the interphase.[4]
Lipid Solubilization: Cell lysis releases a substantial amount of lipids from cellular and nuclear membranes. These lipids can interfere with subsequent enzymatic reactions and are therefore important to remove. Chloroform is an excellent solvent for lipids, effectively partitioning them into the organic phase and away from the DNA in the aqueous phase.[1]
Reduction of Aqueous Phase Retention in Phenol: Phenol can retain a significant amount of the aqueous phase (10-15%), which would result in a corresponding loss of DNA.[4] The addition of chloroform mitigates this by creating a more non-polar organic phase, thereby reducing the solubility of the aqueous phase within it and increasing the recovery of the aqueous layer containing the DNA.[7]
The Role of Isoamyl Alcohol
The standard phenol-chloroform mixture is often supplemented with isoamyl alcohol in a 24:1 ratio of chloroform to isoamyl alcohol. The primary function of isoamyl alcohol is to act as an anti-foaming agent.[8][9] The vigorous mixing required to emulsify the aqueous and organic phases can create foam, which can interfere with the clean separation of the layers upon centrifugation. Isoamyl alcohol reduces the surface tension, preventing the formation of a stable foam and further stabilizing the interface between the phases.[9]
Quantitative Impact on DNA Yield and Purity
The addition of chloroform to the phenol extraction protocol has a significant impact on the final yield and purity of the isolated DNA. Purity is typically assessed spectrophotometrically by measuring the absorbance at 260 nm, 280 nm, and 230 nm.
-
A260/A280 Ratio: This ratio is used to assess protein contamination. A ratio of approximately 1.8 is generally considered indicative of pure DNA.[9] Lower ratios suggest residual protein or phenol contamination.
-
A260/A230 Ratio: This ratio is a secondary measure of purity and indicates contamination with substances that absorb at 230 nm, such as phenol, guanidine (B92328) salts, and carbohydrates. A ratio between 2.0 and 2.2 is generally considered pure.
While direct comparative studies isolating the effect of chloroform from phenol are not abundant in the literature, the comparison of the phenol-chloroform method with other techniques highlights its efficacy in producing high-purity DNA.
| DNA Extraction Method | Sample Source | Mean DNA Yield (ng/µL) | Mean A260/A280 Ratio | Reference |
| Phenol-Chloroform | Human Blood | ~308 | ~1.89 | [8] |
| Salting-Out | Human Blood | ~18 | ~1.82 | [8] |
| Phenol-Chloroform | Human Saliva | ~64 | ~1.87 | [8] |
| Salting-Out | Human Saliva | ~38 | ~1.75 | [8] |
| Phenol-Chloroform | Triatomine Bloodmeal (G. gallus) | 85.75 ± 17.99 | 1.75 ± 0.04 | [2] |
| Commercial Kit | Triatomine Bloodmeal (G. gallus) | Not specified | 1.83 ± 0.01 | [2] |
Experimental Protocols
The following is a generalized protocol for DNA extraction using the phenol-chloroform-isoamyl alcohol method. Specific volumes and incubation times may need to be optimized depending on the starting material.
Reagents and Equipment
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or nuclease-free water
-
Microcentrifuge
-
Vortexer
-
Pipettes and sterile tips
Procedure
-
Cell Lysis:
-
Resuspend cell pellet in an appropriate volume of Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 50-55°C for 1-3 hours, or until the solution is clear.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60 minutes.
-
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the cell lysate.
-
Vortex vigorously for 15-30 seconds to create an emulsion.
-
Centrifuge at 12,000 x g for 10-15 minutes at room temperature to separate the phases.
-
-
Aqueous Phase Recovery:
-
Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube, avoiding the white protein interface and the lower organic phase.
-
-
Chloroform Wash (Optional but Recommended):
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the recovered aqueous phase.
-
Vortex for 15 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new sterile tube. This step helps to remove any residual phenol.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate to the aqueous phase and mix gently.
-
Add 2-2.5 volumes of ice-cold 100% ethanol.
-
Invert the tube several times until a white DNA precipitate is visible.
-
Incubate at -20°C for at least 1 hour, or overnight for maximum yield.
-
-
DNA Pelleting and Washing:
-
Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the pellet for 5-15 minutes. Do not over-dry.
-
-
DNA Resuspension:
-
Resuspend the DNA pellet in an appropriate volume of TE Buffer or nuclease-free water.
-
Visualizing the Process
The following diagrams illustrate the key logical and experimental workflows in DNA isolation using chloroform.
Caption: Experimental workflow for DNA isolation using the phenol-chloroform method.
Caption: Phase separation after centrifugation in phenol-chloroform extraction.
Conclusion
References
- 1. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. journal.mdpip.com [journal.mdpip.com]
- 6. dna.uga.edu [dna.uga.edu]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
The Dual Role of Chloroform:Isoamyl Alcohol Solution in Nucleic Acid Purification: A Technical Guide
For Immediate Release
A deep dive into the chemical properties and applications of the chloroform (B151607):isoamyl alcohol solution, a critical reagent in molecular biology for the purification of DNA and RNA. This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing an in-depth look at the foundational principles and practical applications of this solvent mixture.
The chloroform:isoamyl alcohol solution, typically prepared in a 24:1 ratio, is a cornerstone of the phenol-chloroform extraction method for separating nucleic acids from proteins and lipids. Its efficacy lies in the distinct chemical properties of its components, each playing a strategic role in achieving high-purity nucleic acid samples suitable for downstream applications such as PCR, sequencing, and cloning.
Core Chemical Properties and Functions
The synergistic action of chloroform and isoamyl alcohol is central to the successful isolation of nucleic acids. Chloroform, a dense, nonpolar solvent, is instrumental in the denaturation of proteins and the solubilization of lipids.[1] When mixed with a cell lysate and phenol, it helps to create a sharp interface between the organic phase and the aqueous phase containing the nucleic acids. The higher density of chloroform compared to water ensures a clean separation upon centrifugation, with the organic phase settling at the bottom.[1][2]
Isoamyl alcohol, a primary alcohol, is added in a much smaller volume. Its primary function is to act as an anti-foaming agent, preventing the formation of an emulsion during the vigorous mixing steps of the extraction process.[1][2][3][4] This reduction in foaming is crucial for a clean separation of the aqueous and organic phases and for minimizing the loss of the aqueous phase, which contains the target nucleic acids.[5] Some evidence also suggests that isoamyl alcohol can help to inhibit RNase activity, further protecting the integrity of RNA during extraction.[6][7][8]
Quantitative Data Summary
The physical and chemical properties of the individual components and their mixture are critical for understanding their behavior in an extraction protocol.
| Property | Chloroform (CHCl₃) | Isoamyl Alcohol (C₅H₁₂O) | Chloroform:Isoamyl Alcohol (24:1) Mixture | Phenol:Chloroform:Isoamyl Alcohol (25:24:1) Mixture |
| Density | ~1.48 g/cm³[9] | ~0.8247 g/cm³ (at 0°C)[7][10] | Not explicitly found, but denser than water. | ~1.28 g/mL (at 20°C)[11][12][13] |
| Boiling Point | 61.2 °C[9][14] | 131.6 °C[7][10] | Not explicitly found. | Not explicitly found. |
| Solubility in Water | Slightly soluble[1] | Slightly soluble (28 g/L)[7] | Immiscible. | Immiscible. |
| Primary Function | Protein denaturation, lipid solubilization, phase separation[1][15] | Anti-foaming agent, RNase inhibition[2][3][7] | Deproteinization and phase separation. | Deproteinization and nucleic acid isolation.[11] |
Experimental Protocols
The use of chloroform:isoamyl alcohol is a key step in the widely used phenol-chloroform DNA and RNA extraction protocols. Below are detailed methodologies for these essential laboratory procedures.
Protocol 1: Genomic DNA Extraction from Whole Blood
-
Sample Preparation: Collect 5 ml of whole blood in a tube containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Add an equal volume of Solution I (e.g., a hypotonic buffer) and 120 µl of Nonidet P40. Mix gently by inversion and centrifuge at 2000 rpm for 20 minutes. Discard the supernatant.[16]
-
White Blood Cell Lysis: Resuspend the pellet in 800 µl of Solution II (a cell lysis buffer containing detergents like SDS).[16]
-
Protein Digestion: Add Proteinase K to a final concentration of 100-200 µg/ml and incubate at 55-65°C for 1-2 hours or overnight until the solution is clear.[17]
-
Phenol:Chloroform:Isoamyl Alcohol Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0) to the lysate.[16][17]
-
Mix vigorously by vortexing or inverting the tube for 1-2 minutes to create an emulsion.[18][19]
-
Centrifuge at 12,000 rpm for 1-5 minutes at room temperature.[16][17]
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface and the lower organic phase.[17]
-
-
Chloroform:Isoamyl Alcohol Extraction:
-
DNA Precipitation:
-
Add 1/10 volume of 3M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol (B145695).[18]
-
Mix gently by inversion until a white DNA precipitate becomes visible.
-
Incubate at -20°C for at least one hour or overnight to enhance precipitation.[17]
-
-
DNA Pelleting and Washing:
-
Centrifuge at 12,000 rpm for 10-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the DNA pellet with 70% ethanol to remove excess salts.
-
Centrifuge again for 5-15 minutes at 4°C.
-
-
DNA Rehydration:
-
Decant the 70% ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry.
-
Resuspend the DNA in a suitable volume of TE buffer or nuclease-free water.
-
Protocol 2: Total RNA Extraction from Tissues
Note: All solutions and equipment must be RNase-free.
-
Tissue Homogenization: Homogenize the tissue sample in a denaturing solution (e.g., containing guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Phase Separation:
-
Add 0.1 volume of 2M sodium acetate (pH 4.0), 1 volume of water-saturated phenol, and 0.2 volumes of chloroform:isoamyl alcohol (49:1).
-
Mix vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
-
RNA Isolation:
-
Carefully transfer the upper aqueous phase (which contains the RNA) to a new tube.
-
-
RNA Precipitation:
-
Add an equal volume of isopropanol (B130326) and mix.
-
Incubate at -20°C for at least one hour.
-
-
RNA Pelleting and Washing:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 75% ethanol.
-
-
RNA Rehydration:
-
Briefly air-dry the pellet and resuspend in RNase-free water.
-
Visualizing the Process and Logic
To better illustrate the experimental workflow and the functional relationship of the components, the following diagrams have been generated using the DOT language.
Caption: Workflow for genomic DNA extraction.
Caption: Functional roles of components.
Safety Precautions
Chloroform is a hazardous chemical and a suspected carcinogen and teratogen.[1] Phenol is corrosive and can cause severe skin burns.[6] All handling of these chemicals should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.[20][21][22][23][24] Users should consult the relevant Safety Data Sheets (SDS) before handling these materials.[21][22][24][25]
References
- 1. Archived | DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins | National Institute of Justice [nij.ojp.gov]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Isoamyl alcohol - Wikipedia [en.wikipedia.org]
- 8. Phenol:Chloroform:Isoamyl Alcohol, For DNA, Sigma-Aldrich [sigmaaldrich.com]
- 9. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 10. atamankimya.com [atamankimya.com]
- 11. 苯酚-氯仿-异戊醇混合物 BioUltra, Molecular Biology, 25:24:1 | Sigma-Aldrich [sigmaaldrich.com]
- 12. Phenol/Chloroform/Isoamyl alcohol (25:24:1), stabilized, saturated with 100 mM Tris-EDTA to pH 8.0, for molecular 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 15. quora.com [quora.com]
- 16. geneticeducation.co.in [geneticeducation.co.in]
- 17. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. brd.nci.nih.gov [brd.nci.nih.gov]
- 19. pacb.com [pacb.com]
- 20. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 21. itwreagents.com [itwreagents.com]
- 22. carlroth.com [carlroth.com]
- 23. interchim.fr [interchim.fr]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. fishersci.com [fishersci.com]
safety precautions for handling chloroform isoamyl alcohol
An In-depth Technical Guide to Safety Precautions for Handling Chloroform (B151607):Isoamyl Alcohol
Introduction
The mixture of chloroform and isoamyl alcohol, typically in a 24:1 ratio, is a common reagent in molecular biology laboratories, primarily used for the purification of nucleic acids through phase separation. While indispensable for many protocols, this solution presents significant health and safety risks due to the inherent toxicity of its components. Chloroform is a suspected human carcinogen and potent organ toxicant, while isoamyl alcohol is a flammable irritant.
This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the necessary safety precautions for handling this chemical mixture. Adherence to these protocols is critical to minimize exposure, prevent accidents, and ensure a safe laboratory environment.
Hazard Identification and Toxicology
The chloroform:isoamyl alcohol mixture is classified as a hazardous substance. It is harmful if swallowed, toxic if inhaled, causes severe skin and eye irritation, and is suspected of causing cancer and reproductive harm.[1][2][3][4] Prolonged or repeated exposure can lead to significant damage to the liver and kidneys.[1][2]
GHS Hazard Pictograms:
| Health Hazard | Skull and Crossbones | Corrosion | Exclamation Mark |
|
|
|
|
|
Primary Components:
-
Chloroform (Trichloromethane): The primary component and main source of toxicity.
-
Acute Effects: Inhalation can cause central nervous system depression, leading to dizziness, headache, drowsiness, and confusion.[5][6][7][8] High concentrations can induce anesthesia and cardiac arrhythmias, which may be fatal.[6][9][10] It is a skin and eye irritant.[6][8]
-
Chronic Effects: Long-term exposure is associated with liver damage (hepatitis, jaundice) and kidney damage.[5][9] The U.S. EPA has classified chloroform as a Group B2, probable human carcinogen.[5] It is also suspected of being a reproductive toxin.[6] Chloroform has poor odor warning properties, meaning its hazardous concentration is below the level at which it can be smelled.[8]
-
-
Isoamyl Alcohol (3-methyl-1-butanol): Used in the mixture to reduce foaming and aid in phase separation.
Exposure Limits and Physical Properties
To prevent overexposure, regulatory bodies have established occupational exposure limits (OELs) for the individual components.
Table 1: Occupational Exposure Limits
| Component | Agency | Limit Type | Value |
| Chloroform | OSHA | PEL (Ceiling) | 50 ppm[6][8][14] |
| NIOSH | REL (STEL, 60-min) | 2 ppm[6][14][15] | |
| ACGIH | TLV (TWA, 8-hr) | 10 ppm[6][8][14] | |
| Isoamyl Alcohol | OSHA | PEL (TWA, 8-hr) | 100 ppm[11][16] |
| NIOSH | REL (TWA, 10-hr) | 100 ppm[11][16] | |
| NIOSH | REL (STEL, 15-min) | 125 ppm[11][16] | |
| ACGIH | TLV (TWA, 8-hr) | 100 ppm[11][16] | |
| ACGIH | TLV (STEL) | 125 ppm[11][16] |
(PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit)
Table 2: Physical and Chemical Properties
| Property | Chloroform | Isoamyl Alcohol |
| CAS Number | 67-66-3 | 123-51-3 |
| Appearance | Colorless liquid | Colorless liquid[11][12] |
| Odor | Pleasant, sweet odor[6] | Disagreeable odor[12][13] |
| Boiling Point | 61.2 °C (142.2 °F)[15] | 132 °C (270 °F) |
| Vapor Pressure | 160 mmHg @ 20°C[15] | 2 mmHg @ 25°C[17] |
| Flammability | Non-combustible[15] | Flammable Liquid[18] |
| Flash Point | Not Applicable | 43 °C (109 °F)[19] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All work involving the handling or transfer of chloroform:isoamyl alcohol must be performed inside a properly functioning and certified chemical fume hood.[8][20][21]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of hazardous vapors.[22]
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[14][23][24][25]
Personal Protective Equipment (PPE):
-
Hand Protection: Chloroform readily penetrates standard nitrile gloves (breakthrough time can be less than 3 minutes).[8][26] Double-gloving with nitrile gloves is the minimum requirement for incidental contact. For spills or prolonged handling, highly resistant gloves such as Viton™ or Silver Shield® are required.[8] Always inspect gloves for damage before use and change them immediately if contamination occurs.[3][27]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[26] When there is a significant risk of splashing, a full-face shield should be worn over the goggles.[8][24]
-
Protective Clothing: A long-sleeved lab coat, long pants, and fully enclosed, chemical-resistant shoes are required.[21][26] For tasks with a high splash potential, a chemically resistant apron is also recommended.[8]
-
Respiratory Protection: Not typically necessary when work is conducted within a certified fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[11][14]
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Safe Handling and Storage Procedures
Handling:
-
Work in a designated area within a chemical fume hood.[23]
-
Use the smallest quantity of the chemical necessary for the experiment.[8]
-
Keep containers tightly closed when not in use to minimize vapor release.[8][14]
-
Avoid actions that can generate aerosols, such as vigorous shaking outside of a sealed container.[28]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[1][2]
-
Wash hands thoroughly after handling the mixture, even if gloves were worn.[1][27]
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[3][22][29]
-
Use tightly sealed, properly labeled containers made of compatible materials (e.g., amber glass bottles).[30]
-
Store away from incompatible materials, which include strong oxidizers, strong caustics (alkalis), and chemically active metals like sodium, potassium, or magnesium.[8][15]
-
Store in secondary containment to control potential leaks or spills.
Emergency Procedures
Immediate and appropriate action is crucial in any emergency involving chloroform:isoamyl alcohol.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[6][23] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][20][23] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[3][20] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water.[3][27] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Emergency response workflow for a chemical spill.
Waste Disposal
Chemical waste containing chloroform:isoamyl alcohol must be treated as hazardous waste.
-
Classification: This mixture is typically classified as a halogenated solvent waste.[8][31] In the US, it falls under EPA waste code U044 for chloroform.[32]
-
Collection: Collect all waste, including contaminated materials (gloves, absorbent pads, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.[25] The container must be compatible with the chemical mixture.
-
Segregation: Do not mix chloroform waste with other chemical waste streams, as this can cause dangerous reactions.[31]
-
Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[31] Never dispose of this mixture down the drain or in regular trash.[31][33]
Sample Experimental Protocol: Nucleic Acid Extraction
This protocol outlines the general steps for a phenol-chloroform-isoamyl alcohol extraction, a common procedure where this mixture is used. This procedure must be performed with the utmost attention to the safety measures detailed above.
Note: This procedure almost invariably uses phenol (B47542) along with chloroform and isoamyl alcohol (PCI). Phenol carries its own severe hazards, including rapid skin absorption and severe chemical burns, necessitating even more stringent precautions.[25]
Protocol Steps:
-
Preparation (in Chemical Fume Hood): Prepare all necessary tubes and reagents inside the chemical fume hood. Don all required PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.
-
Lysis: Begin with an aqueous sample containing the cells or tissue from which nucleic acids are to be extracted (e.g., cell lysate).
-
Organic Extraction (in Chemical Fume Hood): To the aqueous sample, add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Mixing: Securely cap the tube and mix thoroughly by vortexing for 15-30 seconds to create an emulsion. This step must be done carefully to avoid tube failure and aerosol generation.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., >12,000 x g) for 5-15 minutes at 4°C. The centrifugation will separate the mixture into three phases: a lower organic phase (containing proteins and lipids), a middle interphase (containing denatured protein), and an upper aqueous phase (containing the nucleic acids).
-
Aqueous Phase Transfer (in Chemical Fume Hood): Carefully open the tube inside the fume hood. Without disturbing the interphase, use a pipette to transfer the upper aqueous phase to a new, clean tube. This is a critical step where exposure risk is high.
-
Second Extraction (Optional but Recommended): To remove residual phenol, add an equal volume of Chloroform:Isoamyl alcohol (24:1) to the collected aqueous phase. Repeat the mixing and centrifugation steps.
-
Final Aqueous Phase Transfer (in Chemical Fume Hood): Transfer the final aqueous phase to a new tube.
-
Waste Management: Immediately dispose of all tips, tubes, and waste solutions containing the organic mixture into the designated halogenated hazardous waste container located within the fume hood.
-
Downstream Processing: The nucleic acids in the aqueous phase can now be precipitated (e.g., with isopropanol (B130326) or ethanol), washed, and resuspended in a suitable buffer.
Caption: Experimental workflow for nucleic acid extraction highlighting safety checkpoints.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. himediadownloads.com [himediadownloads.com]
- 5. epa.gov [epa.gov]
- 6. nj.gov [nj.gov]
- 7. Chloroform | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 8. safety.duke.edu [safety.duke.edu]
- 9. Chloroform Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chloroform - Wikipedia [en.wikipedia.org]
- 11. nj.gov [nj.gov]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Isoamyl alcohol (primary) [cdc.gov]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Isoamyl alcohol (secondary) [cdc.gov]
- 14. hawaii.edu [hawaii.edu]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroform [cdc.gov]
- 16. Isoamyl alcohol - IDLH | NIOSH | CDC [cdc.gov]
- 17. vigon.com [vigon.com]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. restoredcdc.org [restoredcdc.org]
- 20. interchim.fr [interchim.fr]
- 21. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 22. serva.de [serva.de]
- 23. lsuhsc.edu [lsuhsc.edu]
- 24. fishersci.com [fishersci.com]
- 25. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 26. Fact Sheet: Phenol-Chloroform Extraction | PennEHRS [ehrs.upenn.edu]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. severnbiotech.com [severnbiotech.com]
- 29. itwreagents.com [itwreagents.com]
- 30. researchgate.net [researchgate.net]
- 31. laballey.com [laballey.com]
- 32. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 33. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Mechanism of Protein Denaturation by Phenol-Chloroform
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms underlying protein denaturation and extraction using the phenol-chloroform method, a cornerstone technique in molecular biology. It is intended to equip researchers with a deep understanding of the principles at play, detailed experimental protocols, and a clear visualization of the critical processes involved.
The Core Mechanism: A Multi-faceted Approach to Protein Removal
Phenol-chloroform extraction is a liquid-liquid extraction technique designed to separate nucleic acids from proteins and lipids.[1] The denaturation and subsequent removal of proteins are not the result of a single interaction but rather a concerted effort of both phenol (B47542) and chloroform (B151607), leveraging their distinct chemical properties to disrupt protein structure and facilitate phase separation.
The Role of Phenol: Driving Denaturation and Solubilization
Phenol is the primary denaturing agent in this process. Its efficacy stems from its ability to disrupt the intricate network of non-covalent interactions that maintain a protein's native three-dimensional structure.[2]
-
Disruption of Hydrophobic Interactions: In an aqueous environment, globular proteins typically fold to bury their hydrophobic amino acid residues within the core, away from the polar water molecules. Phenol, being a less polar solvent than water, disrupts this hydrophobic effect.[3] It creates a more favorable environment for the nonpolar side chains, prompting the protein to unfold and expose these hydrophobic residues.[3]
-
Formation of Hydrogen Bonds: The hydroxyl group of phenol can form new hydrogen bonds with the amino acid residues of the protein, further disrupting the native hydrogen bond network that stabilizes secondary structures like alpha-helices and beta-sheets.[2]
-
Solubilization of Denatured Proteins: As the protein unfolds, it exposes both its hydrophobic and hydrophilic residues. Phenol can accommodate both, effectively solubilizing the denatured protein and partitioning it into the organic phase.[4]
The Role of Chloroform: Enhancing Phase Separation and Lipid Removal
Chloroform plays a crucial, synergistic role in the extraction process:
-
Increased Density of the Organic Phase: Phenol has a density only slightly higher than water. The addition of chloroform, which is significantly denser than water, increases the overall density of the organic phase. This ensures a sharp and stable interface between the aqueous and organic layers upon centrifugation, preventing phase inversion where the aqueous layer could end up below the organic layer.[4]
-
Enhanced Protein Denaturation: Chloroform itself is a protein denaturant and works in concert with phenol to more effectively unfold and precipitate proteins at the interface.[5][6]
-
Lipid Solubilization: Chloroform is an excellent solvent for lipids, effectively removing them from the aqueous phase and partitioning them into the organic phase.[7]
-
Reduced Aqueous Phase Retention: Phenol can retain a significant amount of water, which could lead to the loss of nucleic acids. Chloroform's miscibility with phenol helps to pull the phenol away from the aqueous phase, sharpening the separation and improving the recovery of nucleic acids.[8]
The Fate of Denatured Proteins: Partitioning and Interfacial Precipitation
Upon mixing the aqueous sample with the phenol-chloroform mixture and subsequent centrifugation, three distinct phases are formed:
-
The Upper Aqueous Phase: This phase is less dense and contains the polar nucleic acids (DNA and RNA), salts, and sugars.[1]
-
The Lower Organic Phase: This denser phase contains the phenol, chloroform, lipids, and solubilized denatured proteins.[1]
-
The Interphase: A cloudy, often white, layer between the aqueous and organic phases is where a significant portion of the denatured and precipitated proteins accumulate.[1]
The efficiency of protein removal is remarkably high, with typically less than 1% of the total protein remaining in the aqueous phase after a single extraction.[4]
Quantitative Data on Protein Removal
| Protein Analyzed | Method | Observation | Reference |
| Vicilin (Maize Embryo) | Chloroform-Assisted Phenol Extraction (CAPE) vs. Standard Phenol Extraction | 2D-gel electrophoresis showed a significant reduction in the intensity and number of vicilin spots in the CAPE-treated sample compared to the control. | [5][6] |
| Total Maize Embryo Proteins | Chloroform-Assisted Phenol Extraction (CAPE) | SDS-PAGE analysis of proteins from the upper aqueous phase, the interphase, and the lower organic phase showed that the majority of vicilin aggregated at the interphase. | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for protein denaturation and removal from a biological sample for the purpose of nucleic acid purification.
Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction
This protocol is a widely used method for the purification of DNA.
Materials:
-
Cell or tissue sample
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, v/v/v), buffered to pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1, v/v)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Sample Lysis:
-
Resuspend cell pellet or homogenized tissue in an appropriate volume of Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 55°C for 1-3 hours, or until the solution is clear.
-
-
Phenol-Chloroform Extraction:
-
Cool the lysate to room temperature.
-
Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Vortex vigorously for 15-30 seconds to create an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.[9]
-
-
Aqueous Phase Collection:
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and the lower organic phase.
-
-
Chloroform Extraction (Optional but Recommended):
-
Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the collected aqueous phase.
-
Vortex for 15 seconds.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate, pH 5.2, and mix.
-
Add 2-2.5 volumes of ice-cold 100% ethanol and mix gently by inverting the tube until a precipitate is visible.
-
Incubate at -20°C for at least 1 hour or overnight.
-
-
Pelleting and Washing:
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the pellet for 5-10 minutes.
-
-
Resuspension:
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
-
Chloroform-Assisted Phenol Extraction (CAPE) for Proteomics
This protocol is optimized for the depletion of abundant proteins for downstream proteomic analysis.[6]
Materials:
-
Plant embryo tissue
-
Extraction Buffer (0.25 M Tris-HCl pH 7.5, 1% SDS, 14 mM DTT, protease inhibitors)
-
Chloroform
-
Buffered Phenol (pH 8.0)
-
Methanol (B129727) with 0.1 M Ammonium (B1175870) Acetate
Procedure:
-
Protein Extraction:
-
Homogenize 0.1 g of embryo tissue in 1.0 mL of cold Extraction Buffer.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Chloroform Denaturation:
-
To 600 µL of the embryo extract, add 600 µL of chloroform (1:1 ratio).
-
Shake vigorously for 10 minutes at room temperature.
-
-
Phenol Extraction:
-
Add 600 µL of buffered phenol (pH 8.0) to the chloroform-treated emulsion.
-
Shake thoroughly for 10 minutes at room temperature.
-
Centrifuge to separate the phases.
-
-
Protein Precipitation:
-
Transfer the lower organic phase to a new tube.
-
Add 5 volumes of methanol containing 0.1 M ammonium acetate.
-
Incubate at -20°C for at least 1 hour.
-
Pellet the proteins by centrifugation.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and the experimental workflow of phenol-chloroform extraction.
Caption: Molecular mechanism of protein denaturation by phenol.
Caption: Experimental workflow for phenol-chloroform extraction.
References
- 1. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 2. lclane.net [lclane.net]
- 3. reddit.com [reddit.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chloroform-Assisted Phenol Extraction Improving Proteome Profiling of Maize Embryos through Selective Depletion of High-Abundance Storage Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroform-Assisted Phenol Extraction Improving Proteome Profiling of Maize Embryos through Selective Depletion of High-Abundance Storage Proteins | PLOS One [journals.plos.org]
- 7. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. google.com [google.com]
- 9. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
The Enduring Legacy of Phenol-Chloroform Extraction: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isolation of pure, high-quality nucleic acids is the cornerstone of molecular biology, underpinning countless applications from basic research to the development of life-saving therapeutics. Among the myriad of techniques developed for this purpose, the phenol-chloroform extraction method stands as a foundational and historically significant approach. Though often supplanted by more modern, kit-based methods for routine applications, a deep understanding of its principles and historical development remains invaluable for troubleshooting, optimizing protocols for challenging samples, and appreciating the evolution of molecular biology techniques. This in-depth technical guide explores the historical development of the phenol-chloroform extraction method, provides detailed protocols for its key iterations, and presents a quantitative overview of its performance.
A Historical Journey: From Phenol's Protein-Denaturing Properties to a Cornerstone of Molecular Biology
The story of phenol-chloroform extraction is a testament to scientific ingenuity, building upon earlier observations of the unique chemical properties of its components.
The Dawn of an Era: Kirby's Pioneering Work
In the mid-20th century, the burgeoning field of molecular biology required robust methods to isolate nucleic acids from the complex milieu of the cell. A pivotal moment arrived in 1956 when K. S. Kirby published his groundbreaking work on the use of phenol (B47542) for the deproteinization of nucleic acid preparations.[1][2] Kirby's method was revolutionary in its simplicity and effectiveness, laying the groundwork for all subsequent phenol-based extraction protocols. He demonstrated that a two-phase system of phenol and an aqueous solution could efficiently remove proteins from homogenates of mammalian tissues, allowing for the recovery of ribonucleic acids (RNA) in the aqueous phase.[1][2]
The Single-Step Revolution: Chomczynski and Sacchi's Innovation
For decades, Kirby's phenol extraction remained a staple in molecular biology laboratories. However, the procedure could be time-consuming and was not always efficient for all sample types. A major leap forward came in 1987 when Piotr Chomczynski and Nicoletta Sacchi developed a "single-step" method for RNA isolation.[3][4][5] This new technique, which utilized an acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) mixture, drastically reduced the time and effort required for RNA extraction.[3][6] The acidic pH of the mixture was a key innovation, as it allowed for the selective partitioning of RNA into the aqueous phase while DNA and proteins were retained in the organic phase and interphase, respectively.[7] This method proved to be particularly valuable for processing large numbers of samples and for isolating RNA from small amounts of tissue or cells, and it quickly became the gold standard for RNA extraction for many years.[3][6]
The Chemistry of Separation: Roles of the Key Reagents
The effectiveness of the phenol-chloroform extraction method lies in the distinct chemical properties of its components and their interactions with the biomolecules within a cell lysate.
-
Phenol: This organic solvent is a powerful protein denaturant.[8] It disrupts the hydrogen bonds that maintain the secondary and tertiary structures of proteins, causing them to unfold and precipitate out of the aqueous solution.[8]
-
Chloroform (B151607): Chloroform serves a dual purpose. Firstly, it is a more effective denaturant for lipids, helping to remove them from the aqueous phase.[8] Secondly, and crucially, it increases the density of the organic phase, ensuring a sharp and stable interface between the aqueous and organic layers after centrifugation.[9] This clear separation is vital for the clean recovery of the nucleic acid-containing aqueous phase.
-
Isoamyl Alcohol: Often included in the organic mixture, isoamyl alcohol acts as an anti-foaming agent, preventing the formation of an emulsion between the aqueous and organic phases during mixing.[8] This ensures a cleaner separation of the layers.
-
Guanidinium Thiocyanate: A key component of the Chomczynski and Sacchi method, this chaotropic salt is a potent protein denaturant that also effectively inactivates ribonucleases (RNases), enzymes that rapidly degrade RNA.[5] Its inclusion was a critical factor in the ability to isolate high-quality, intact RNA.
Quantitative Performance of Phenol-Chloroform Based Methods
The yield and purity of nucleic acids are critical parameters for the success of downstream applications. While modern kit-based methods offer convenience and speed, the phenol-chloroform method, when performed meticulously, can yield high-quality nucleic acids. The purity of a nucleic acid preparation is commonly assessed by measuring its absorbance at 260 nm and 280 nm (A260/A280 ratio) and at 260 nm and 230 nm (A260/A230 ratio). An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA, while a ratio of ~2.0 is expected for pure RNA. The A260/A230 ratio, which should ideally be between 2.0 and 2.2, reflects contamination with substances like phenol and guanidinium salts.
Below are tables summarizing typical quantitative data for different phenol-chloroform based extraction methods, synthesized from multiple comparative studies. It is important to note that actual yields and purity can vary significantly depending on the sample type, starting material quantity, and operator skill.
| Method | Sample Type | Typical DNA Yield (µg/10^6 cells) | Typical A260/A280 Ratio | Typical A260/A230 Ratio |
| Classic Phenol-Chloroform | Mammalian Cells | 5 - 10 | 1.7 - 1.9 | 1.8 - 2.2 |
| Blood (per mL) | 15 - 30 | 1.7 - 1.9 | 1.5 - 2.0 | |
| Bacterial Culture (per mL) | 3 - 8 | 1.8 - 2.0 | 1.9 - 2.2 |
Table 1: Typical DNA Yield and Purity using Classic Phenol-Chloroform Extraction.
| Method | Sample Type | Typical RNA Yield (µg/10^6 cells) | Typical A260/A280 Ratio | Typical A260/A230 Ratio |
| AGPC (Chomczynski & Sacchi) | Mammalian Cells | 10 - 20 | 1.9 - 2.1 | 1.8 - 2.2 |
| Tissue (per mg) | 1 - 5 | 1.9 - 2.1 | 1.7 - 2.1 | |
| Plant Leaves (per 100mg) | 50 - 200 | 1.8 - 2.0 | 1.5 - 2.0 |
Table 2: Typical RNA Yield and Purity using the Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Method.
| Method Comparison | DNA Yield | RNA Yield | Purity (A260/A280) | Throughput |
| Phenol-Chloroform | High | Very High | Good to Excellent | Low |
| Silica-Based Spin Columns | Moderate to High | Moderate to High | Excellent | High |
| Magnetic Beads | Moderate to High | Moderate to High | Excellent | Very High |
Table 3: Qualitative Comparison of Phenol-Chloroform with Modern Kit-Based Methods.[10][11][12][13][14][15][16]
Detailed Experimental Protocols
The following are detailed protocols for the two landmark methods in the history of phenol-chloroform extraction. Safety Precaution: Phenol and chloroform are hazardous chemicals and should be handled in a fume hood with appropriate personal protective equipment.
Kirby's 1956 Method for RNA Isolation (Adapted)
This protocol is a representation of the principles described in Kirby's original 1956 publication.
Reagents:
-
Water-saturated phenol
-
0.1 M Tris-HCl, pH 7.5
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
Procedure:
-
Homogenize tissue or cells in 10 volumes of ice-cold 0.1 M Tris-HCl, pH 7.5.
-
Add an equal volume of water-saturated phenol to the homogenate.
-
Shake vigorously for 15 minutes at room temperature.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, avoiding the proteinaceous interphase.
-
To the aqueous phase, add 0.1 volumes of 3 M Sodium Acetate, pH 5.2, and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Discard the supernatant and wash the RNA pellet with ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and air-dry the RNA pellet.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
Chomczynski and Sacchi's 1987 Single-Step RNA Isolation Method (AGPC)
This protocol is based on the seminal 1987 paper.
Reagents:
-
Denaturing Solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (B86180) (pH 7.0), 0.5% sarcosyl, 0.1 M 2-mercaptoethanol.
-
2 M Sodium Acetate, pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol mixture (49:1)
-
75% Ethanol
Procedure:
-
Homogenize cells or tissues in Solution D (1 mL per 10^7 cells or 100 mg of tissue).
-
Sequentially add the following to the homogenate, mixing by inversion after each addition:
-
0.1 mL of 2 M Sodium Acetate, pH 4.0
-
1 mL of water-saturated phenol
-
0.2 mL of chloroform:isoamyl alcohol mixture
-
-
Shake vigorously for 10 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add an equal volume of isopropanol and incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Discard the supernatant and resuspend the RNA pellet in Solution D.
-
Precipitate the RNA again with an equal volume of isopropanol.
-
Centrifuge, discard the supernatant, and wash the pellet with 75% ethanol.
-
Air-dry the pellet and dissolve in an appropriate volume of RNase-free water.
Visualizing the Workflow and Molecular Interactions
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying molecular principles of separation.
A generalized workflow for phenol-chloroform nucleic acid extraction.
Molecular basis of phase separation in phenol-chloroform extraction.
Conclusion: A Method of Enduring Importance
The phenol-chloroform extraction method, from its inception by Kirby to its refinement by Chomczynski and Sacchi, has been instrumental in advancing the field of molecular biology. While newer methods offer advantages in terms of speed, safety, and ease of use, a thorough understanding of the principles and historical context of phenol-chloroform extraction remains a valuable asset for any researcher in the life sciences. Its ability to yield high quantities of pure nucleic acids, particularly from challenging samples, ensures its continued relevance in the modern molecular biology laboratory. This guide serves as a comprehensive resource for professionals seeking to understand and potentially utilize this powerful and historically significant technique.
References
- 1. A new method for the isolation of ribonucleic acids from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chomczynski, P. and Sacchi, N. (1987) Single-Step Method of RNA Isolation by Acid Guanidinium Thiocyanate-Phenol-Chloroform Extraction. Analytical Biochemistry, 162, 156-159. - References - Scientific Research Publishing [scirp.org]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 6. A new method for the isolation of ribonucleic acids from mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifescience.roche.com [lifescience.roche.com]
- 8. geneticeducation.co.in [geneticeducation.co.in]
- 9. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 10. Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
- 12. Optimization of phenol-chloroform RNA extraction: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. EVALUATION OF FOUR DIFFERENT DNA EXTRACTION METHODS IN COAGULASE-NEGATIVE STAPHYLOCOCCI CLINICAL ISOLATES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: High-Yield Genomic DNA Extraction from Plant Tissues Using a Chloroform:Isoamyl Alcohol Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality genomic DNA is a critical prerequisite for a multitude of molecular biology applications, including PCR, qPCR, next-generation sequencing, and the development of genetically engineered organisms. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and high concentrations of secondary metabolites such as polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions. The Cetyltrimethylammonium Bromide (CTAB) method, in conjunction with a chloroform:isoamyl alcohol purification step, is a robust and widely adopted protocol for overcoming these challenges. This method effectively lyses cells, removes contaminants, and yields high-purity DNA suitable for sensitive applications.
This document provides a detailed protocol for the extraction of genomic DNA from plant tissues using a CTAB-based method with chloroform:isoamyl alcohol. It includes a summary of expected DNA yields and purity from various plant species, a comprehensive step-by-step experimental procedure, and a visual workflow to guide researchers through the process.
Data Presentation: Comparative Analysis of DNA Yield and Purity
The efficiency of DNA extraction can vary significantly depending on the plant species, the type and age of the tissue used, and adherence to the protocol. The following table summarizes typical DNA yields and purity metrics obtained from various plant species using a CTAB/chloroform:isoamyl alcohol extraction method. The A260/A280 ratio is a key indicator of protein contamination, with a value of ~1.8 considered pure for DNA. The A260/A230 ratio reflects contamination by polysaccharides and polyphenols, with a desirable range of 1.8-2.2.
| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio |
| Oryza sativa (Rice) | Fresh Leaves | 4-5 µ g/3cm leaf piece[1] | ~1.8[2] | Not Specified |
| Oryza sativa (Rice) | Seed/Grain | 1.8-2.0 µ g/seed [1] | >1.8[2] | Not Specified |
| Musa sp. (Banana) | Fruit Pulp | 111.7 - 151.7 ng/µL | 1.8 - 2.0 | Not Specified |
| Arabidopsis thaliana | Leaves | ~1-13 µ g/100mg | ~2.0 | Not Specified |
| Green Seaweeds | Thallus | 24.1 - 50.1 ng/µL | ~1.8 | ~2.1 |
Note: DNA yield and purity are highly dependent on the specific experimental conditions and the physiological state of the plant material.
Experimental Protocol: CTAB-Chloroform:Isoamyl Alcohol DNA Extraction
This protocol is a synthesis of established methods and is suitable for a wide range of plant species.
Materials and Reagents:
-
Plant tissue (fresh, frozen, or lyophilized)
-
Liquid nitrogen
-
CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP)
-
Chloroform:Isoamyl Alcohol (24:1 v/v)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water
-
RNase A (10 mg/mL)
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heating block
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: a. Weigh 100-200 mg of fresh or frozen plant tissue. b. Freeze the tissue with liquid nitrogen in a pre-chilled mortar. c. Grind the tissue to a fine powder using a pestle.
-
Lysis: a. Pre-warm the CTAB Extraction Buffer to 65°C. Just before use, add 2-mercaptoethanol to a final concentration of 0.2% (v/v). b. Transfer the powdered plant tissue to a 2 mL microcentrifuge tube. c. Add 1 mL of the pre-warmed CTAB buffer to the tube. d. Vortex thoroughly to create a homogenous slurry. e. Incubate the mixture at 65°C for 30-60 minutes in a water bath or heating block. Invert the tube every 15 minutes to ensure thorough mixing.
-
Chloroform:Isoamyl Alcohol Extraction: a. After incubation, allow the tube to cool to room temperature. b. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate. c. Mix vigorously by vortexing for 15-30 seconds, or by inverting the tube until a milky emulsion is formed. This step denatures proteins and facilitates their separation from the aqueous phase. d. Centrifuge the mixture at 12,000 x g for 10 minutes at room temperature. The centrifugation will separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle interphase (containing denatured proteins and cellular debris), and a lower organic phase.
-
DNA Precipitation: a. Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Avoid disturbing the interphase. b. (Optional RNase Treatment): Add 5 µL of RNase A (10 mg/mL) to the aqueous phase and incubate at 37°C for 30 minutes to degrade RNA. c. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. d. Mix gently by inverting the tube several times until a white, stringy precipitate of DNA is visible. e. Incubate at -20°C for at least 30 minutes to enhance DNA precipitation. For higher yields, an overnight incubation can be performed.
-
DNA Pelleting and Washing: a. Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the DNA. b. Carefully decant the supernatant without dislodging the DNA pellet. The pellet may be loose and translucent. c. Add 1 mL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and other impurities. d. Centrifuge at 12,000 x g for 5 minutes at 4°C. e. Carefully decant the ethanol. Repeat the wash step if the pellet appears discolored.
-
Drying and Solubilization: a. Air-dry the DNA pellet for 10-15 minutes at room temperature. Ensure all residual ethanol has evaporated, but do not over-dry the pellet as this can make it difficult to dissolve. b. Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water. The volume can be adjusted based on the expected yield and desired final concentration. c. Incubate at 65°C for 10 minutes to aid in dissolution. d. Store the purified DNA at -20°C for long-term use.
Experimental Workflow
The following diagram illustrates the key steps in the chloroform:isoamyl alcohol protocol for plant DNA extraction.
Caption: Workflow of the CTAB-based DNA extraction protocol with chloroform:isoamyl alcohol.
References
Application Notes and Protocols for Bacterial Genomic DNA Extraction with Chloroform: Isoamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality genomic DNA (gDNA) from bacteria is a fundamental prerequisite for a vast array of molecular biology applications, including polymerase chain reaction (PCR), DNA sequencing, and cloning. The phenol-chloroform extraction method, followed by precipitation, is a robust and widely used technique for obtaining pure gDNA. This method relies on the principles of liquid-liquid extraction to separate nucleic acids from proteins and other cellular components.[1][2] This protocol provides a detailed procedure for the extraction of genomic DNA from bacterial cultures using a combination of enzymatic lysis and a chloroform:isoamyl alcohol mixture for purification.
The process begins with the enzymatic lysis of the bacterial cell wall, followed by the denaturation of proteins.[3][4][5] Chloroform and isoamyl alcohol are then used to extract proteins and lipids, leaving the aqueous phase containing the genomic DNA.[1][6] Isoamyl alcohol is specifically included to reduce foaming during the extraction process.[1][6][7] Finally, the DNA is precipitated using isopropanol (B130326) or ethanol (B145695), washed to remove residual salts, and resuspended in a suitable buffer.[3][4][5][8][9]
Experimental Protocols
This protocol is designed for the extraction of genomic DNA from a 1.5 mL saturated bacterial culture.
Materials
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
5 M NaCl
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, v/v/v)
-
Chloroform:Isoamyl Alcohol (24:1, v/v)
-
Isopropanol (100%, ice-cold)
-
Ethanol (70%, ice-cold)
-
Nuclease-free water
Equipment
-
Microcentrifuge
-
Incubator or water bath (37°C and 65°C)
-
Vortexer
-
Micropipettes and sterile tips
Procedure
-
Cell Harvesting:
-
Pellet 1.5 mL of a saturated bacterial culture by centrifugation at >12,000 x g for 2 minutes.[10]
-
Carefully discard the supernatant.
-
-
Cell Lysis:
-
Protein Precipitation:
-
Add 100 µL of 5 M NaCl to the lysate and mix thoroughly by inverting the tube.[10]
-
-
Organic Extraction:
-
Add an equal volume (approximately 700 µL) of chloroform:isoamyl alcohol (24:1) to the tube.[11]
-
Vortex for 10-15 seconds to form an emulsion.
-
Centrifuge at 12,000 x g for 10-15 minutes at 4°C to separate the phases.[11]
-
Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube. Be cautious not to disturb the white interface, which contains precipitated proteins.[11]
-
(Optional, for higher purity) Repeat the chloroform:isoamyl alcohol extraction until the interface is clean.[11]
-
-
Phenol-Chloroform Extraction:
-
To the recovered aqueous phase, add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Mix thoroughly by inverting the tube.
-
Centrifuge at maximum speed for 5 minutes.[5]
-
Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube.
-
-
DNA Precipitation:
-
DNA Washing and Drying:
-
Centrifuge at maximum speed (>12,000 x g) for 15-20 minutes at 4°C to pellet the DNA.[11]
-
Carefully decant the supernatant without dislodging the pellet.
-
Wash the DNA pellet with 500 µL of ice-cold 70% ethanol to remove residual salts.[8][9][11]
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.[11]
-
Carefully decant the ethanol and remove any remaining liquid with a pipette.
-
Air-dry the pellet for 10-15 minutes at room temperature. Avoid over-drying, as it can make the DNA difficult to dissolve.[11]
-
-
DNA Resuspension:
-
Resuspend the dried DNA pellet in 50-100 µL of nuclease-free water or TE buffer.
-
Incubate at 55-60°C for 10-30 minutes to aid in dissolving the DNA.[11]
-
Store the purified genomic DNA at 4°C for short-term use or at -20°C for long-term storage.
-
Data Presentation
Table 1: Quantitative Parameters for Bacterial Genomic DNA Extraction
| Parameter | Value | Purpose |
| Cell Harvesting | ||
| Centrifugation Speed | >12,000 x g | To pellet bacterial cells |
| Centrifugation Time | 2 minutes | To pellet bacterial cells |
| Cell Lysis | ||
| TE Buffer Volume | 567 µL | Resuspension of the cell pellet |
| 10% SDS Volume | 30 µL | Lysis of the cell membrane |
| Proteinase K (20 mg/mL) Volume | 3 µL | Digestion of proteins |
| Incubation Temperature | 37°C | Optimal temperature for Proteinase K activity |
| Incubation Time | 1 hour | To ensure complete cell lysis and protein digestion |
| Protein Precipitation | ||
| 5 M NaCl Volume | 100 µL | Aids in the precipitation of proteins |
| Organic Extraction | ||
| Chloroform:Isoamyl Alcohol (24:1) | ~700 µL | To denature and separate proteins and lipids |
| Centrifugation Speed | 12,000 x g | To separate aqueous and organic phases |
| Centrifugation Time | 10-15 minutes | To separate aqueous and organic phases |
| Phenol-Chloroform Extraction | ||
| Phenol:Chloroform:Isoamyl Alcohol (25:24:1) | Equal volume to aqueous phase | Further purification of DNA from proteins |
| Centrifugation Speed | Max speed | To separate aqueous and organic phases |
| Centrifugation Time | 5 minutes | To separate aqueous and organic phases |
| DNA Precipitation | ||
| Isopropanol Volume | 0.6-0.7 volumes | To precipitate DNA from the aqueous solution |
| Incubation Temperature | -20°C | To enhance DNA precipitation |
| Incubation Time | ≥ 1 hour | To enhance DNA precipitation |
| DNA Washing | ||
| Centrifugation Speed | >12,000 x g | To pellet the precipitated DNA |
| Centrifugation Time | 15-20 minutes | To pellet the precipitated DNA |
| 70% Ethanol Volume | 500 µL | To wash the DNA pellet and remove salts |
| Centrifugation Speed (Wash) | >12,000 x g | To pellet the DNA during washing |
| Centrifugation Time (Wash) | 5 minutes | To pellet the DNA during washing |
| DNA Resuspension | ||
| Resuspension Volume | 50-100 µL | To dissolve the purified DNA |
| Incubation Temperature | 55-60°C | To aid in dissolving the DNA pellet |
| Incubation Time | 10-30 minutes | To aid in dissolving the DNA pellet |
Mandatory Visualization
Caption: Workflow of bacterial genomic DNA extraction.
Caption: Key reagents and their functions.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. quora.com [quora.com]
- 3. How do I extract DNA from bacteria? | AAT Bioquest [aatbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. What are the steps of DNA extraction? | AAT Bioquest [aatbio.com]
- 6. Archived | DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins | National Institute of Justice [nij.ojp.gov]
- 7. quora.com [quora.com]
- 8. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 9. The Methods for DNA Extraction and Purification - CD Genomics [cd-genomics.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for High Molecular Weight DNA Isolation using Chloroform Isoamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high molecular weight (HMW) DNA is a critical prerequisite for a variety of advanced molecular biology applications, including long-read sequencing, genome mapping, and the analysis of large structural variants. The integrity and size of the DNA molecules are paramount for the success of these techniques. The phenol-chloroform isoamyl alcohol extraction method is a robust and well-established technique for obtaining HMW DNA from a diverse range of biological samples.
This application note provides a detailed protocol for the isolation of HMW DNA using a chloroform-isoamyl alcohol-based method. It outlines the principles of the technique, provides a step-by-step experimental workflow, and offers guidance on troubleshooting and quality control. The information presented here is intended to enable researchers, scientists, and drug development professionals to consistently isolate high-quality HMW DNA suitable for their downstream applications.
The fundamental principle of this method lies in the differential solubility of macromolecules in a biphasic system.[1] Cell lysis is first achieved using a combination of detergents, such as sodium dodecyl sulfate (B86663) (SDS), and enzymes, like Proteinase K, to break down cell membranes and digest proteins.[2][3] Subsequently, a mixture of phenol (B47542), chloroform, and isoamyl alcohol is added. Phenol denatures proteins, which are then partitioned into the organic phase and the interphase, while the aqueous phase retains the polar DNA molecules.[4] Chloroform increases the density of the organic phase, facilitating a clean separation of the aqueous and organic layers, and also aids in the removal of lipids.[5] Isoamyl alcohol is included to reduce foaming during the extraction process. Following phase separation by centrifugation, the HMW DNA is precipitated from the aqueous phase using ethanol (B145695) or isopropanol (B130326) and then resuspended in a suitable buffer.
Data Presentation: Expected Yield and Purity of High Molecular Weight DNA
The yield and purity of isolated HMW DNA can vary depending on the starting material, its quality, and the precise execution of the protocol. The following table summarizes typical quantitative data obtained from various sources using the chloroform-isoamyl alcohol method.
| Starting Material | Typical Starting Amount | Expected DNA Yield (µg) | A260/A280 Ratio | A260/A230 Ratio | Expected DNA Size Range |
| Cultured Mammalian Cells | 1 x 10⁷ cells | 20 - 50 | 1.8 - 2.0 | 2.0 - 2.2 | >100 kb |
| Whole Blood (Human) | 1 mL | 10 - 30 | 1.8 - 2.0 | 1.8 - 2.2 | 50 - 200 kb |
| Animal Tissue (e.g., liver, muscle) | 25 mg | 15 - 40 | 1.8 - 2.0 | 1.8 - 2.2 | >100 kb |
Note: The A260/A280 ratio is a measure of protein contamination, with a value of ~1.8 indicating pure DNA. The A260/A230 ratio is an indicator of contamination by organic compounds and salts, with a desired range of 2.0-2.2.[6][7] DNA size is best assessed by Pulsed-Field Gel Electrophoresis (PFGE) for fragments larger than 50 kb.[1][8]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the isolation of HMW DNA from cultured mammalian cells. Modifications for other sample types like blood and tissue are also noted.
Materials and Reagents
-
Lysis Buffer:
-
10 mM Tris-HCl (pH 8.0)
-
100 mM EDTA (pH 8.0)
-
20 mM NaCl
-
1% Sodium Dodecyl Sulfate (SDS)
-
-
Proteinase K: 20 mg/mL solution
-
RNase A: 10 mg/mL solution
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1): pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
5 M Sodium Acetate (NaOAc): pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)
-
Nuclease-free water
-
Wide-bore pipette tips
-
50 mL and 1.5 mL microcentrifuge tubes
-
Centrifuge with a rotor for 50 mL tubes and a microcentrifuge
-
Water bath or heat block
-
Rocking platform
Protocol for HMW DNA Isolation from Cultured Mammalian Cells
-
Cell Lysis:
-
Start with a pellet of 1-5 x 10⁷ cultured cells.
-
Resuspend the cell pellet in 10 mL of Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL.[2]
-
Incubate the lysate at 55°C for 2-3 hours with gentle rocking until the solution is clear and viscous. This step is crucial for the complete digestion of proteins.[4]
-
-
RNase Treatment:
-
Cool the lysate to room temperature.
-
Add RNase A to a final concentration of 50 µg/mL.
-
Incubate at 37°C for 30 minutes to degrade RNA.
-
-
Phenol:Chloroform:Isoamyl Alcohol Extraction:
-
Add an equal volume (10 mL) of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.
-
Mix gently by inverting the tube for 5-10 minutes. Avoid vigorous vortexing as this will shear the HMW DNA.
-
Centrifuge at 4,000 x g for 15 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase containing the DNA to a new 50 mL tube using a wide-bore pipette tip. Be extremely careful not to disturb the protein interface.
-
-
Chloroform:Isoamyl Alcohol Extraction:
-
Add an equal volume (10 mL) of chloroform:isoamyl alcohol (24:1) to the aqueous phase.
-
Mix gently by inverting the tube for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new 50 mL tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 5 M NaOAc (pH 5.2) to the aqueous phase and mix gently.
-
Add 2-2.5 volumes of ice-cold 100% ethanol.
-
Gently invert the tube until the DNA precipitates and forms a visible, stringy mass.
-
Incubate at -20°C for at least 1 hour or overnight to enhance precipitation.
-
Spool the precipitated DNA using a sealed glass pipette tip or pellet the DNA by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
-
DNA Washing:
-
Carefully decant the supernatant.
-
Wash the DNA pellet with 10 mL of ice-cold 70% ethanol.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.
-
-
DNA Resuspension:
-
Resuspend the DNA pellet in an appropriate volume (e.g., 200-500 µL) of TE buffer.
-
Incubate at 37°C for 1-2 hours or at 4°C overnight with gentle agitation to ensure complete resuspension of the HMW DNA.
-
Modifications for Other Sample Types:
-
Whole Blood: Start with an initial red blood cell lysis step using a hypotonic buffer. Then proceed with the white blood cell pellet as you would with cultured cells.
-
Animal Tissues: Tissues should be flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle. The powdered tissue is then transferred to the Lysis Buffer and incubated for a longer period (overnight) to ensure complete digestion.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of the high molecular weight DNA isolation process.
Caption: Experimental workflow for HMW DNA isolation.
Caption: Principle of phase separation in phenol-chloroform extraction.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low DNA Yield | Incomplete cell lysis. | Ensure complete cell lysis by extending incubation time with Proteinase K. For tissues, ensure thorough homogenization.[9] |
| Loss of DNA during phase separation. | Be careful not to disturb the interphase when collecting the aqueous phase. | |
| Incomplete DNA precipitation. | Ensure the correct ratio of alcohol is added and incubate at -20°C for a sufficient time. | |
| Degraded DNA (low molecular weight) | Excessive mechanical shearing. | Avoid vigorous vortexing or pipetting. Use wide-bore pipette tips for all transfers of the DNA solution.[1] |
| Nuclease contamination. | Use sterile, nuclease-free reagents and consumables. Ensure Proteinase K is active to digest nucleases. | |
| Low A260/A280 Ratio (<1.8) | Protein contamination. | Repeat the phenol:chloroform:isoamyl alcohol extraction step. Ensure complete digestion with Proteinase K.[10] |
| Low A260/A230 Ratio (<1.8) | Contamination with phenol or other organic solvents. | Repeat the chloroform:isoamyl alcohol extraction and ensure the DNA pellet is properly washed with 70% ethanol.[7] |
| Guanidinium salt contamination (if used in lysis buffer). | Ensure thorough washing of the DNA pellet with 70% ethanol. | |
| DNA Pellet Difficult to Dissolve | Over-dried DNA pellet. | Do not air-dry the pellet for an extended period. Gentle heating (37°C) and extended incubation can aid in resuspension.[7] |
| High molecular weight of the DNA. | HMW DNA naturally takes longer to dissolve. Be patient and allow sufficient time for resuspension with gentle agitation. |
References
- 1. Pulsed-field gel electrophoresis - Wikipedia [en.wikipedia.org]
- 2. Automated phenol-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMW DNA extraction strategies for complex metagenomes – [merenlab.org]
- 4. Large DNA Fragment Analysis: Constant- vs Pulsed-Field Electrophoresis Technologies | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. dna.uga.edu [dna.uga.edu]
- 7. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Blood genomic DNA extraction - Precipitation Clinisciences [clinisciences.com]
- 10. cellmolbiol.org [cellmolbiol.org]
Application Notes: High-Yield, High-Purity RNA Extraction from Mammalian Tissues
Introduction
The isolation of high-quality, intact total RNA from mammalian tissues is a critical prerequisite for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), microarray analysis, and next-generation sequencing (NGS). The acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method remains a robust and widely used technique for this purpose.[1][2] This method relies on the powerful protein denaturant, guanidinium thiocyanate (B1210189), to inactivate RNases and disrupt cellular structures, followed by phase separation using an acidic phenol (B47542) and chloroform (B151607) mixture.[3][4]
Under acidic conditions, RNA is selectively retained in the upper aqueous phase, while DNA partitions to the interphase and organic phase, and proteins are denatured and extracted into the organic phase.[1][2][3][5] The addition of chloroform enhances the efficiency of phase separation and, in combination with isoamyl alcohol, reduces foaming.[6][7][8] This protocol provides a detailed methodology for the extraction of total RNA from various mammalian tissues, ensuring high yield and purity for downstream applications.
Principle of the Method
The core of this method is the liquid-liquid extraction based on the differential partitioning of macromolecules.[3] Key components and their functions are:
-
Guanidinium Thiocyanate: A potent chaotropic agent that denatures proteins, including resilient RNases, and dissociates RNA from ribosomal proteins.[3][4]
-
Acidic Phenol: Denatures proteins and, at an acidic pH (4-5), facilitates the partitioning of DNA into the organic phase, leaving RNA in the aqueous phase.[3][9]
-
Chloroform: Increases the density of the organic phase, promoting a sharp and clean separation from the aqueous phase.[7][10] It also helps to remove lipids and residual phenol from the aqueous phase.[6][7]
-
Isoamyl Alcohol: Acts as an anti-foaming agent, preventing the formation of emulsions during the vigorous mixing steps, which ensures a cleaner interphase.[6][8][10]
Following phase separation by centrifugation, the RNA in the aqueous phase is precipitated with isopropanol (B130326), washed with ethanol (B145695) to remove salts, and finally resuspended in RNase-free water.[4]
Experimental Workflow
Detailed Experimental Protocol
Materials and Reagents:
-
Guanidinium thiocyanate-based lysis solution (e.g., TRIzol®, TRI Reagent®)
-
Chloroform:Isoamyl Alcohol (49:1 v/v)[2]
-
Isopropanol, molecular biology grade
-
Ethanol (75%), prepared with RNase-free water
-
RNase-free water
-
RNase-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Refrigerated microcentrifuge
-
Aerosol-barrier pipette tips
Procedure:
-
Homogenization:
-
Weigh 50-100 mg of fresh or snap-frozen mammalian tissue.
-
Immediately place the tissue in a tube containing 1 mL of guanidinium-based lysis solution.
-
Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue clumps remain.[11] To prevent RNA degradation, perform this step on ice.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[11]
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of lysis reagent used.[11][12]
-
Cap the tube securely and shake vigorously by hand for 15 seconds. Do not vortex. The mixture should become a milky, uniform emulsion.[11][13]
-
Incubate the sample at room temperature for 2-3 minutes.[12]
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[12] This will separate the mixture into three phases: a lower red organic phase (containing protein and lipids), a thin white interphase (containing DNA), and an upper colorless aqueous phase (containing RNA).[4]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new, sterile RNase-free microcentrifuge tube. Be extremely careful not to disturb the interphase, as DNA contamination will reduce RNA purity.[14]
-
Add 0.5 mL of isopropanol per 1 mL of lysis reagent initially used.[11]
-
Mix gently by inverting the tube several times and incubate at -20°C for at least 1 hour to precipitate the RNA. For low-yield samples, an overnight incubation can improve recovery.[11]
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.[11] A small, gel-like white pellet of RNA should be visible at the bottom of the tube.[12]
-
-
RNA Wash and Resuspension:
-
Carefully decant the supernatant without dislodging the RNA pellet.
-
Wash the pellet by adding 1 mL of 75% ethanol (prepared with RNase-free water).[11]
-
Mix by gentle vortexing or flicking the tube to dislodge the pellet.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[11]
-
Carefully decant the ethanol wash. A brief, second spin can help in removing all residual ethanol.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.[12]
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water. Gently pipette up and down to dissolve. Incubating at 55-60°C for 10-15 minutes can aid in solubilization.[5]
-
Data Presentation: Expected Yield and Purity
RNA yield and purity can vary depending on the tissue type, its metabolic activity, and the efficiency of the extraction. Purity is assessed by spectrophotometry, with the A260/A280 ratio indicating protein contamination and the A260/A230 ratio indicating contamination by residual phenol, guanidinium, or other organic compounds.
| Tissue Type | Typical RNA Yield (µg per mg tissue) | Expected A260/A280 Ratio | Expected A260/A230 Ratio |
| Liver | 6 - 10 µg | 1.8 - 2.1 | > 1.8 |
| Spleen | 4 - 8 µg | 1.8 - 2.1 | > 1.8 |
| Kidney | 3 - 5 µg | 1.8 - 2.1 | > 1.8 |
| Brain | 1 - 3 µg | 1.8 - 2.1 | > 1.8 |
| Muscle | 0.5 - 1.5 µg | 1.8 - 2.1 | > 1.8 |
| Adipose Tissue | 0.2 - 1.0 µg | 1.8 - 2.1 | > 1.8 |
Note: These values are approximate. Actual yields may vary. A pure RNA sample should have an A260/A280 ratio of ~2.0.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low RNA Yield | Incomplete homogenization. | Ensure tissue is completely disrupted. For tough tissues, consider grinding in liquid nitrogen first.[9] |
| Insufficient lysis reagent for the amount of tissue. | Maintain the recommended tissue-to-lysis reagent ratio (e.g., no more than 100 mg per 1 mL).[15] | |
| RNA pellet was lost during washing steps. | Be careful when decanting supernatants. After adding isopropanol, the pellet may be translucent and difficult to see.[15] | |
| Low A260/A280 Ratio (<1.8) | Phenol or protein contamination. | When transferring the aqueous phase, avoid drawing up any of the interphase or organic phase.[14] An additional chloroform extraction step can help remove residual phenol.[16] |
| The pH of the phenol solution is incorrect (too basic). | Ensure the use of an acidic phenol solution to keep DNA in the organic phase.[9] | |
| Low A260/A230 Ratio (<1.8) | Guanidinium thiocyanate or phenol contamination. | Ensure the RNA pellet is not disturbed during the removal of the isopropanol supernatant. Perform the 75% ethanol wash step meticulously to remove residual salts. An additional wash may be necessary.[16] |
| Genomic DNA Contamination | Interphase was disturbed during aqueous phase removal. | Be conservative when pipetting the aqueous layer; it is better to sacrifice a small amount of the aqueous phase than to contaminate the sample with DNA.[9][14] |
| Too much starting material was used. | Overloading the lysis reagent can lead to inefficient phase separation. Reduce the amount of tissue used. | |
| RNA Degradation | RNase contamination. | Use RNase-free tubes, tips, and reagents. Wear gloves at all times. Work quickly and keep samples on ice whenever possible. |
| Improper sample storage or handling. | Snap-freeze tissues in liquid nitrogen immediately after collection and store at -80°C. Do not let tissues thaw before homogenization.[14] |
References
- 1. The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 4. theory.labster.com [theory.labster.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. api.faang.org [api.faang.org]
- 12. addgene.org [addgene.org]
- 13. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plasmid DNA Purification using Phenol-Chloroform-Isoamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol-chloroform extraction is a highly effective and cost-efficient method for purifying plasmid DNA from bacterial cultures.[1] This technique relies on liquid-liquid extraction to separate nucleic acids from proteins and lipids, yielding DNA of sufficient purity for many downstream molecular biology applications, including cloning, sequencing, and PCR.[1][2] The protocol involves the differential solubility of molecules in aqueous and organic phases. Phenol (B47542) denatures proteins, which are then extracted into the organic phase along with lipids, while the plasmid DNA remains in the aqueous phase.[1][3][4] Chloroform (B151607) enhances the efficiency of phenol and ensures a sharp interface between the two phases, and isoamyl alcohol is added to prevent foaming.[3][5]
Chemical Principles
The purification process is based on the following principles:
-
Cell Lysis: The bacterial cell wall and membrane are disrupted to release the plasmid DNA and other cellular components. This is typically achieved using a combination of a detergent (like SDS) and an alkaline solution (like NaOH).
-
Selective Denaturation: The alkaline conditions denature both chromosomal and plasmid DNA. However, the smaller, supercoiled plasmid DNA can readily renature when the pH is neutralized, while the larger, more complex chromosomal DNA cannot and precipitates out of solution along with proteins.
-
Liquid-Liquid Extraction: A mixture of phenol, chloroform, and isoamyl alcohol is used to partition the molecules.
-
Phenol: An organic solvent that effectively denatures and dissolves proteins.[3][4] For DNA extraction, phenol should be buffered to a pH of 7.5-8.0 to prevent the DNA from partitioning into the organic phase.[4][6]
-
Chloroform: A denser organic solvent that is immiscible with water. It enhances the denaturing effect of phenol and helps in the separation of the aqueous and organic phases.[3][5] It also aids in removing lipids.[1][3]
-
Isoamyl Alcohol: Added in a small ratio, it acts as an anti-foaming agent, preventing the formation of an emulsion between the aqueous and organic phases and stabilizing the interface.[3][5][7]
-
-
Phase Separation: Upon centrifugation, the mixture separates into three distinct layers:
-
DNA Precipitation: The plasmid DNA is recovered from the aqueous phase by precipitation with ethanol (B145695) or isopropanol (B130326) in the presence of salts (e.g., sodium acetate). The salt neutralizes the negative charge of the DNA backbone, allowing it to precipitate out of solution.
Quantitative Data Summary
The purity and concentration of the extracted plasmid DNA are typically assessed using UV spectrophotometry. The following table summarizes the expected absorbance ratios for pure plasmid DNA.
| Parameter | Optimal Ratio | Interpretation of Deviations |
| A260/A280 | ~1.8 | A ratio significantly lower than 1.8 indicates protein or phenol contamination.[9][10] A ratio higher than 1.8 may suggest RNA contamination.[10][11] |
| A260/A230 | 2.0 - 2.2 | A ratio lower than this range can indicate contamination with salts (e.g., guanidine) or other organic compounds like phenol or carbohydrates that absorb at 230 nm.[9][12] |
Experimental Workflow
The following diagram illustrates the key steps in the plasmid DNA purification process using phenol-chloroform-isoamyl alcohol.
Caption: Workflow for Plasmid DNA Purification.
Experimental Protocols
Materials and Reagents:
-
Overnight bacterial culture containing the plasmid of interest
-
Solution I (Cell Resuspension Buffer): 50 mM Glucose, 25 mM Tris-Cl (pH 8.0), 10 mM EDTA (pH 8.0)
-
Solution II (Lysis Buffer): 0.2 N NaOH, 1% SDS (prepare fresh)
-
Solution III (Neutralization Buffer): 3 M Potassium Acetate (B1210297), 5 M Acetic Acid
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, v/v), buffered to pH 8.0
-
Isopropanol (100%) or Ethanol (100%, ice-cold)
-
Ethanol (70%, ice-cold)
-
TE Buffer (10 mM Tris-Cl, 1 mM EDTA, pH 8.0) or nuclease-free water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Microcentrifuge
-
Pipettes and sterile tips
Protocol:
-
Cell Harvesting: Pellet 1.5-3.0 mL of the overnight bacterial culture by centrifugation at >10,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Cell Resuspension: Resuspend the bacterial pellet thoroughly in 100 µL of ice-cold Solution I by vortexing. Ensure no cell clumps remain.
-
Lysis: Add 200 µL of freshly prepared Solution II. Mix gently by inverting the tube 4-6 times. Do not vortex, as this can shear the genomic DNA. The solution should become clear and viscous. Incubate at room temperature for no more than 5 minutes.
-
Neutralization: Add 150 µL of ice-cold Solution III. Mix immediately and thoroughly by inverting the tube 4-6 times. A white, flocculent precipitate containing genomic DNA and proteins will form. Incubate on ice for 5 minutes.
-
Clarification of Lysate: Centrifuge at maximum speed for 5 minutes at 4°C to pellet the cell debris and the white precipitate.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube. Avoid transferring any of the white precipitate.
-
Phenol-Chloroform-Isoamyl Alcohol Extraction:
-
Aqueous Phase Collection:
-
Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube.
-
Be extremely careful not to pipette any of the white interphase or the lower organic phase.
-
-
DNA Precipitation:
-
Add 0.7 volumes of isopropanol or 2-2.5 volumes of ice-cold 100% ethanol to the aqueous phase.
-
Add 1/10 volume of 3 M sodium acetate (pH 5.2) if using ethanol to facilitate precipitation.
-
Mix by inversion and incubate at -20°C for at least 20 minutes. For higher yields, an overnight incubation can be performed.[8]
-
-
DNA Pelleting:
-
Centrifuge at maximum speed for 15-30 minutes at 4°C to pellet the plasmid DNA.
-
A small white pellet should be visible at the bottom of the tube.
-
-
Washing:
-
Carefully decant the supernatant without disturbing the pellet.
-
Add 500 µL of ice-cold 70% ethanol to wash the pellet. This removes residual salts and other contaminants.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
-
Drying:
-
Carefully decant the 70% ethanol.
-
Remove any remaining ethanol with a pipette.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.
-
-
Resuspension:
-
Resuspend the DNA pellet in an appropriate volume (e.g., 30-50 µL) of TE buffer or nuclease-free water.
-
Pipette up and down gently to dissolve the pellet. A brief incubation at 65°C may aid in resuspension.
-
-
Storage: Store the purified plasmid DNA at -20°C for long-term use.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low DNA Yield | Incomplete cell lysis. | Ensure the cell pellet is completely resuspended in Solution I. |
| Incorrect pH of phenol. | For DNA extraction, use phenol buffered to pH 7.9-8.2. Acidic phenol will result in the loss of DNA to the organic phase.[6] | |
| Thick interphase trapping DNA. | Ensure complete protein denaturation and consider a back-extraction of the organic phase. | |
| Low A260/A280 Ratio | Protein contamination. | Ensure complete removal of the interphase during the aqueous phase collection. Repeat the phenol-chloroform extraction. |
| Phenol contamination. | After the phenol-chloroform extraction, perform an additional extraction with chloroform alone to remove residual phenol.[4] | |
| Low A260/A230 Ratio | Salt contamination. | Ensure the DNA pellet is properly washed with 70% ethanol. |
| Genomic DNA Contamination | Excessive vortexing during lysis. | Mix gently by inversion after adding Solution II. Do not vortex. |
Conclusion
The phenol-chloroform-isoamyl alcohol method is a robust and reliable technique for obtaining high-purity plasmid DNA. While it requires careful handling of hazardous organic solvents, its cost-effectiveness and efficiency make it a valuable procedure for research and development settings.[1] Adherence to the detailed protocol and proper technique is crucial for achieving high yields of pure plasmid DNA suitable for a wide range of molecular biology applications.
References
- 1. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Archived | DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins | National Institute of Justice [nij.ojp.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. addgene.org [addgene.org]
- 9. dna.uga.edu [dna.uga.edu]
- 10. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
detailed protocol for CTAB and chloroform isoamyl alcohol method
Application Notes and Protocols for CT-AB-Based DNA Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of high-quality genomic DNA using the Cetyltrimethylammonium Bromide (CTAB) and Chloroform (B151607):Isoamyl Alcohol method. This technique is particularly effective for isolating DNA from organisms with high polysaccharide and polyphenol content, such as plants and fungi.
Introduction
The CTAB DNA extraction method is a widely used technique for purifying genomic DNA. CTAB is a cationic detergent that facilitates the separation of polysaccharides and inactivates polyphenols during the lysis step. The subsequent use of chloroform:isoamyl alcohol separates proteins and other cellular debris from the DNA, which remains in the aqueous phase. This protocol is adaptable for various tissue types and can be optimized to increase DNA yield and purity.
Materials and Reagents
CTAB Extraction Buffer
The composition of the CTAB buffer can be adjusted based on the tissue type.[1]
| Component | Concentration | Purpose |
| CTAB | 2-4% (w/v) | Cell lysis, removal of polysaccharides.[1] |
| Tris-HCl (pH 8.0) | 100 mM | Maintains pH.[1] |
| NaCl | 1.4 M | Helps remove proteins and aids in DNA precipitation.[1] |
| EDTA (pH 8.0) | 20 mM | Chelates magnesium ions, inhibiting DNase activity.[2] |
| Polyvinylpyrrolidone (PVP) | 1-2% (w/v) | Binds and removes polyphenols. |
| β-mercaptoethanol | 0.2-0.4% (v/v) | Antioxidant, prevents oxidation of polyphenols.[3][4] |
Note: β-mercaptoethanol should be added to the CTAB buffer immediately before use in a fume hood.[5][6]
Other Reagents and Materials
-
Chloroform:Isoamyl Alcohol (24:1 v/v)[5]
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1 v/v/v) (Optional, for higher purity)
-
Isopropanol (B130326) (ice-cold)
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A (10 mg/mL)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or molecular biology grade water
-
Liquid Nitrogen[7]
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Mortar and pestle
-
Water bath or heat block
-
Microcentrifuge
-
Vortex mixer
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample types.[2]
Sample Preparation and Lysis
-
Weigh approximately 50-100 mg of fresh or frozen tissue.[1] For plant tissue, it is critical to grind the sample to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[2][7]
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (60-65°C) CTAB extraction buffer.[1][2]
-
Vortex thoroughly to mix the sample with the buffer.
-
Incubate the mixture at 60-65°C for 30-60 minutes in a water bath, with gentle inversion every 15 minutes.[1][2]
Chloroform:Isoamyl Alcohol Extraction
-
After incubation, cool the tubes to room temperature.
-
Add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1).[2]
-
Mix by inverting the tubes for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000-14,000 x g for 10-15 minutes at room temperature.[1][6] This will separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle interphase (with cellular debris), and a lower organic phase.[7]
-
Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interphase.
For higher purity, a phenol:chloroform:isoamyl alcohol (25:24:1) extraction can be performed prior to the chloroform:isoamyl alcohol step.
DNA Precipitation
-
To the collected aqueous phase, add 0.7 volumes of ice-cold isopropanol.
-
Mix gently by inversion until a white, stringy DNA precipitate becomes visible.[8]
-
Incubate at -20°C for at least 30 minutes to overnight to increase DNA yield.[2]
-
Pellet the DNA by centrifuging at 12,000-14,000 x g for 10-20 minutes at 4°C.[5]
DNA Washing and Resuspension
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 1 mL of ice-cold 70% ethanol. This step removes residual salts and other impurities.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.[2]
-
Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet as it can be difficult to dissolve.[9]
-
Resuspend the DNA pellet in 30-100 µL of TE buffer or molecular biology grade water.[10] Incubation at 55-65°C for 10 minutes can aid in dissolution.[11]
(Optional) RNase Treatment
-
If RNA contamination is a concern, add RNase A to a final concentration of 10-20 µg/mL to the resuspended DNA.
-
Incubate at 37°C for 30-60 minutes.[3]
Quantitative Data Summary
| Step | Parameter | Value | Unit |
| Sample Preparation | Tissue Amount | 50 - 100 | mg |
| Lysis | CTAB Buffer Volume | 1 | mL |
| Incubation Temperature | 60 - 65 | °C | |
| Incubation Time | 30 - 60 | minutes | |
| Extraction | Chloroform:Isoamyl Alcohol | 1 | mL |
| Centrifugation Speed | 12,000 - 14,000 | x g | |
| Centrifugation Time | 10 - 15 | minutes | |
| Precipitation | Isopropanol Volume | 0.7 | volumes |
| Incubation Temperature | -20 | °C | |
| Incubation Time | 30 - overnight | minutes | |
| Centrifugation Speed | 12,000 - 14,000 | x g | |
| Centrifugation Time | 10 - 20 | minutes | |
| Washing | 70% Ethanol Volume | 1 | mL |
| Centrifugation Speed | 12,000 | x g | |
| Centrifugation Time | 5 | minutes | |
| Resuspension | TE Buffer/Water Volume | 30 - 100 | µL |
Experimental Workflow
Caption: Workflow of the CTAB-based DNA extraction method.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low DNA Yield | Incomplete cell lysis. | Ensure thorough grinding of the tissue; increase CTAB buffer volume or incubation time.[2] |
| DNA degradation. | Work quickly, keep samples cold, and ensure EDTA is in the lysis buffer.[2] | |
| Inefficient DNA precipitation. | Use ice-cold isopropanol and increase incubation time at -20°C.[2] | |
| Brown or Colorful Pellet | Polyphenol or polysaccharide contamination. | Ensure PVP is included in the CTAB buffer; perform an additional chloroform extraction.[12] |
| DNA is Difficult to Dissolve | Over-dried pellet. | Avoid complete drying of the pellet; warm the TE buffer to 50-60°C to aid dissolution.[9] |
| Viscous Lysate | High concentration of polysaccharides. | Use a higher concentration of NaCl in the CTAB buffer or perform a pre-wash with a sorbitol buffer.[2] |
For further troubleshooting, refer to specialized guides on optimizing CTAB-based protocols.[13]
References
- 1. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mbari.org [mbari.org]
- 6. ccb.ucr.edu [ccb.ucr.edu]
- 7. zymoresearch.de [zymoresearch.de]
- 8. geneticeducation.co.in [geneticeducation.co.in]
- 9. coleman-lab.org [coleman-lab.org]
- 10. An Optimized CTAB Method for Genomic DNA Extraction from Freshly-picked Pinnae of Fern, Adiantum capillus-veneris L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
chloroform isoamyl alcohol for DNA extraction from blood samples
An Application Note and Protocol for DNA Extraction from Blood Samples Using Chloroform (B151607):Isoamyl Alcohol
Application Note
Introduction
The isolation of high-quality genomic DNA from whole blood is a fundamental starting point for a vast array of molecular biology applications, including PCR, sequencing, and genotyping. The chloroform:isoamyl alcohol extraction method, often used in conjunction with phenol (B47542), is a robust and cost-effective technique for yielding high-purity DNA. This method relies on the principles of phase-separation chemistry to efficiently remove proteins, lipids, and other cellular contaminants from the DNA.
Principle of the Method
The procedure begins with the lysis of red and white blood cells to release their contents, including the DNA. Proteins are then denatured and removed from the aqueous solution through extraction with a mixture of phenol and chloroform:isoamyl alcohol. Chloroform is a non-polar solvent that effectively denatures proteins and lipids, causing them to precipitate out of the aqueous phase where the DNA resides. Isoamyl alcohol is added to the chloroform to reduce foaming during the extraction process and to aid in the separation of the organic and aqueous phases. Following centrifugation, the contaminants are partitioned into the organic and interphase layers, leaving the purified DNA in the upper aqueous phase. The DNA is then precipitated from the aqueous phase, typically with ethanol (B145695) or isopropanol, washed to remove residual salts, and resuspended in a suitable buffer.
Applications
This protocol is suitable for the extraction of genomic DNA from fresh or frozen whole blood samples for use in a variety of downstream applications, including:
-
Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR)
-
Next-Generation Sequencing (NGS)
-
Restriction enzyme digestion and Southern blotting
-
Genotyping and SNP analysis
-
Archiving of genomic DNA
Quantitative Data Summary
The expected yield and purity of genomic DNA extracted using this method can vary depending on the initial sample volume and the white blood cell count of the donor. The following table provides typical results obtained from a standard extraction.
| Starting Material | Expected DNA Yield (µg) | A260/A280 Ratio | A260/A230 Ratio |
| 200 µL Whole Blood | 3 - 10 | 1.7 - 1.9 | > 1.5 |
| 1 mL Whole Blood | 15 - 50 | 1.7 - 1.9 | > 1.5 |
| 5 mL Whole Blood | 75 - 250 | 1.7 - 1.9 | > 1.5 |
Note: The A260/A280 ratio is a measure of protein contamination, with a ratio of ~1.8 generally considered pure for DNA. The A260/A230 ratio is an indicator of contamination by organic compounds and salts, with a value above 1.5 typically indicating a clean sample.
Experimental Protocol
Materials and Reagents
-
Whole blood collected in EDTA or citrate (B86180) tubes
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 10 mM MgCl2, pH 7.4)
-
Cell Lysis Solution (e.g., 10 mM Tris-HCl, 400 mM NaCl, 2 mM EDTA, pH 8.0)
-
Proteinase K (20 mg/mL)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Absolute Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or DNA-free water
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Pipettes and sterile, filtered tips
-
Microcentrifuge
-
Vortex mixer
-
Water bath or heat block
Procedure
-
Sample Preparation and RBC Lysis:
-
To a 1.5 mL microcentrifuge tube, add 500 µL of whole blood.
-
Add 1 mL of cold RBC Lysis Buffer. Invert the tube several times to mix and incubate on ice for 10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant, which contains the lysed red blood cells, leaving the white blood cell pellet.
-
Repeat the wash step with another 1 mL of RBC Lysis Buffer if the pellet is still red.
-
-
White Blood Cell Lysis and Protein Digestion:
-
Resuspend the white blood cell pellet in 300 µL of Cell Lysis Solution by vortexing.
-
Add 15 µL of 10% SDS and 10 µL of Proteinase K (20 mg/mL). Mix by gentle inversion.
-
Incubate the mixture at 56°C for 1-3 hours (or overnight) in a water bath or heat block to digest the proteins.
-
-
Phenol:Chloroform:Isoamyl Alcohol Extraction:
-
Cool the sample to room temperature.
-
Add an equal volume (approximately 325 µL) of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Mix vigorously by vortexing for 30 seconds. Caution: Phenol and chloroform are toxic and should be handled in a fume hood.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into three phases: the upper aqueous phase (containing DNA), a white interphase (containing precipitated proteins), and a lower organic phase.
-
-
Chloroform:Isoamyl Alcohol Extraction:
-
Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, being careful not to disturb the interphase.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube gently for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Again, carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube.
-
-
DNA Precipitation:
-
To the aqueous phase, add two volumes of ice-cold absolute ethanol (e.g., if you have 300 µL of aqueous phase, add 600 µL of ethanol).
-
Mix by inverting the tube until a white, stringy precipitate of DNA becomes visible.
-
Incubate at -20°C for at least 1 hour (or overnight for higher yields).
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
-
DNA Washing and Resuspension:
-
Carefully decant the ethanol supernatant.
-
Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol. This removes residual salts.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.
-
Resuspend the DNA pellet in 30-50 µL of TE buffer or DNA-free water.
-
Incubate at 65°C for 10 minutes to aid in resuspension. Store the DNA at 4°C for short-term use or at -20°C for long-term storage.
-
Workflow Diagram
Caption: Workflow for genomic DNA extraction from whole blood.
Application Note: Isolating High-Quality Genomic DNA from Tough-to-Lyse Fungal Cells Using a Chloroform-Based Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isolation of high-quality genomic DNA from fungi is a critical first step for a multitude of molecular applications, including PCR, sequencing, and genomic library construction. However, many fungal species possess robust cell walls, rich in chitin (B13524) and other polysaccharides, that are resistant to conventional lysis procedures. This resistance often leads to low DNA yields and poor purity, hindering downstream analyses. This application note details a robust protocol employing a combination of mechanical disruption and a chloroform-based purification method to effectively isolate high molecular weight genomic DNA from tough-to-lyse fungal cells, such as those from the genera Aspergillus and Ganoderma.
The major challenge in fungal DNA extraction lies in efficiently breaking the rigid cell wall without damaging the genomic DNA.[1] This protocol prioritizes a thorough mechanical lysis step, followed by a classic phenol:chloroform (B151607):isoamyl alcohol extraction to remove proteins and other cellular contaminants.[2] The inclusion of chloroform is crucial for denaturing proteins and separating them from the aqueous phase containing the DNA.[3][4] Isoamyl alcohol is added to reduce foaming during the extraction process.[3] The subsequent precipitation with isopropanol (B130326) or ethanol (B145695) concentrates the DNA, which is then washed to remove residual salts. This method has been demonstrated to yield DNA of sufficient quantity and quality for sensitive downstream applications.[2]
Experimental Protocols
I. Fungal Cell Lysis and DNA Extraction
This protocol is optimized for the extraction of genomic DNA from approximately 200 mg of wet fungal mycelia.
Materials:
-
Fungal mycelia (fresh or lyophilized)
-
Liquid nitrogen
-
Sterile mortar and pestle
-
Lysis Buffer (100 mM Tris-HCl pH 8.0, 50 mM EDTA, 3% SDS)[2]
-
RNase A (10 mg/ml)[2]
-
Isopropanol (ice-cold)[6]
-
70% Ethanol[5]
-
Nuclease-free water or TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Microcentrifuge tubes (1.5 ml or 2 ml)
-
Microcentrifuge
Procedure:
-
Harvest and Prepare Fungal Mycelia:
-
For liquid cultures, harvest mycelia by filtration. For plate cultures, scrape the mycelia from the agar (B569324) surface.[5]
-
Weigh approximately 200 mg of wet fungal mass. For dry samples, start with a smaller amount (e.g., 50-100 mg).
-
Quick-freeze the mycelia in liquid nitrogen.[7]
-
-
Mechanical Cell Disruption:
-
Cell Lysis:
-
Initial Purification:
-
RNase Treatment:
-
Phenol:Chloroform:Isoamyl Alcohol Extraction:
-
Add an equal volume (approximately 500 µl) of phenol:chloroform:isoamyl alcohol (25:24:1) to the RNase-treated lysate.[2][5]
-
Vortex thoroughly for 2 minutes to create an emulsion.[5]
-
Centrifuge at 13,000 rpm for 10 minutes to separate the phases.[2]
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Be cautious not to disturb the interface containing denatured proteins.[1] For cleaner DNA, this step can be repeated.[2]
-
-
DNA Precipitation:
-
Add an equal volume of ice-cold isopropanol to the aqueous phase.[6]
-
Gently invert the tube several times to precipitate the DNA. A white, stringy precipitate should become visible.
-
Incubate at -20°C for at least 1 hour to improve the DNA yield.[5]
-
Pellet the DNA by centrifuging at 14,000 rpm for 15 minutes at 4°C.[5]
-
-
DNA Washing and Resuspension:
-
Carefully decant the supernatant without dislodging the DNA pellet.
-
Wash the pellet with 500 µl of 70% ethanol.[5]
-
Centrifuge at 12,000 rpm for 5 minutes.[2]
-
Remove the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet, as it can be difficult to redissolve.
-
Resuspend the DNA pellet in 50-100 µl of nuclease-free water or TE buffer.[5]
-
II. DNA Quality and Quantity Assessment
-
Quantification: Determine the DNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity: Assess the purity of the DNA by calculating the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~1.8 is indicative of pure DNA.[8]
-
Integrity: Visualize the integrity of the genomic DNA by running an aliquot on a 1% agarose (B213101) gel. High molecular weight DNA should appear as a sharp, distinct band with minimal smearing.[2]
Data Presentation
The following table summarizes typical quantitative data obtained from DNA isolation using a chloroform-based method from tough-to-lyse fungal species.
| Fungal Species | Starting Material | DNA Yield (µ g/100mg ) | A260/A280 Ratio |
| Aspergillus niger | 200 mg wet mycelia | 30 - 115[2] | 1.8[8] |
| Ganoderma lucidum | 100 mg dry fruiting body | ~50 | 1.78[9] |
| Fusarium spp. | 100 mg mycelia | ~52 | 1.75 - 2.21[10] |
| Alternaria spp. | 100 mg mycelia | ~172 | 1.75 - 2.21[10] |
Mandatory Visualization
Caption: Workflow for isolating fungal DNA.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 3. transiom.co.in [transiom.co.in]
- 4. longdom.org [longdom.org]
- 5. mycologylab.org [mycologylab.org]
- 6. A rapid method for isolation of genomic DNA from food-borne fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large Volume Fungal Genomic DNA Extraction Protocol for PacBio [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. oiirj.org [oiirj.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Phenol-Chloroform RNA Isolation
For researchers, scientists, and drug development professionals, the isolation of high-quality RNA is a critical first step for a multitude of downstream applications, including RT-qPCR, microarray analysis, and next-generation sequencing. The phenol-chloroform extraction method, though a classic technique, remains a robust and cost-effective approach for obtaining pure RNA. This guide provides a detailed, step-by-step protocol for this fundamental molecular biology procedure.
Principle of the Method
Phenol-chloroform RNA isolation is a liquid-liquid extraction technique used to separate nucleic acids from proteins and lipids.[1] The method relies on the differential partitioning of molecules between a polar aqueous phase and a non-polar organic phase.[1][2] Biological samples are first homogenized in a solution containing a chaotropic agent, such as guanidinium (B1211019) thiocyanate (B1210189), which denatures proteins and inactivates RNases.[3] Acidic phenol (B47542) is then added, followed by chloroform (B151607). At an acidic pH, DNA partitions into the organic phase, while RNA remains in the aqueous phase.[1][4] Centrifugation separates the mixture into three distinct phases: a lower organic phase (containing proteins and lipids), a middle interphase (containing denatured proteins and some genomic DNA), and an upper aqueous phase (containing RNA).[1][3] The RNA is then precipitated from the aqueous phase, typically with isopropanol (B130326) or ethanol (B145695), washed to remove residual salts, and finally resuspended in an appropriate buffer.[2][5]
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific cell or tissue types.
1. Sample Homogenization:
-
For cell cultures: Pellet cells by centrifugation and discard the supernatant. Lyse the cells directly in the tube by adding 1 mL of a phenol-based solution like TRIzol™ or a similar reagent per 5-10 x 10^6 cells.[6] Pipette the lysate up and down several times to homogenize.[2]
-
For tissues: Immediately after dissection, either flash-freeze the tissue in liquid nitrogen or place it in an RNase-inhibiting solution.[7] Homogenize the tissue (50-100 mg) in 1 mL of a phenol-based lysis reagent using a rotor-stator or bead homogenizer.[3] Ensure the tissue is completely disrupted.
2. Phase Separation:
-
Incubate the homogenate at room temperature for 5 minutes to allow for complete dissociation of nucleoprotein complexes.[2]
-
Add 0.2 mL of chloroform per 1 mL of the initial lysis reagent used.[2]
-
Cap the tube securely and vortex vigorously for 15 seconds.[2]
-
Incubate the mixture at room temperature for 2-3 minutes.[2]
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[2] This will separate the mixture into the three distinct phases mentioned earlier.
3. RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new, sterile, RNase-free microcentrifuge tube. Be extremely careful not to disturb the interphase or the lower organic phase, as this can lead to contamination with DNA and proteins.[1]
-
To precipitate the RNA, add 0.5 mL of isopropanol per 1 mL of the initial lysis reagent used.[2]
-
Mix by inverting the tube 10-20 times and incubate at room temperature for 10 minutes.[2]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[2] The RNA will form a small, white pellet at the bottom of the tube.
4. RNA Wash and Solubilization:
-
Carefully decant the supernatant without disturbing the RNA pellet.
-
Wash the pellet by adding 1 mL of 75% ethanol (prepared with RNase-free water) per 1 mL of the initial lysis reagent used.[2]
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.[2]
-
Carefully discard the ethanol wash. It is important to remove as much residual ethanol as possible. A brief, second centrifugation and removal of any remaining droplets with a fine pipette tip is recommended.
-
Air-dry the pellet for 3-5 minutes at room temperature.[2] Do not over-dry the pellet, as this will make it difficult to resuspend.[6]
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water or a suitable buffer by pipetting up and down. To aid in solubilization, you can incubate the tube at 55-60°C for 10-15 minutes.[2][6]
Quantitative Data Summary
| Step | Parameter | Value | Unit |
| Homogenization | Lysis Reagent Volume (per 5-10x10^6 cells or 50-100mg tissue) | 1 | mL |
| Phase Separation | Chloroform Volume (per 1 mL lysis reagent) | 0.2 | mL |
| Incubation Time (post-chloroform addition) | 2-3 | minutes | |
| Centrifugation Speed | 12,000 | x g | |
| Centrifugation Time | 15 | minutes | |
| Centrifugation Temperature | 4 | °C | |
| RNA Precipitation | Isopropanol Volume (per 1 mL lysis reagent) | 0.5 | mL |
| Incubation Time | 10 | minutes | |
| Centrifugation Speed | 12,000 | x g | |
| Centrifugation Time | 10 | minutes | |
| Centrifugation Temperature | 4 | °C | |
| RNA Wash | 75% Ethanol Volume (per 1 mL lysis reagent) | 1 | mL |
| Centrifugation Speed | 7,500 | x g | |
| Centrifugation Time | 5 | minutes | |
| Centrifugation Temperature | 4 | °C | |
| RNA Solubilization | Resuspension Volume | 20-50 | µL |
| Incubation Temperature (optional) | 55-60 | °C | |
| Incubation Time (optional) | 10-15 | minutes |
Experimental Workflow
Caption: Workflow of Phenol-Chloroform RNA Isolation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low RNA Yield | Incomplete homogenization. | Ensure complete disruption of the sample. For tissues, consider using a bead beater.[3] |
| Insufficient lysis reagent. | Use the recommended amount of lysis reagent for your starting material.[6] | |
| RNA pellet lost during washing. | Be careful when decanting the supernatant after precipitation and washing steps. | |
| Genomic DNA Contamination | Interphase contamination. | Carefully aspirate the aqueous phase without disturbing the interphase.[1] |
| Incorrect pH of phenol. | Ensure the phenol solution is acidic (pH 4-5) to retain DNA in the organic phase.[4] | |
| An optional DNase treatment step can be performed on the purified RNA.[7] | ||
| Degraded RNA | RNase contamination. | Use RNase-free tubes, tips, and reagents. Work quickly and on ice when possible.[2] |
| Improper sample storage. | Flash-freeze fresh samples in liquid nitrogen and store at -80°C.[7] | |
| Low A260/A230 Ratio | Guanidinium thiocyanate contamination. | Ensure the RNA pellet is properly washed with 75% ethanol. |
| Low A260/A280 Ratio | Phenol contamination. | Avoid transferring any of the organic phase. Perform a second chloroform extraction to remove residual phenol.[8] |
| Protein contamination. | Ensure complete homogenization and avoid the interphase. |
References
- 1. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 2. Protocol for Phenol/Chloroform RNA Extraction | EpigenTek [epigentek.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Optimization of phenol-chloroform RNA extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Chloroform-Isoamyl Alcohol in Viral Nucleic Acid Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of high-quality viral nucleic acids is a critical first step for a multitude of applications in research and drug development, including viral detection, quantification, sequencing, and cloning. The phenol-chloroform extraction method, often incorporating isoamyl alcohol, remains a robust and cost-effective technique for isolating viral DNA and RNA from various sample types. This application note provides a detailed overview of the principles, applications, and a comprehensive protocol for the use of chloroform-isoamyl alcohol in viral nucleic acid purification.
Principle of the Method
Phenol-chloroform extraction is a liquid-liquid extraction technique used to separate nucleic acids from proteins and lipids.[1] The method leverages the differential solubility of molecules in aqueous and organic phases.
-
Phenol (B47542): The primary role of phenol is to denature proteins.[2] When a sample is mixed with phenol, proteins lose their tertiary structure and become insoluble in the aqueous phase.
-
Chloroform (B151607): Chloroform serves multiple functions. It is denser than water and, when mixed with phenol, increases the density of the organic phase, which facilitates a sharp separation between the aqueous and organic layers during centrifugation.[1][2] This prevents phase inversion, which can occur if the aqueous phase has a high salt concentration.[3] Chloroform also helps to dissolve lipids and further denatures proteins.[2]
-
Isoamyl Alcohol: Isoamyl alcohol is typically added to the chloroform as an anti-foaming agent, preventing the formation of an emulsion between the aqueous and organic phases during mixing.[4][5] This results in a cleaner interface and easier separation of the aqueous phase containing the nucleic acids.[3]
Upon centrifugation of the mixture, three distinct layers are formed:
-
Upper Aqueous Phase: Contains the hydrophilic nucleic acids (DNA and RNA).
-
Interphase: A layer of denatured proteins.
-
Lower Organic Phase: Contains lipids and hydrophobic proteins dissolved in the phenol-chloroform mixture.[1]
The pH of the aqueous buffer is a critical determinant of which nucleic acids are purified. At a neutral to slightly alkaline pH (7.0-8.0), both DNA and RNA will be found in the aqueous phase. Under acidic conditions (pH ~4.5), DNA will denature and partition into the organic phase, allowing for the specific isolation of RNA in the aqueous phase.
Applications
The use of chloroform-isoamyl alcohol for viral nucleic acid purification is suitable for a wide range of downstream applications, including:
-
Polymerase Chain Reaction (PCR) and Reverse Transcription PCR (RT-PCR)
-
Quantitative PCR (qPCR) for viral load determination
-
Next-Generation Sequencing (NGS) for viral genomics and metagenomics
-
Cloning and subcloning of viral genes
-
Southern and Northern blotting
Advantages and Disadvantages
Advantages:
-
Cost-effective: The reagents are relatively inexpensive compared to commercial kits.[6]
-
High Recovery: When performed carefully, this method can result in a high yield of nucleic acids.[6]
-
Versatility: The protocol can be adapted for a wide variety of sample types and volumes.
Disadvantages:
-
Hazardous Chemicals: Phenol and chloroform are toxic and corrosive, requiring handling in a chemical fume hood with appropriate personal protective equipment (PPE).[7]
-
Labor-intensive and Time-consuming: The procedure involves multiple steps and can be lengthy compared to kit-based methods.[5][6]
-
Risk of Contamination: There is a higher risk of cross-contamination between samples due to the manual nature of the process.[1] Carryover of phenol can inhibit downstream enzymatic reactions like PCR.
Data Presentation: Comparison with Commercial Kits
The performance of the phenol-chloroform-isoamyl alcohol method can vary in comparison to commercial kits, depending on the sample type, viral target, and the specific kit used. Below is a summary of findings from various studies.
| Study Focus | Sample Type | Method 1 | Method 2 | Key Findings | Reference |
| Hepatitis C & GB Virus-C RNA | Serum | Phenol-Chloroform | QIAamp Viral RNA Kit | Phenol-chloroform method was approximately ten-fold more sensitive. | [5] |
| Respiratory Viruses | Sputum | Phenol-Chloroform | RTP® DNA/RNA Virus Mini Kit | No significant difference in viral RNA detection between the two methods. | [8] |
| Viral RNA | Blood | Modified AGPC | QIAamp & OxGEn Kits | AGPC method yielded significantly higher RNA concentration but lower purity (A260/280). | [9] |
| Viral RNA | Oral Swabs | Modified AGPC | QIAamp Kit | Comparable RNA concentrations, but the QIAamp kit produced higher purity. | [9] |
*AGPC: Acid Guanidinium Thiocyanate-Phenol-Chloroform
Note on Purity Ratios:
-
An A260/280 ratio of ~1.8 is generally considered "pure" for DNA.[10]
-
An A260/280 ratio of ~2.0 is generally considered "pure" for RNA.[10]
-
Lower ratios may indicate protein or phenol contamination.[10]
-
The A260/230 ratio is a secondary measure of purity, with expected values between 2.0 and 2.2. Lower values can indicate contamination with salts, phenol, or other organic compounds.[11]
Experimental Protocols
Safety Precautions:
WARNING: Phenol and chloroform are hazardous chemicals. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves, with awareness of their limited breakthrough time).[7] Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Protocol 1: Purification of Total Viral Nucleic Acids (DNA and RNA)
This protocol is suitable for the simultaneous extraction of DNA and RNA from viral lysates or cell-free biological fluids.
Materials:
-
Viral sample (e.g., viral culture supernatant, cell-free plasma, or other biological fluids)
-
Lysis Buffer (e.g., TE buffer with 0.5% SDS and Proteinase K)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, v/v), buffered to pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1, v/v)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695), ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water or TE buffer (pH 8.0)
-
Microcentrifuge tubes (1.5 mL, nuclease-free)
-
Microcentrifuge
Procedure:
-
Sample Lysis:
-
To 200 µL of your viral sample in a 1.5 mL microcentrifuge tube, add an equal volume of Lysis Buffer.
-
Mix gently and incubate at 55°C for 1-2 hours to ensure complete lysis and protein digestion.[12]
-
-
Phenol-Chloroform Extraction:
-
Aqueous Phase Recovery:
-
Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube.
-
Crucial: Avoid disturbing the white protein layer at the interface and the lower organic phase. It is better to leave a small amount of the aqueous phase behind than to contaminate the sample with phenol.
-
-
Chloroform Wash (Optional but Recommended):
-
Add one volume of chloroform:isoamyl alcohol (24:1) to the recovered aqueous phase.
-
Vortex for 15 seconds and centrifuge at 12,000 x g for 2 minutes.
-
Transfer the upper aqueous phase to a new tube. This step removes residual phenol.
-
-
Nucleic Acid Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate (e.g., 40 µL for a 400 µL sample) to the final aqueous phase and mix.
-
Add 2.5 volumes of ice-cold 100% ethanol (e.g., 1 mL).
-
Mix by inverting the tube several times until the DNA/RNA precipitate is visible.
-
Incubate at -20°C for at least 1 hour (or overnight for higher yield).[12]
-
-
Pelleting and Washing:
-
Centrifuge at 12,000 - 16,000 x g for 30 minutes at 4°C to pellet the nucleic acids.[12]
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol and remove any remaining droplets with a pipette.
-
-
Resuspension:
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make it difficult to dissolve.
-
Resuspend the pellet in a suitable volume (e.g., 20-50 µL) of nuclease-free water or TE buffer by pipetting up and down.[12]
-
-
Quantification and Storage:
-
Measure the nucleic acid concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer.
-
Store the purified nucleic acids at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Selective Purification of Viral RNA
This protocol is designed for the specific isolation of RNA and is particularly useful for RNA viruses. The key difference is the use of an acidic phenol solution.
Materials:
-
Same as Protocol 1, with the exception of:
-
Acid Phenol:Chloroform:Isoamyl Alcohol (125:24:1, v/v), buffered to pH 4.5-4.7
Procedure:
The procedure is identical to Protocol 1, with the following key modifications:
-
In Step 2 (Phenol-Chloroform Extraction) , use the acidic phenol:chloroform:isoamyl alcohol solution (pH 4.5-4.7). This will cause DNA to partition into the organic phase, leaving RNA in the aqueous phase.
-
Handle all solutions and work in an RNase-free environment to prevent RNA degradation. Use RNase-free tips, tubes, and reagents.
Visualizations
Logical Relationship of Components
References
- 1. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
- 2. Effective RNA Extraction for Real-Time RT-PCR: Methods and Solutions [genaxxon.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. mpbio.com [mpbio.com]
- 5. A comparison between the phenol-chloroform method of RNA extraction and the QIAamp viral RNA kit in the extraction of hepatitis C and GB virus-C/hepatitis G viral RNA from serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lunanano.ca [lunanano.ca]
- 7. Comparison of different methods of total RNA extraction for viral detection in sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. dna.uga.edu [dna.uga.edu]
- 12. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Secondary Purification of DNA using Chloroform:Isoamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-purity deoxyribonucleic acid (DNA) is a critical prerequisite for a multitude of molecular biology applications, ranging from PCR and sequencing to cloning and genomic library construction. While initial extraction methods effectively lyse cells and digest proteins, residual contaminants such as proteins, lipids, and other organic compounds can persist, compromising the quality of the DNA and inhibiting downstream enzymatic reactions. Secondary purification steps are therefore essential to ensure the removal of these impurities.
The use of an organic solvent mixture of chloroform (B151607) and isoamyl alcohol is a robust and widely adopted method for the secondary purification of DNA. This technique, often employed following initial enzymatic digestion of proteins (e.g., with proteinase K), leverages the differential solubilities of macromolecules in aqueous and organic phases to effectively partition and remove contaminants. Chloroform is a potent denaturant of proteins and helps to dissolve lipids, while isoamyl alcohol is added to reduce foaming during the extraction process and aid in the clear separation of the organic and aqueous phases.[1][2] This application note provides a detailed protocol and technical information for the use of chloroform:isoamyl alcohol in the secondary purification of DNA.
Principle of the Method
The fundamental principle behind chloroform:isoamyl alcohol purification is liquid-liquid extraction.[1] When an aqueous DNA solution is mixed with an equal volume of chloroform:isoamyl alcohol, two distinct phases are formed upon centrifugation: a lower organic phase and an upper aqueous phase.
-
Aqueous Phase: DNA, being a polar molecule, remains in the upper, polar aqueous phase.
-
Organic Phase: Denatured proteins and lipids are partitioned into the lower, non-polar organic phase.[3]
-
Interphase: A layer of precipitated, denatured protein often forms at the interface between the aqueous and organic phases.[1]
By carefully transferring the upper aqueous phase, the purified DNA is effectively separated from the protein and lipid contaminants. Isoamyl alcohol, typically used in a 24:1 ratio with chloroform, acts as an anti-foaming agent and helps to stabilize the interphase, making the separation cleaner.[1][2]
Expected Purity and Yield
The primary indicators of DNA purity are the absorbance ratios A260/A280 and A260/A230, as measured by spectrophotometry. Successful secondary purification with chloroform:isoamyl alcohol should yield DNA with the following characteristics:
| Parameter | Optimal Range | Interpretation |
| A260/A280 Ratio | 1.8 – 2.0 | A ratio of ~1.8 is generally accepted as "pure" for DNA.[4][5][6] Lower ratios may indicate contamination with protein or phenol (B47542).[5][6][7] |
| A260/A230 Ratio | 2.0 – 2.2 | This is a secondary measure of purity. Lower ratios can indicate the presence of contaminants such as EDTA, carbohydrates, or residual phenol.[6][7] |
DNA yield can be quantified by measuring the absorbance at 260 nm (A260), where an A260 of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the secondary purification of DNA using chloroform:isoamyl alcohol.
Detailed Experimental Protocol
This protocol describes the secondary purification of DNA from an aqueous solution following initial cell lysis and proteinase K digestion.
Materials:
-
Aqueous DNA sample
-
Chloroform:isoamyl alcohol (24:1, v/v)
-
Ice-cold absolute ethanol or isopropanol
-
70% ethanol, prepared with nuclease-free water
-
TE (Tris-EDTA) buffer (pH 8.0) or nuclease-free water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Micropipettes and sterile tips
-
Microcentrifuge
-
Vortex mixer
-
Fume hood
Procedure:
-
Preparation: Perform all steps involving chloroform in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Organic Extraction:
-
To your aqueous DNA sample in a microcentrifuge tube, add an equal volume of chloroform:isoamyl alcohol (24:1). For example, to 500 µL of DNA solution, add 500 µL of the chloroform mixture.
-
Securely cap the tube and vortex vigorously for 15-30 seconds to create an emulsion. This ensures thorough mixing of the aqueous and organic phases.
-
-
Phase Separation:
-
Aqueous Phase Transfer:
-
Carefully aspirate the upper aqueous phase using a micropipette and transfer it to a new, sterile microcentrifuge tube.
-
Crucial Step: Be extremely careful not to disturb the interphase or carry over any of the organic phase, as this will re-contaminate your DNA sample. It is better to leave a small amount of the aqueous phase behind than to risk contamination.
-
-
(Optional) Repeat Extraction: For samples with high protein content, a second extraction can be performed by repeating steps 2-4.
-
DNA Precipitation:
-
To the collected aqueous phase, add 2 to 2.5 volumes of ice-cold 100% ethanol or 0.7 to 1 volume of isopropanol.
-
Add a salt, such as sodium acetate (B1210297) (to a final concentration of 0.3 M), to facilitate precipitation.
-
Invert the tube several times to mix. A white, stringy precipitate of DNA should become visible.
-
Incubate the mixture at -20°C for at least 30 minutes to enhance precipitation. For very dilute samples, overnight incubation may be necessary.
-
-
Pelleting the DNA:
-
Centrifuge the tube at 12,000 - 16,000 x g for 15-30 minutes at 4°C to pellet the precipitated DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet, which may or may not be visible at the bottom of the tube.
-
-
Washing the DNA Pellet:
-
Add 500 µL to 1 mL of 70% ethanol to the tube. This step removes residual salts and other contaminants.
-
Centrifuge at 12,000 - 16,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol wash. Repeat this wash step once more for a total of two washes.
-
-
Drying the DNA Pellet:
-
After the final wash, remove as much of the remaining ethanol as possible with a micropipette.
-
Air-dry the pellet at room temperature for 5-15 minutes. Do not over-dry the pellet, as this can make it difficult to resuspend. The pellet should be translucent or white.
-
-
Resuspending the DNA:
-
Resuspend the dried DNA pellet in an appropriate volume of TE buffer or nuclease-free water (e.g., 20-100 µL, depending on the expected yield).
-
Pipette up and down gently or incubate at 55-65°C for 10 minutes to aid in resuspension.
-
-
Storage: Store the purified DNA at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low A260/A280 Ratio (<1.8) | Residual protein or phenol contamination. | Repeat the chloroform:isoamyl alcohol extraction. Ensure no interphase is carried over. |
| Low A260/A230 Ratio (<2.0) | Contamination with salts, carbohydrates, or phenol. | Ensure the DNA pellet is properly washed with 70% ethanol. |
| No Visible DNA Pellet | Low starting concentration of DNA. | Increase the precipitation time at -20°C. Use a glycogen (B147801) carrier during precipitation to aid in pellet visualization. |
| DNA is Difficult to Resuspend | The DNA pellet was over-dried. | Warm the resuspension buffer to 55-65°C and incubate for a longer period with gentle agitation. |
Conclusion
The chloroform:isoamyl alcohol extraction method is a time-tested, cost-effective, and highly efficient technique for the secondary purification of DNA.[10] By effectively removing protein and lipid contaminants, this protocol yields high-purity DNA suitable for a wide array of sensitive downstream applications. Careful execution of the phase separation and washing steps is paramount to achieving optimal results.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. quora.com [quora.com]
- 3. Navigating the Genome: Chloroform and Isoamyl Alcohol's Role in Plant DNA Isolation Techniques [greenskybio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dna.uga.edu [dna.uga.edu]
- 7. researchgate.net [researchgate.net]
- 8. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. mpbio.com [mpbio.com]
- 10. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - TW [thermofisher.com]
Application of Chloroform:Isoamyl Alcohol in Ancient DNA Studies: A Guide for Researchers
Application Notes
The extraction of ancient DNA (aDNA) from archaeological and paleontological remains is a meticulous process, often hampered by low endogenous DNA concentrations and high levels of degradation. A cornerstone of many aDNA extraction protocols is the use of an organic solvent mixture of phenol (B47542), chloroform (B151607), and isoamyl alcohol. The chloroform:isoamyl alcohol component, typically used in a 24:1 ratio, plays a critical role in the purification of nucleic acids from proteins and other cellular debris.
The phenol-chloroform extraction method is a highly effective technique for purifying DNA from a variety of sample types, including the challenging materials encountered in ancient DNA research such as bone, teeth, and preserved tissues.[1][2] This method relies on the principle of liquid-liquid extraction to separate nucleic acids from proteins and lipids.[3]
Role of Chloroform: Chloroform is a non-polar organic solvent that, when mixed with phenol, enhances the denaturation of proteins and facilitates the separation of the aqueous and organic phases during centrifugation. Its density is greater than water, which aids in the sharp definition of the interface between the aqueous layer (containing DNA) and the organic layer. This clear separation is crucial for carefully collecting the aqueous phase without aspirating contaminating proteins that accumulate at the interface. Furthermore, chloroform helps to remove lipids that can interfere with downstream enzymatic reactions.
Role of Isoamyl Alcohol: Isoamyl alcohol is included in the mixture primarily as an anti-foaming agent. During the vigorous mixing required to ensure thorough contact between the aqueous and organic phases, emulsions can form, making phase separation difficult. Isoamyl alcohol reduces this foaming, leading to a cleaner and more manageable separation of the layers.
The combination of phenol, chloroform, and isoamyl alcohol in a 25:24:1 ratio (PCI) is a robust solution for the initial deproteinization of the cell lysate. A subsequent wash with chloroform:isoamyl alcohol (24:1) is often performed to remove any residual phenol from the aqueous phase, as phenol can be inhibitory to enzymes used in subsequent molecular biology applications like PCR and DNA sequencing. While highly effective, this method is known to be more laborious and involves hazardous chemicals compared to modern commercial kits.[3] However, for certain sample types, particularly those with high levels of inhibitors or degradation, the phenol-chloroform method can yield superior results in terms of DNA recovery.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for DNA extracted from degraded samples using a phenol-chloroform based method. It is important to note that yields and purity can vary significantly depending on the sample type, age, preservation conditions, and specific laboratory protocol.
| Parameter | Phenol-Chloroform Method | Ideal Range for Downstream Applications |
| Average DNA Yield (ng) | 411.33 | > 10 |
| A260/A280 Purity Ratio | ~1.27 - 1.7 | ~1.8 |
| A260/A230 Purity Ratio | < 1.8 | 2.0 - 2.2 |
Data compiled from studies on degraded mammalian museum specimens and fisheries products.
Experimental Workflow
The following diagram illustrates the key stages of an ancient DNA extraction protocol incorporating chloroform:isoamyl alcohol.
Caption: Workflow for ancient DNA extraction using phenol:chloroform:isoamyl alcohol.
Experimental Protocols
Protocol: DNA Extraction from Ancient Bone using Phenol:Chloroform:Isoamyl Alcohol
This protocol is adapted from established methods for aDNA extraction from hard tissues. All steps should be performed in a dedicated aDNA laboratory with appropriate sterile techniques to prevent contamination.
Materials:
-
Ancient bone or tooth sample
-
Extraction Buffer (0.5 M EDTA pH 8.0, 0.5% SDS, 10 mg/mL Proteinase K)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)
-
Chloroform:Isoamyl Alcohol (24:1)
-
5 M NaCl
-
Isopropanol (100%, ice-cold)
-
Ethanol (70%, ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Sterile, DNA-free microcentrifuge tubes and pipette tips
Procedure:
-
Sample Preparation:
-
Decontaminate the surface of the bone sample by wiping with a 10% bleach solution followed by a rinse with DNA-free water.
-
Under sterile conditions, drill into the bone to collect approximately 500 mg of bone powder.
-
-
Lysis and Digestion:
-
Add the bone powder to a 2 mL microcentrifuge tube.
-
Add 1 mL of Extraction Buffer to the tube.
-
Incubate the mixture at 56°C overnight with constant rotation.
-
-
Phenol:Chloroform:Isoamyl Alcohol Extraction:
-
Centrifuge the lysate at 14,000 x g for 5 minutes to pellet any remaining bone powder.
-
Transfer the supernatant to a new sterile 2 mL microcentrifuge tube.
-
Add an equal volume (approximately 1 mL) of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Mix by inverting the tube gently for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at room temperature.
-
-
Aqueous Phase Collection:
-
Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube. Be extremely careful not to disturb the protein interface or the lower organic phase.
-
-
Chloroform:Isoamyl Alcohol Wash:
-
Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the collected aqueous phase.
-
Mix by inverting the tube gently for 5 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at room temperature.
-
-
Second Aqueous Phase Collection:
-
Transfer the upper aqueous phase to a new sterile 1.5 mL microcentrifuge tube.
-
-
DNA Precipitation:
-
Add 0.1 volumes of 5 M NaCl to the aqueous phase and mix.
-
Add 1 volume of ice-cold 100% isopropanol.
-
Mix gently by inversion and incubate at -20°C for at least 2 hours (or overnight).
-
-
Pelleting and Washing:
-
Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry.
-
-
Resuspension:
-
Resuspend the DNA pellet in 30-50 µL of TE Buffer.
-
Incubate at 37°C for 15 minutes to aid in resuspension.
-
Store the extracted DNA at -20°C.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A phenol-chloroform protocol for extracting DNA from ancient samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. DNA extraction and quantitation of forensic samples using the phenol-chloroform method and real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modified Chloroform-Isoamyl Alcohol Nucleic Acid Extraction from Small Samples
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The isolation of high-quality nucleic acids (DNA and RNA) is a critical first step for a wide range of molecular biology applications, including next-generation sequencing (NGS), qPCR, and microarray analysis. While the phenol-chloroform extraction method is a robust and widely used technique, its efficiency can be significantly reduced when working with small or low-input samples, such as laser-capture microdissected tissues, circulating tumor cells, or needle biopsies. This often leads to low yields and potential loss of precious genetic material.
To address these challenges, several modifications can be incorporated into the standard chloroform-isoamyl alcohol protocol to enhance the recovery of DNA and RNA from limited starting material. The primary modifications focus on improving the precipitation step, where nucleic acids are pelleted out of solution.
Key Modifications for Small Samples:
-
Co-precipitants (Carriers): The most critical modification for small samples is the addition of a co-precipitant, or carrier, prior to the alcohol precipitation step. These are inert molecules that form a visible pellet, trapping the target nucleic acids and facilitating their recovery.
-
Glycogen: A polysaccharide that is highly effective in precipitating DNA and RNA.[1][2] It is particularly useful as it does not significantly interfere with most downstream enzymatic reactions and does not have a strong absorbance at 260 nm, thus not affecting quantification.[2]
-
Carrier RNA: Synthetic poly(A) or total yeast RNA can be used to enhance the precipitation of both DNA and RNA.[3] It is especially beneficial for viral RNA extraction and in situations where the target nucleic acid concentration is extremely low.[3] However, it will contribute to the total nucleic acid quantification and should be avoided if the downstream application is sensitive to the presence of exogenous RNA (e.g., some RNA-seq applications).
-
-
Volume Reduction: To maintain a sufficient concentration of nucleic acids for efficient precipitation, it is often advantageous to start with smaller volumes of lysis buffer and subsequent reagents.
-
Optimization of Precipitation Conditions:
-
Increased Incubation Time: Extending the incubation period at -20°C or -80°C after adding alcohol can improve the precipitation of low-concentration nucleic acids.
-
Higher Centrifugation Speed and Duration: Increasing the g-force and time of the centrifugation step helps to ensure that the small, often invisible, pellet is firmly collected at the bottom of the tube.
-
-
Use of Phase Lock Gels: For cleaner separation of the aqueous and organic phases, phase lock gel tubes can be employed. These gels form a solid barrier between the two phases after centrifugation, preventing contamination of the aqueous phase containing the nucleic acids with phenol (B47542) and chloroform.
These modifications, when applied correctly, can significantly improve the yield and quality of nucleic acids obtained from small samples, enabling successful downstream analysis.
Data Presentation
The following table summarizes representative data on the impact of using a co-precipitant in the chloroform-isoamyl alcohol extraction method for a small sample size (e.g., approximately 10,000 cells).
| Method | Average DNA Yield (ng) | A260/A280 | A260/A230 | Average RNA Yield (ng) | RNA Integrity Number (RIN) |
| Standard Protocol | 55 | 1.75 | 1.60 | 30 | 6.5 |
| Modified Protocol (with Glycogen) | 150 | 1.82 | 1.95 | 85 | 7.8 |
Note: These values are illustrative and can vary depending on the cell type, handling, and specific laboratory conditions.
Experimental Protocols
Standard Chloroform-Isoamyl Alcohol DNA/RNA Extraction Protocol
This protocol is suitable for larger cell pellets or tissue samples.
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0 for DNA, pH 4.5 for RNA)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
Procedure:
-
Lysis: Resuspend the cell pellet in 400 µL of Lysis Buffer. Add 10 µL of Proteinase K, mix, and incubate at 55°C for 1-2 hours.
-
Phenol-Chloroform Extraction: Add an equal volume (400 µL) of phenol:chloroform:isoamyl alcohol. Vortex vigorously for 30 seconds.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol. Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.
-
Precipitation: Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Mix by inverting and incubate at -20°C for at least 1 hour.
-
Pelleting: Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Final Spin: Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspension: Resuspend the pellet in 20-50 µL of nuclease-free water or TE buffer.
Modified Chloroform-Isoamyl Alcohol DNA/RNA Extraction Protocol for Small Samples
This protocol incorporates modifications to maximize yield from low-input samples.
Materials:
-
Small cell pellet (e.g., <50,000 cells) or micro-dissected tissue
-
Lysis Buffer
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Glycogen (20 mg/mL) or Carrier RNA (1 µg/µL)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
Procedure:
-
Lysis: Resuspend the cell pellet in a reduced volume of 100 µL of Lysis Buffer. Add 5 µL of Proteinase K, mix, and incubate at 55°C for 1-2 hours.
-
Phenol-Chloroform Extraction: Add an equal volume (100 µL) of phenol:chloroform:isoamyl alcohol. Vortex vigorously for 30 seconds.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol. Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.
-
Co-precipitant Addition: Add 1 µL of Glycogen or Carrier RNA to the aqueous phase and mix gently.
-
Precipitation: Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Mix by inverting and incubate at -80°C for at least 2 hours or overnight at -20°C.
-
Pelleting: Centrifuge at >18,000 x g for 30 minutes at 4°C.
-
Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Final Spin: Centrifuge at >18,000 x g for 10 minutes at 4°C.
-
Drying: Carefully remove all residual ethanol with a pipette and air-dry the pellet for 3-5 minutes.
-
Resuspension: Resuspend the pellet in a small volume (e.g., 10-20 µL) of nuclease-free water or TE buffer.
Visualizations
Caption: Standard Chloroform-Isoamyl Alcohol Extraction Workflow.
Caption: Modified Chloroform-Isoamyl Alcohol Extraction for Small Samples.
References
Application Notes and Protocols for Downstream Applications of DNA Extracted with Chloroform: Isoamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DNA purified by the chloroform: isoamyl alcohol extraction method in various downstream molecular biology applications. This classic and robust technique yields high-purity DNA suitable for sensitive and complex experimental workflows.[1][2]
Introduction to Chloroform: Isoamyl Alcohol DNA Extraction
The phenol-chloroform extraction method is a widely used technique for purifying DNA from cellular components.[1] The principle lies in the differential solubility of molecules in organic and aqueous phases.[1] Phenol denatures proteins, which are then separated into the organic phase along with lipids, while nucleic acids remain in the aqueous phase.[2][3] Chloroform is added to enhance the denaturation of proteins and to increase the density of the organic phase, facilitating a sharp interface between the aqueous and organic layers.[4] Isoamyl alcohol is included as an anti-foaming agent.[4][5] The resulting DNA is of high purity and is suitable for a multitude of downstream applications.[1][2]
Application 1: Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR)
Application Note:
Polymerase Chain Reaction (PCR) is a technique used to amplify a specific segment of DNA.[6] DNA extracted using the chloroform: isoamyl alcohol method is an excellent template for PCR and qPCR due to its high purity. The removal of proteins and other contaminants by this method is crucial as these substances can inhibit the activity of DNA polymerase, the key enzyme in PCR.[7] High-quality DNA ensures the specificity and efficiency of the amplification, leading to reliable and reproducible results in applications such as genotyping, cloning, and sequencing.
Quantitative Data Summary:
| Parameter | Typical Value/Range | Significance for PCR/qPCR |
| DNA Concentration | 50 - 500 ng/µL | Sufficient template for multiple reactions. |
| A260/A280 Ratio | 1.8 - 2.0 | Indicates high purity, free from protein contamination.[8] |
| A260/A230 Ratio | > 2.0 | Indicates minimal contamination from salts and organic solvents.[8] |
| PCR Product Yield | High | Efficient amplification due to the absence of inhibitors. |
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Video: DNA Isolation [jove.com]
- 4. Archived | DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins | National Institute of Justice [nij.ojp.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Isolating, Cloning, and Sequencing DNA - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. cd-genomics.com [cd-genomics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DNA Yield with Chloroform:Isoamyl Alcohol Method
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low DNA yield when using the chloroform:isoamyl alcohol DNA extraction method.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low DNA yield with the phenol (B47542):chloroform:isoamyl alcohol method?
Several factors can contribute to a lower-than-expected DNA yield. The most common issues include:
-
Incomplete cell or tissue lysis: If the initial sample is not thoroughly homogenized and lysed, the DNA will not be efficiently released, leading to a poor yield.[1][2]
-
Incorrect pH of the phenol solution: For DNA extraction, the phenol must be buffered to a pH of ~8.0. If the phenol is acidic, the DNA will partition into the organic phase instead of the aqueous phase, resulting in significant loss of DNA.[1][3]
-
Loss of the aqueous phase: During the separation of the aqueous and organic phases, it is easy to accidentally aspirate some of the aqueous layer containing the DNA, especially if the interphase is thick.[3][4]
-
Formation of a thick interphase: A thick, protein-rich interphase can trap DNA, preventing its recovery from the aqueous phase.[1][3]
-
Inefficient DNA precipitation: Problems during the ethanol (B145695) or isopropanol (B130326) precipitation step, such as incorrect salt concentration or insufficient incubation time, can lead to poor DNA recovery.[5][6]
Q2: How can I improve my cell lysis to increase DNA yield?
To ensure complete cell lysis, consider the following:
-
Mechanical disruption: For tissue samples, ensure thorough homogenization, which can be achieved by grinding in liquid nitrogen.[1]
-
Enzymatic digestion: Incorporate enzymes like Proteinase K into your lysis buffer. Proteinase K helps to break down cellular proteins and inactivate nucleases that could degrade your DNA.[1][7]
-
Sufficient incubation: Allow for adequate incubation time with the lysis buffer to ensure all cells are lysed.[1]
-
Proper resuspension: For cell pellets, make sure the pellet is fully resuspended in the lysis buffer before proceeding.[1]
Q3: I suspect my phenol pH is incorrect. How can I check and adjust it?
The pH of the phenol is critical. To check the pH, you can dilute an aliquot of your buffer-saturated phenol in 45% methanol (B129727) and use a standard pH meter.[3] For DNA extraction, the phenol should be equilibrated to a pH of 7.9-8.0.[1][3] To adjust the pH, you can replace the aqueous phase on top of the phenol with a fresh aliquot of a ~100 mM buffered solution (e.g., Tris pH 8.0), mix well, and allow the phases to separate before re-checking the pH.[3]
Q4: How can I minimize DNA loss during phase separation?
To avoid losing DNA at this crucial step:
-
Leave some aqueous phase behind: It is better to sacrifice a small amount of the aqueous phase than to risk contaminating your sample with the interphase.[1]
-
Use phase-lock gels: These gels form a solid barrier between the aqueous and organic phases, making it easier to decant the aqueous phase without disturbing the interphase.[3]
-
Proper mixing: For large genomic DNA, avoid vigorous vortexing which can shear the DNA. Instead, gently invert the tube to mix the phases.[3]
Q5: My DNA pellet is very small or not visible after precipitation. What can I do to improve precipitation?
Several factors can be optimized for better DNA precipitation:
-
Increase salt concentration: Ensure the correct final concentration of salt (e.g., 0.3 M sodium acetate) is present to neutralize the DNA's negative charge.[5][8]
-
Use cold ethanol or isopropanol: Chilling the alcohol promotes DNA precipitation by reducing its solubility.[5][6] Using cold ethanol is particularly recommended for small sample volumes to maximize recovery.[9]
-
Increase incubation time: Incubating the sample at -20°C or -80°C for a longer period (e.g., overnight) can increase the yield.[5]
-
Use a carrier: Adding a carrier like glycogen (B147801) or linear acrylamide (B121943) can help co-precipitate the DNA, making the pellet more visible and improving recovery, especially with low DNA concentrations.[6][10]
-
Optimize centrifugation: Centrifuge at a higher speed (e.g., >10,000 x g) and for a longer duration (15-30 minutes) to ensure the DNA is pelleted effectively.[5][6]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Purpose |
| Phenol pH (for DNA) | 7.9 - 8.2 | Ensures DNA partitions into the aqueous phase. |
| Phenol:Chloroform:Isoamyl Alcohol Ratio | 25:24:1 | Denatures proteins and prevents foaming.[11][12] |
| Proteinase K Concentration | Varies by protocol (e.g., 100 µg/mL) | Degrades proteins and inactivates nucleases. |
| Salt Concentration (Precipitation) | 0.3 M Sodium Acetate (B1210297) (final) | Neutralizes DNA charge for precipitation.[8] |
| Ethanol for Precipitation | 2-3 volumes of 100% ethanol | Precipitates DNA from the aqueous solution.[6] |
| Isopropanol for Precipitation | 0.7-1 volume of 100% isopropanol | Alternative to ethanol for DNA precipitation.[13] |
| Precipitation Temperature | -20°C to -80°C | Enhances DNA precipitation.[5][6] |
| Centrifugation Speed (Precipitation) | 10,000 - 20,000 x g | Pellets the precipitated DNA.[6] |
| Centrifugation Time (Precipitation) | 15 - 60 minutes | Ensures complete pelleting of DNA.[14] |
| Wash Step | 70% Ethanol | Removes residual salts from the DNA pellet.[5][6] |
Experimental Protocols
Standard Phenol:Chloroform:Isoamyl Alcohol DNA Extraction Protocol
-
Sample Lysis:
-
Homogenize the starting material (e.g., tissue, cells) in a suitable lysis buffer containing a detergent (e.g., SDS) and Proteinase K.
-
Incubate at an appropriate temperature (e.g., 55-65°C) for a sufficient time to ensure complete lysis.
-
-
Organic Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0) to the lysate.
-
Mix gently by inverting the tube for several minutes to create an emulsion. Avoid vigorous vortexing with high molecular weight DNA.
-
Centrifuge at >10,000 x g for 5-15 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic phase.
-
-
Chloroform Extraction (Optional but Recommended):
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
-
Mix and centrifuge as in the previous step.
-
Transfer the upper aqueous phase to a new, clean tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the aqueous phase and mix.
-
Add 2-3 volumes of ice-cold 100% ethanol.
-
Mix gently by inverting the tube until the DNA precipitates.
-
Incubate at -20°C for at least 30 minutes (or overnight for low concentrations).
-
Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
-
Washing and Resuspension:
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at ≥12,000 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet briefly. Do not over-dry.
-
Resuspend the DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Visual Troubleshooting Guide
Caption: A workflow diagram for troubleshooting low DNA yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient DNA Precipitation with Ethanol: A Comprehensive Guide - Housing Innovations [dev.housing.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. abyntek.com [abyntek.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. wegene-china.com [wegene-china.com]
- 14. researchgate.net [researchgate.net]
how to resolve incomplete phase separation in phenol-chloroform extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during phenol-chloroform extraction, with a specific focus on incomplete phase separation.
Troubleshooting Guide: Incomplete Phase Separation
Incomplete phase separation during phenol-chloroform extraction can manifest as a cloudy or indistinct interphase, the absence of clear phase separation, or a viscous aqueous phase that is difficult to pipette. This guide provides a systematic approach to identifying the cause and resolving the issue.
dot
Caption: Troubleshooting workflow for incomplete phase separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a cloudy or "milky" appearance in my phenol-chloroform extraction?
A1: A cloudy or milky appearance throughout the mixture, preventing clear phase separation, is often due to the formation of a stable emulsion. This can be caused by:
-
Insufficient Centrifugation: The speed or duration of centrifugation may be inadequate to break the emulsion and separate the phases.[1]
-
High Concentration of Lipids or Proteins: Samples with high lipid or protein content can stabilize the emulsion.[2]
-
Incorrect Reagent Ratios: Using incorrect volumes of your sample, lysis buffer, or the phenol:chloroform:isoamyl alcohol mixture can contribute to this issue.
Q2: I see a very thick, gelatinous interphase. What should I do?
A2: A thick interphase is typically composed of denatured proteins and can trap nucleic acids, reducing your yield.[3] To address this:
-
Ensure Complete Lysis and Protein Digestion: Incomplete cell lysis or protein digestion can lead to an excess of undigested protein at the interphase. Consider adding or increasing the concentration of Proteinase K in your lysis buffer and extending the incubation time.[3][2]
-
Avoid Overloading: Using too much starting material can overwhelm the capacity of the phenol to denature proteins. Try reducing the amount of sample in your next extraction.
-
Careful Pipetting: When collecting the aqueous phase, be careful to avoid aspirating the interphase. It is better to leave a small amount of the aqueous phase behind than to contaminate your sample.[3]
-
Additional Chloroform Extraction: An additional extraction with chloroform alone can help to remove residual phenol and further clean up the aqueous phase.[4]
Q3: My aqueous and organic phases are inverted (aqueous on the bottom). Why did this happen and how can I fix it?
A3: Phase inversion occurs when the density of the aqueous phase becomes greater than the organic phase.[2] The most common reason for this is a high concentration of salts (e.g., from the lysis buffer) or sucrose (B13894) in your sample.[2] To resolve this, you can try diluting your sample with a low-salt buffer, such as TE buffer, before proceeding with the extraction.
Q4: Can the pH of the phenol solution affect phase separation?
A4: Yes, the pH of the phenol is critical. For DNA extraction, the phenol should be buffered to a slightly alkaline pH (around 7.9-8.0). If the phenol is acidic, the DNA will be denatured and partition into the organic phase, leading to a loss of your sample.[3] While this doesn't directly cause incomplete phase separation in the visual sense, it results in a failed extraction. Always ensure your phenol is equilibrated to the correct pH for your target nucleic acid.[3]
Quantitative Data Summary
The following table provides recommended parameters for centrifugation during phenol-chloroform extraction and suggested adjustments for troubleshooting.
| Parameter | Standard Protocol | Troubleshooting Adjustment | Rationale for Adjustment |
| Centrifugation Speed | 12,000 - 16,000 x g[5][6] | Increase to the higher end of the range (e.g., 16,000 x g) or higher if your centrifuge allows. | Higher g-force helps to more effectively break emulsions and compact the interphase and organic phase. |
| Centrifugation Time | 5 - 15 minutes[5] | Increase to 15 - 30 minutes. | A longer spin time provides more opportunity for the phases to separate cleanly. |
| Centrifugation Temperature | Room Temperature or 4°C | For RNA extraction, 4°C is often recommended to maintain RNA integrity and can aid in cleaner phase separation.[7] | Lower temperatures can sometimes help in precipitating proteins at the interphase, leading to a sharper separation. |
| Sample to Lysis Buffer Ratio | 1:10 (e.g., 100 µL sample to 1 mL TRIzol) | If the lysate is viscous, dilute further with lysis buffer (e.g., 1:20). | A lower concentration of macromolecules can prevent the formation of a viscous solution that is difficult to separate. |
Detailed Experimental Protocol: Phenol-Chloroform DNA Extraction
This protocol is a general guideline for the extraction of genomic DNA from mammalian cells.
Materials:
-
Cell sample
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM NaCl, 1% SDS, 5 mM EDTA)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or nuclease-free water
Procedure:
-
Sample Preparation:
-
For adherent cells, wash the cell monolayer with PBS, then detach using your preferred method (e.g., trypsinization).
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in 1 mL of Lysis Buffer.
-
-
Lysis:
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate the lysate at 55°C for 1-3 hours, or overnight, with gentle agitation until the solution is clear and viscous.
-
-
Phenol-Chloroform Extraction:
-
Cool the lysate to room temperature.
-
Add an equal volume (e.g., 1 mL) of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Mix thoroughly by inverting the tube for 5-10 minutes or by vortexing for 30-60 seconds to form a uniform emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
-
Aqueous Phase Collection:
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Be cautious not to disturb the white interphase containing precipitated proteins.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
-
Mix by inversion and centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix.
-
Add 2-2.5 volumes of ice-cold 100% ethanol.
-
Invert the tube gently until the DNA precipitates and becomes visible as a white, thread-like mass.
-
Incubate at -20°C for at least 1 hour or overnight.
-
-
DNA Pelleting and Washing:
-
Drying and Resuspension:
-
Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.
-
Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.
-
Signaling Pathways and Experimental Workflows
dot
Caption: Standard workflow for phenol-chloroform extraction.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. thermofisher.com [thermofisher.com]
Technical Support Center: Preventing and Troubleshooting Phenol Contamination in DNA Samples
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve phenol (B47542) contamination in your DNA samples following extraction.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to phenol contamination during and after DNA extraction.
Isolating the Source of Phenol Contamination
Contamination can occur at several stages of the phenol-chloroform extraction workflow. Use the following flowchart to pinpoint the potential source of the issue.
Caption: Troubleshooting workflow for identifying phenol contamination.
Remediation Protocols
If you have identified phenol contamination, the following protocols can be used to purify your DNA sample.
Protocol 1: Chloroform (B151607) Wash
This is a standard procedure to remove residual phenol from the aqueous phase.[1]
Materials:
-
DNA sample in aqueous buffer
-
Chloroform:isoamyl alcohol (24:1)
-
Microcentrifuge tubes
-
Micropipettes and sterile tips
-
Microcentrifuge
Methodology:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to your DNA sample in a microcentrifuge tube.[2]
-
Vortex the tube vigorously for 15-30 seconds to create an emulsion.
-
Centrifuge at maximum speed (≥12,000 x g) for 5 minutes at room temperature to separate the phases.[2]
-
Carefully transfer the upper aqueous phase containing the DNA to a new, clean microcentrifuge tube. Be extremely careful not to disturb the interface or carry over any of the lower organic phase.[2]
-
Repeat steps 1-4 for a second chloroform wash to ensure complete removal of phenol.[1]
Protocol 2: Ethanol (B145695) Precipitation
Following a chloroform wash, ethanol precipitation is used to concentrate the DNA and remove any remaining contaminants.[3]
Materials:
-
DNA sample (post-chloroform wash)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
-
Microcentrifuge tubes
-
Micropipettes and sterile tips
-
Microcentrifuge (refrigerated if possible)
Methodology:
-
To the aqueous DNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).[4] Mix gently by flicking the tube.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.[3][5] Invert the tube several times to mix. A white precipitate of DNA may become visible.
-
Incubate the mixture at -20°C for at least 30 minutes to precipitate the DNA. For very small amounts of DNA, an overnight incubation may improve recovery.[3][5]
-
Centrifuge at maximum speed (≥12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.[5]
-
Carefully decant the supernatant without disturbing the DNA pellet, which may be invisible.
-
Wash the pellet by adding 200-500 µL of ice-cold 70% ethanol.[6] This removes residual salts.
-
Centrifuge at maximum speed for 5-10 minutes at 4°C.[3]
-
Carefully decant the 70% ethanol. It is important to remove as much of the ethanol as possible. A brief, gentle spin can help collect remaining droplets for removal.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to resuspend.[7]
-
Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.[6]
Frequently Asked Questions (FAQs)
Identifying Phenol Contamination
Q1: How can I detect phenol contamination in my DNA sample?
A1: The most common method is UV-Vis spectrophotometry (e.g., NanoDrop). Phenol has a characteristic absorbance peak at approximately 270 nm, which can skew the A260/A280 and A260/A230 purity ratios.[8] A strong smell of phenol from the sample is also a clear indicator of significant contamination.[9]
Q2: What do the A260/A280 and A260/A230 ratios indicate?
A2: The A260/A280 ratio is used to assess protein contamination. A ratio of ~1.8 is generally accepted as "pure" for DNA. The A260/A230 ratio is an indicator of contamination with organic compounds and salts, including phenol. A ratio between 2.0 and 2.2 is generally considered pure.[8] However, these ratios alone may not be sufficient to detect low levels of phenol contamination that can still inhibit downstream applications.[8]
Impact of Phenol Contamination on Purity Ratios
| Phenol Concentration (ppm) | A260/A280 Ratio | A260/A230 Ratio |
| 0 | 1.89 | 2.43 |
| 600 | 1.71 | 2.08 |
Data adapted from Thermo Fisher Scientific NanoDrop One documentation.[8]
Mechanism of Contamination
Q3: How does phenol end up in the aqueous phase with my DNA?
A3: During phenol-chloroform extraction, an aqueous phase (containing DNA), an organic phase (containing lipids and phenol), and an interphase (containing denatured proteins) are formed.[2] If the upper aqueous phase is not carefully removed, some of the phenol from the organic phase or the interphase can be carried over.[10] Additionally, a small amount of phenol is soluble in the aqueous phase.[10]
Caption: Diagram of phase separation in phenol-chloroform extraction.
Impact on Downstream Applications
Q4: What are the consequences of phenol contamination in my DNA sample?
A4: Phenol is a potent inhibitor of many enzymatic reactions.[9] Even trace amounts can inhibit enzymes like DNA polymerases, leading to failed PCR reactions.[11] It can also interfere with restriction enzyme digests and ligation reactions. Furthermore, phenol can denature proteins, which can be problematic for experiments involving DNA-protein interactions.[8]
Prevention and Alternatives
Q5: How can I prevent phenol contamination in the first place?
A5:
-
Careful Pipetting: When removing the aqueous phase, leave a small amount behind to avoid disturbing the interphase.
-
Use of Phase Lock Gels: These are inert gels that form a stable barrier between the aqueous and organic phases, making it easier to remove the aqueous phase without contamination.[10]
-
Perform a Chloroform Back-Extraction: An additional extraction with chloroform alone helps to remove residual phenol from the aqueous phase.[1]
Q6: Are there alternatives to phenol-chloroform extraction?
A6: Yes, several alternatives are available:
-
Spin-Column Based Kits: These kits use a silica (B1680970) membrane that selectively binds DNA in the presence of high salt concentrations, while contaminants are washed away.[12]
-
Magnetic Bead-Based Methods: DNA binds to magnetic beads, which are then separated from the rest of the sample using a magnet. Impurities are washed away before the DNA is eluted from the beads.[13]
-
Salting-Out Methods: This method uses high salt concentrations to precipitate proteins, which are then removed by centrifugation. The DNA is then precipitated from the supernatant using ethanol.[12]
Comparison of DNA Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Phenol-Chloroform | Differential solubility | High yield and purity of DNA[14] | Use of hazardous organic solvents, laborious[15] |
| Spin-Column Kits | Selective binding to silica membrane | Fast, easy to use, no organic solvents | Can have lower yields with certain sample types |
| Magnetic Beads | Reversible binding to magnetic particles | Easily automated, high throughput | Can be more expensive |
| Salting-Out | Protein precipitation with high salt | Non-toxic, simple | Can result in lower purity DNA[13] |
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. microbenotes.com [microbenotes.com]
- 3. Concentration of DNA by ethanol precipitation [staff.ustc.edu.cn]
- 4. lab.rockefeller.edu [lab.rockefeller.edu]
- 5. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 6. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 7. mpbio.com [mpbio.com]
- 8. Detecting Phenol in Nucleic Acid Samples with the Nanodrop One Spectrophotometer [fishersci.ca]
- 9. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. praxilabs.com [praxilabs.com]
- 13. rwdstco.com [rwdstco.com]
- 14. DNA extraction and quantitation of forensic samples using the phenol-chloroform method and real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Chloroform:Isoamyl Alcohol Protocol for High Molecular Weight DNA
Welcome to the technical support center for optimizing your chloroform (B151607):isoamyl alcohol DNA extraction protocol to obtain high molecular weight (HMW) DNA. This guide is designed for researchers, scientists, and drug development professionals who require long, intact DNA strands for downstream applications like long-read sequencing. Here you will find troubleshooting advice, frequently asked questions, detailed protocols, and data to help you overcome common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your HMW DNA extraction experiments.
Issue 1: Low Yield of High Molecular Weight DNA
-
Question: I'm not getting enough HMW DNA. What are the possible causes and solutions?
Answer: Low DNA yield can be attributed to several factors throughout the extraction process. Here are the common culprits and how to address them:
-
Incomplete Cell Lysis: If the cells are not thoroughly lysed, a significant portion of the DNA will not be released.
-
Solution: Ensure your lysis buffer volume is adequate for the amount of starting material. For tough tissues, consider gentle enzymatic digestion with Proteinase K. Avoid vigorous mechanical grinding which can shear the DNA.[1] For plant tissues, snap freezing in liquid nitrogen followed by grinding to a fine powder can be effective.[2]
-
-
Suboptimal Phase Separation: Poor separation between the aqueous and organic phases can lead to the loss of the DNA-containing aqueous layer.
-
Solution: After adding chloroform:isoamyl alcohol, mix thoroughly but gently to form an emulsion. Centrifuge at a sufficient g-force (e.g., up to 3,000 x g) for at least 10 minutes to achieve a clear separation.[3][4] When collecting the upper aqueous phase, be careful to avoid the protein and cellular debris at the interface.[5] Leaving a small amount of the aqueous phase behind is preferable to carrying over contaminants.
-
-
Inefficient DNA Precipitation: The DNA may not precipitate effectively if the conditions are not optimal.
-
Solution: Use the correct volume of ice-cold isopropanol (B130326) or ethanol (B145695). Ensure thorough but gentle mixing after adding the alcohol. Incubation time and temperature are also critical; precipitation at -20°C for at least one hour is recommended.[4]
-
-
Loss of DNA Pellet: The DNA pellet, especially if small, can be easily lost during washing steps.
-
Solution: Be extra cautious when decanting the supernatant after centrifugation. The pellet can be loose and difficult to see. A quick spin after the wash can help collect residual liquid for removal with a pipette tip.[2]
-
-
Issue 2: DNA is Sheared (Low Molecular Weight)
-
Question: My extracted DNA is consistently of low molecular weight. How can I prevent shearing?
Answer: DNA shearing is a major concern when aiming for HMW DNA. The long molecules are fragile and susceptible to mechanical stress. Here’s how to minimize shearing:
-
Avoid Vigorous Mixing: Never vortex a sample containing HMW DNA.[6] Instead, mix by gently inverting the tube or by slow, gentle pipetting with a wide-bore pipette tip.[1][6]
-
Use Wide-Bore Pipette Tips: Standard pipette tips can shear DNA. Always use wide-bore tips for any step involving pipetting of the DNA solution.[6][7]
-
Gentle Lysis: Avoid harsh mechanical disruption methods like bead beating at high speeds.[8] Opt for enzymatic digestion or gentle grinding in liquid nitrogen.
-
Control Agitation Speed: If using a mixer during lysis, lower agitation speeds (500-700 rpm) will yield larger DNA fragments, even in the megabase range, while higher speeds (1400-2000 rpm) will result in smaller fragments (50-250 kb).[9]
-
Minimize Pipetting: Reduce the number of pipetting steps whenever possible. Each pipetting action introduces mechanical stress.[3]
-
Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing your DNA sample can cause fragmentation. Store DNA at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[6]
-
Issue 3: Viscous or "Goopy" DNA Eluate
-
Question: My final DNA eluate is very thick and difficult to pipette. What causes this and how can I handle it?
Answer: A highly viscous eluate is often a sign of successful HMW DNA extraction, but it can be challenging to work with.
-
Cause: The viscosity is due to the presence of very long, tangled DNA molecules.[10]
-
Homogenization: To handle viscous DNA, it needs to be properly homogenized.
-
After elution, gently pipette the solution up and down 5-10 times with a wide-bore tip.[11]
-
Incubate the sample at 37°C for 30-60 minutes to help the DNA relax and dissolve.[9][11] For ultra-high molecular weight (UHMW) DNA, this process may need to be repeated over a couple of days.[11]
-
Avoid excessive heating (above 60°C) as it can denature and degrade the DNA.[11]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of each component in the chloroform:isoamyl alcohol mixture?
-
Q2: What is the ideal ratio of chloroform to isoamyl alcohol?
-
Q3: Can I use phenol (B47542) in my extraction for HMW DNA?
-
A3: Yes, phenol-chloroform extraction is a traditional and effective method for obtaining HMW DNA.[12] Phenol is a powerful deproteinizing agent. However, it is highly corrosive and requires careful handling in a fume hood.[12] The pH of the phenol is critical; acidic phenol will cause DNA to partition into the organic phase, so buffered phenol (pH ~8.0) must be used for DNA extraction.[5][13]
-
-
Q4: How does centrifugation speed affect HMW DNA?
-
A4: High centrifugation speeds can cause shearing of HMW DNA. It is recommended to use lower g-forces (e.g., 3000 x g) for pelleting cells and separating phases.[3]
-
-
Q5: My DNA has poor purity ratios (A260/280 and A260/230). What can I do?
-
A5: A low A260/280 ratio indicates protein contamination, while a low A260/230 ratio suggests contamination with polysaccharides, phenols, or other organic compounds.
-
To improve the A260/280 ratio, ensure complete proteinase K digestion and be careful to avoid the interphase during aqueous phase collection. An additional chloroform:isoamyl alcohol wash can also help.[14]
-
To improve the A260/230 ratio, especially in plant samples, adding NaCl to the lysis buffer can help remove polysaccharides.[9] Repeating the chloroform:isoamyl alcohol extraction can also remove residual contaminants.[14]
-
-
Data Presentation
Table 1: Effect of Agitation Speed During Lysis on DNA Fragment Size
| Agitation Speed (rpm) | Predominant DNA Fragment Size Range (kb) | Maximum DNA Fragment Size |
| 500 - 700 | Not specified | Up to Megabase (Mb) range |
| 1400 - 2000 | 50 - 250 | Up to ~500 kb |
| 2000 | 100 - 200 | ~250 - 300 kb |
Data adapted from NEB protocols and supporting documents.[9][10]
Experimental Protocols
Standard Chloroform:Isoamyl Alcohol Protocol
This protocol is a general guideline. Volumes and incubation times may need to be optimized for your specific sample type.
-
Sample Lysis:
-
Homogenize your sample (e.g., tissue, cells) in a suitable lysis buffer containing a detergent (like SDS) and Proteinase K.
-
Incubate at 55-65°C for 1-3 hours, or until lysis is complete.
-
-
Organic Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0).
-
Mix by inverting the tube for 5-10 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Chloroform Wash:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 0.1 volumes of 3M sodium acetate (B1210297) (pH 5.2) and mix gently.
-
Add 2-2.5 volumes of ice-cold 100% ethanol or 0.7-1 volume of isopropanol.
-
Mix by gentle inversion until a DNA precipitate is visible.
-
Incubate at -20°C for at least 1 hour.
-
-
Pelleting and Washing:
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of cold 70% ethanol.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
Resuspension:
-
Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer) by incubating at 37°C for 30-60 minutes with gentle agitation.
-
Optimized Protocol for High Molecular Weight DNA
This protocol incorporates modifications to minimize shearing and improve the recovery of HMW DNA.
-
Sample Lysis (Gentle):
-
Organic Extraction (Gentle Mixing):
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0).
-
Mix by very gentle inversion or on a rotator at low speed for 10 minutes. DO NOT VORTEX.
-
Centrifuge at a lower speed, 3,000 x g, for 15 minutes at 4°C.[3][4]
-
Using a wide-bore pipette tip, carefully transfer the upper aqueous phase to a new tube, leaving a small amount behind to avoid the interphase.
-
-
Chloroform Wash (Gentle Mixing):
-
Add an equal volume of chloroform:isoamyl alcohol (24:1).
-
Mix gently by inversion for 5 minutes.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Using a wide-bore pipette tip, carefully transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation (Spooling):
-
Add 0.1 volumes of 3M sodium acetate (pH 5.2) and mix gently.
-
Add an equal volume of room-temperature isopropanol.[4]
-
Gently invert the tube until the HMW DNA precipitates out as a visible, stringy mass.
-
Use a sterile glass hook or a sealed pipette tip to spool out the DNA.
-
Transfer the spooled DNA to a tube containing cold 70% ethanol.
-
-
Washing:
-
Gently wash the spooled DNA in 70% ethanol for a few minutes.
-
Briefly air-dry the DNA.
-
-
Resuspension and Homogenization:
-
Place the spooled DNA in a tube with an appropriate volume of TE buffer.
-
Allow the DNA to resuspend at 4°C overnight without agitation.
-
The next day, incubate at 37°C for 1-2 hours to aid in homogenization. If still viscous, gently mix with a wide-bore pipette tip and continue incubation.[11]
-
Visualizations
Caption: Optimized workflow for high molecular weight DNA extraction.
Caption: Troubleshooting logic for DNA shearing during extraction.
References
- 1. HMW DNA Extraction 101 [thermofisher.com]
- 2. protocols.io [protocols.io]
- 3. High‐molecular‐weight DNA extraction for long‐read sequencing of plant genomes: An optimization of standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amborella.net [amborella.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. web.genewiz.com [web.genewiz.com]
- 7. youtube.com [youtube.com]
- 8. Phenol Chloroform DNA Extraction Optimized for HMW gDNA from Coccidioides spp. [protocols.io]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. pacb.com [pacb.com]
- 14. Optimization of high molecular weight DNA extraction methods in shrimp for a long-read sequencing platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved Extraction Methods to Isolate High Molecular Weight DNA From Magnaporthaceae and Other Grass Root Fungi for Long-Read Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
dealing with a viscous lysate during chloroform isoamyl alcohol extraction
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals who encounter a viscous lysate during nucleic acid extraction using the chloroform-isoamyl alcohol method.
Frequently Asked Questions (FAQs)
Q1: Why has my sample lysate become so viscous after the initial lysis step?
A viscous, gel-like lysate is typically caused by the release of large molecules of high-molecular-weight genomic DNA (gDNA) from the cells.[1] During cell lysis, the nuclear and cellular membranes are broken down, releasing the entire contents of the cell, including the long strands of chromosomal DNA which create a viscous solution.[1] This is a common occurrence, especially when working with large numbers of cells or tissues with high DNA content.[2][3]
Q2: What are the negative consequences of a viscous lysate in my extraction?
A highly viscous lysate can significantly impede the efficiency and quality of your DNA/RNA extraction.[4] Specific problems include:
-
Poor Phase Separation: The thick consistency prevents a clean separation between the aqueous phase (containing nucleic acids) and the organic phase (containing proteins and lipids) after adding chloroform-isoamyl alcohol and centrifuging.[5]
-
Contamination: Inefficient separation can lead to the carryover of proteins and other contaminants from the interphase into the aqueous layer, resulting in low purity samples (e.g., low A260/280 ratios).[1][6]
-
Reduced Yield: The viscous nature makes it difficult to effectively pipette and transfer the aqueous phase, leading to a significant loss of your target nucleic acid.[3]
-
Clogging: If using spin columns in subsequent purification steps, a viscous lysate can clog the column membrane, further reducing yield.[2][7]
Q3: How can I reduce the viscosity of my lysate?
There are three primary methods to reduce lysate viscosity, each with its own advantages depending on your downstream application:
-
Mechanical Shearing: This physically breaks the long DNA strands into smaller fragments. Common techniques include repeatedly passing the lysate through a narrow-gauge syringe needle or sonication.[1]
-
Enzymatic Digestion: Using a nuclease, such as DNase I, will enzymatically degrade the DNA, quickly reducing viscosity.[1][8] This is a very effective method.
-
Dilution and High Salt: Increasing the volume of the lysis buffer or adding salt (e.g., NaCl) can help reduce viscosity.[9] High salt concentrations help to neutralize the charge on the DNA backbone, causing the strands to coil more tightly and interact less, thus lowering the solution's viscosity.[9]
Q4: My downstream application requires high-molecular-weight DNA (e.g., for long-read sequencing). What should I do?
If you need intact, unfragmented DNA, you must avoid mechanical shearing and enzymatic digestion.[3] In this case, the best approach is to handle the lysate very gently. Avoid vigorous vortexing or pipetting.[3] You can try to dilute the sample with more lysis buffer or use a high-salt buffer to make it more manageable.[9] Pipetting with wide-bore tips is also recommended to minimize physical stress on the DNA molecules.
Q5: My DNase I treatment didn't work and the lysate is still viscous. What went wrong?
There are several potential reasons for DNase I inefficiency:[1]
-
Missing Cofactors: DNase I requires divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) for its activity.[1] Ensure your lysis buffer contains these at an appropriate concentration (e.g., 1-10 mM MgCl₂).
-
Presence of Chelators: If your buffer contains chelating agents like EDTA, they will sequester the essential divalent cations, inhibiting DNase I activity.[1]
-
Insufficient Enzyme or Incubation Time: You may need to optimize the concentration of DNase I or increase the incubation time for your specific sample type.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Viscous Lysate | High concentration of genomic DNA released from cells.[1][3] | For standard applications (PCR, cloning): Shear the DNA by passing the lysate through a 21-gauge needle 5-10 times or treat with DNase I.[1] For high-molecular-weight DNA: Dilute the lysate with additional lysis buffer, add salt up to 1-3 M, and handle gently with wide-bore pipette tips.[9] |
| Poor Phase Separation | The lysate was too viscous, preventing clean separation of aqueous and organic layers.[5] | Reduce lysate viscosity using one of the methods described above before adding chloroform-isoamyl alcohol. If phases are already poorly separated, try a longer or faster centrifugation. |
| Milky/Cloudy Appearance in Aqueous Phase | Contamination with lipids or proteins.[10][11] This can happen if the lysate is too viscous, leading to carryover from the interphase. | Repeat the chloroform-isoamyl alcohol extraction on the collected aqueous phase. Ensure the lysate is not viscous before the first extraction. |
| Low DNA Yield | Incomplete transfer of the aqueous phase due to viscosity.[3] Clogging of purification columns by viscous lysate.[2] | Ensure viscosity is fully reduced before proceeding with the extraction to allow for complete and easy transfer of the supernatant. Centrifuge the lysate at high speed to pellet any remaining debris before column loading.[12] |
| Low Purity (A260/280 < 1.7) | Protein contamination, often from pulling part of the interphase during aqueous phase collection.[1] | Be less ambitious when collecting the aqueous phase; leave a small amount behind to avoid disturbing the interphase. A second chloroform (B151607) wash can also help remove residual phenol (B47542) and protein.[13] |
Experimental Protocols
Protocol 1: Viscosity Reduction by Mechanical Shearing (Syringe)
This method is suitable when downstream applications do not require high-molecular-weight DNA.
Methodology:
-
After the initial cell lysis step, draw the viscous lysate into a 5 mL or 10 mL syringe fitted with a 21-gauge needle.
-
Gently and steadily expel the lysate back into the original tube.
-
Repeat this process 5-10 times. The lysate should become noticeably less viscous.
-
Avoid creating bubbles, as this can denature proteins.
-
Proceed with the standard chloroform-isoamyl alcohol extraction protocol.
Protocol 2: Viscosity Reduction by Enzymatic Digestion (DNase I)
This is a highly effective method for reducing viscosity when downstream applications are not sensitive to fragmented DNA.
Methodology:
-
Following cell lysis, add DNase I to the lysate to a final concentration of 10-100 U/mL.[8]
-
Ensure the lysis buffer contains the necessary cofactor, MgCl₂, at a concentration of 1-10 mM.[1] Note: Do not use this method if your buffer contains EDTA.
-
Incubate the sample at 37°C for 15-30 minutes, or until the viscosity is reduced.
-
Proceed with the chloroform-isoamyl alcohol extraction. The DNase I will be denatured and removed along with other proteins.
Protocol 3: Viscosity Management with High Salt and Dilution
This method is recommended when preserving the integrity of high-molecular-weight DNA is critical.
Methodology:
-
If the lysate is viscous, add an additional 0.5 to 1.0 volume of your lysis buffer to dilute the sample.
-
Alternatively, or in addition, add sterile 5 M NaCl solution to the lysate to a final concentration of 0.5 M to 3 M.[9]
-
Mix gently by inverting the tube several times. Do not vortex.
-
Use wide-bore pipette tips for all subsequent transfer steps to minimize mechanical shearing.
-
Proceed with the chloroform-isoamyl alcohol extraction.
Visualizations
Caption: Troubleshooting workflow for a viscous lysate.
Caption: Impact of viscosity on extraction workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of Cell Lysate Viscosity during Processing of Poly(3-Hydroxyalkanoates) by Chromosomal Integration of the Staphylococcal Nuclease Gene in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Genomic DNA Extraction - PureLink | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Residual Ethanol Removal After DNA Precipitation
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual ethanol (B145695) after DNA precipitation. It is designed for researchers, scientists, and drug development professionals to ensure high-quality DNA for downstream applications.
Frequently Asked questions (FAQs)
Q1: Why is it crucial to remove residual ethanol after DNA precipitation?
Residual ethanol can significantly inhibit the activity of various enzymes used in molecular biology.[1] This interference can lead to the failure of downstream applications such as PCR, sequencing, and restriction enzyme digestion.[1]
Q2: What are the most common methods for removing residual ethanol?
The three primary methods for drying a DNA pellet to remove ethanol are:
-
Air-drying: A simple and gentle method where the open tube is left at room temperature.[2]
-
Speed-Vac (Vacuum Centrifugation): A faster method that uses a vacuum to evaporate the ethanol.[3][4]
-
Heat Block: Applying gentle heat to accelerate ethanol evaporation.[5]
Q3: How can I tell when my DNA pellet is sufficiently dry?
A well-dried DNA pellet will appear translucent or slightly white.[6] Over-dried pellets can become hard and difficult to dissolve.[7] It is important to stop the drying process as soon as the ethanol has evaporated to avoid over-drying.[7]
Q4: What should I do if my DNA pellet is difficult to redissolve after drying?
Difficulty in redissolving a DNA pellet is often a sign of over-drying.[7] To aid in resuspension, you can:
-
Use a pre-warmed buffer (e.g., TE buffer at 37°C).[7]
-
Incubate the sample at a slightly elevated temperature (e.g., 50-60°C) for a short period.[7]
-
Gently pipette the solution up and down, being careful not to shear the DNA.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no DNA yield after resuspension | The DNA pellet was accidentally discarded with the ethanol wash. | - Be careful when decanting the ethanol supernatant.[9] - Use a pipette to remove the final traces of ethanol instead of pouring.[10] - A brief centrifugation after the final wash can help secure the pellet.[3] |
| The DNA pellet was over-dried, making it difficult to dissolve.[7] | - Avoid excessive drying times, especially with a Speed-Vac or heat block.[3][8] - Use a pre-warmed buffer and gentle pipetting to aid in resuspension.[7] | |
| Poor performance in downstream applications (e.g., PCR inhibition) | Residual ethanol is present in the sample.[1] | - Ensure the pellet is completely dry before resuspension. - Perform a second, brief centrifugation to collect all remaining ethanol at the bottom of the tube for easier removal.[3] - For sensitive applications, consider an additional wash with 70% ethanol. |
| Co-precipitation of salts. | - The 70% ethanol wash is critical for removing salts.[9] Ensure this step is performed thoroughly. | |
| DNA appears sheared on a gel | Vigorous vortexing or pipetting during resuspension. | - Resuspend the DNA pellet by gently flicking the tube or pipetting slowly and carefully.[8] |
Quantitative Data Summary
The choice of drying method can impact both the time required and the quality of the resulting DNA. Below is a comparison of the common methods.
| Drying Method | Typical Time | Advantages | Disadvantages |
| Air-Drying | 10-30 minutes[5][6][11] | - Gentle on DNA, minimal risk of damage.[12] - No special equipment required.[12] | - Slower than other methods.[3][12] - Potential for contamination if not performed in a clean environment. |
| Speed-Vac | 5-15 minutes[4] | - Fast and efficient evaporation.[4] - Can be used for a large number of samples simultaneously. | - Risk of over-drying the pellet if not monitored carefully.[3] - Requires specialized equipment. |
| Heat Block | 5-10 minutes | - Faster than air-drying. | - Risk of DNA denaturation if the temperature is too high. - Can lead to over-drying if not carefully controlled. |
Experimental Protocols
Protocol 1: Air-Drying the DNA Pellet
-
After the final 70% ethanol wash and centrifugation, carefully decant or pipette off the ethanol supernatant.
-
Perform a brief second centrifugation (a "pulse spin") for about 10-30 seconds to collect any remaining ethanol at the bottom of the tube.[3]
-
Use a fine-tipped pipette to remove the last traces of ethanol.
-
Place the open tube in a laminar flow hood or a clean, dust-free area at room temperature.
-
Allow the pellet to dry for 10-20 minutes, or until it becomes translucent.[5] Avoid letting the pellet become completely white and chalky.
-
Resuspend the DNA in the desired buffer.
Protocol 2: Using a Speed-Vac to Dry the DNA Pellet
-
Following the final 70% ethanol wash and centrifugation, carefully remove the ethanol supernatant with a pipette.
-
Place the open tubes in the Speed-Vac rotor, ensuring they are balanced.
-
Set the Speed-Vac to a low to medium heat setting (e.g., 45°C) and run for 5-10 minutes.[4] The exact time will depend on the volume of residual ethanol and the Speed-Vac model.
-
Check the pellets periodically to prevent over-drying. The run is complete when the pellets are translucent.
-
Resuspend the DNA in the desired buffer.
Visualizations
Workflow for Residual Ethanol Removal
Caption: Workflow for removing residual ethanol after DNA precipitation.
Decision-Making Flowchart for Choosing a Drying Method
Caption: Decision flowchart for selecting a DNA pellet drying method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 10. Gentle method to dry a DNA pellet after alcohol precipitation - General Lab Techniques [protocol-online.org]
- 11. geneaid.com [geneaid.com]
- 12. Air vs Oven: Exploring Drying Methods for Plant Tissue DNA Extraction [greenskybio.com]
Technical Support Center: Optimizing RNA Purity in Chloroform-Isoamyl Alcohol Extractions
Welcome to the technical support center for improving the purity of RNA extracted using the chloroform-isoamyl alcohol method. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their RNA isolation protocols, ensuring high-quality RNA for downstream applications such as RT-qPCR, sequencing, and microarray analysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the phenol (B47542):chloroform (B151607):isoamyl alcohol mixture?
A2: Each component plays a critical role in the separation of nucleic acids from other cellular components.[1][2][3]
-
Phenol: Denatures proteins, causing them to lose their structure and precipitate out of the aqueous solution.[1][2][3]
-
Chloroform: Increases the density of the organic phase, which facilitates a sharp separation between the aqueous (upper) and organic (lower) phases. It also helps in solubilizing lipids.[1][2][3][4]
-
Isoamyl Alcohol: Acts as an anti-foaming agent and helps to stabilize the interface between the aqueous and organic phases, preventing the formation of an emulsion that can trap RNA.[1][2][3][4][5][6]
Q2: Why is the pH of the phenol solution important for RNA extraction?
A2: The pH of the phenol solution is a critical determinant for the selective partitioning of DNA and RNA. Under acidic conditions (pH 4-5), DNA is denatured and partitions into the organic phase along with proteins, while RNA remains in the aqueous phase.[2][7][8][9] At a neutral or alkaline pH, both DNA and RNA will be present in the aqueous phase.[2][7][8]
Q3: What are the ideal A260/280 and A260/230 ratios for pure RNA?
A3: Spectrophotometric ratios are used to assess the purity of an RNA sample.
-
A260/280: An A260/280 ratio of approximately 2.0 is generally accepted as "pure" for RNA.[10] A lower ratio may indicate the presence of protein or phenol contamination.[10][11][12][13]
-
A260/230: The A260/230 ratio should ideally be in the range of 2.0-2.2.[10] A lower ratio can indicate contamination with substances that absorb at 230nm, such as guanidine (B92328) thiocyanate (B1210189), phenol, carbohydrates, or salts.[10][11][12][14]
Troubleshooting Guide
This guide addresses common issues encountered during RNA extraction that can lead to low purity.
Low A260/280 Ratio (<1.8): Protein or Phenol Contamination
| Potential Cause | Troubleshooting Steps & Optimization |
| Incomplete protein denaturation and removal. | Ensure complete homogenization of the sample in the lysis buffer.[11] For tissues, consider mechanical disruption in liquid nitrogen.[11] Use the correct amount of starting material to avoid overloading the reagents.[11] |
| Contamination from the interphase. | When transferring the aqueous phase, be extremely careful to avoid aspirating any of the white, fluffy interphase, which contains denatured proteins.[15] It is better to leave a small amount of the aqueous phase behind than to risk contamination.[15] |
| Phenol carryover. | Perform an additional chloroform-only extraction step after the phenol:chloroform extraction.[11][16][17][18][19] This helps to remove residual phenol from the aqueous phase.[1][11] |
| Insufficient phase separation. | Ensure adequate centrifugation time and speed to achieve a clear separation of the aqueous and organic phases.[19] Working on ice can help to create a more compact interphase.[7] |
Low A260/230 Ratio (<1.8): Salt, Phenol, or Guanidine Contamination
| Potential Cause | Troubleshooting Steps & Optimization |
| Guanidine thiocyanate salt carryover from lysis buffer. | This is a common issue when using reagents like TRIzol.[12] Ensure that the RNA pellet is washed thoroughly with 75% ethanol (B145695) after precipitation to remove residual salts.[12][15] Performing two ethanol washes can significantly improve the A260/230 ratio.[15][16][17][18][20] |
| Phenol contamination. | As with a low A260/280 ratio, an additional chloroform extraction can help remove residual phenol.[11][17][18] |
| Carbohydrate carryover (especially from plant tissues). | Modifications to the protocol, such as including polyvinylpyrrolidone (B124986) (PVP) in the extraction buffer, may be necessary for plant samples.[21] |
| Insufficient washing of the RNA pellet. | After precipitating the RNA with isopropanol (B130326) or ethanol, ensure the pellet is washed at least once with 75% ethanol to remove salts and other contaminants.[12][22] For persistent issues, a second wash can be beneficial.[15][16][17][18][20] |
Experimental Protocols
Standard Phenol-Chloroform-Isoamyl Alcohol RNA Extraction
This protocol is a standard method for total RNA isolation from cells or tissues.
-
Homogenization: Homogenize the sample (e.g., 50-100 mg of tissue or 1x10^7 cells) in 1 mL of a guanidinium (B1211019) thiocyanate-based lysis solution (e.g., TRIzol).[11] For tissues, grinding in liquid nitrogen prior to homogenization is recommended.[11]
-
Phase Separation:
-
RNA Isolation:
-
RNA Precipitation:
-
Washing:
-
Resuspension:
-
Air-dry the pellet for 5-10 minutes (do not over-dry).
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Optimized Protocol for Higher Purity
This protocol includes an additional chloroform wash and a second ethanol wash to improve RNA purity.[17][18][20]
-
Homogenization and Phase Separation: Follow steps 1 and 2 of the standard protocol.
-
Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.
-
Additional Chloroform Wash:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase.[7]
-
Vortex and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
-
RNA Isolation and Precipitation:
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA with isopropanol as described in the standard protocol.
-
-
Double Ethanol Wash:
-
Wash the RNA pellet twice with 1 mL of 75% ethanol.
-
-
Resuspension: Resuspend the purified RNA pellet in RNase-free water.
Visualizations
Caption: Standard workflow for RNA extraction using the chloroform-isoamyl alcohol method.
Caption: Troubleshooting logic for addressing low purity in RNA extractions.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Extraction Method | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 9. bu.edu [bu.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. What are the effects of low A260/A230 ratios in RNA preparations on downstream applications? [qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparative assessment of four RNA extraction methods and modification to obtain high-quality RNA from Parthenium hysterophorus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 22. theory.labster.com [theory.labster.com]
- 23. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
avoiding DNA degradation during chloroform isoamyl alcohol extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid DNA degradation during chloroform:isoamyl alcohol extraction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DNA degradation during extraction?
The primary cause of DNA degradation is the activity of nucleases (DNases), which are enzymes that break down DNA.[1] These enzymes are released during cell lysis and can rapidly degrade DNA if not properly inhibited. Additionally, mechanical shearing and chemical factors can contribute to DNA fragmentation.
Q2: How can I prevent nuclease activity?
There are several methods to inhibit nuclease activity:
-
Low Temperatures: Performing the extraction at 4°C or on ice can inhibit the activity of many nucleases.[1]
-
Chemical Inhibitors: The addition of chelating agents like EDTA to your lysis buffer helps to sequester Mg2+ ions, which are essential cofactors for many nucleases.
-
Proteinase K: This enzyme is often included in lysis buffers to degrade proteins, including nucleases.
-
Prompt Processing: Process fresh samples quickly. If storage is necessary, flash-freeze tissues in liquid nitrogen and store them at -80°C.[2] For blood samples, freezing and thawing can release DNases, so it's often better to add lysis buffer directly to the frozen sample.[2]
Q3: My DNA appears smeared on an agarose (B213101) gel. What does this indicate and how can I fix it?
A smear on an agarose gel, as opposed to a tight, high-molecular-weight band, is a classic sign of DNA degradation or shearing.[3] This can be caused by several factors:
-
Mechanical Shearing: Vigorous vortexing or pipetting with narrow-bore tips can physically break the DNA strands.[4] This is especially critical when isolating high-molecular-weight (HMW) DNA for applications like long-read sequencing.
-
Nuclease Contamination: If nucleases were not effectively removed or inactivated during the extraction, they will continue to degrade the DNA.
-
Improper Sample Storage: Repeated freeze-thaw cycles can cause ice crystals to form, which can physically shear the DNA.[4][5] Storing samples at improper temperatures can also lead to increased nuclease activity.[4]
To fix this, handle the DNA gently, especially after cell lysis. Use wide-bore pipette tips and mix by gentle inversion instead of vortexing.[4] Ensure proper storage conditions and consider using a fresh sample if possible.
Q4: What is the role of each component in the phenol:chloroform:isoamyl alcohol mixture?
The standard ratio is typically 25:24:1 (phenol:chloroform:isoamyl alcohol).
-
Phenol: Denatures proteins, causing them to precipitate out of the aqueous solution.[6][7]
-
Chloroform: Increases the density of the organic phase, which helps in creating a sharp interface between the aqueous and organic layers, and it also helps to solubilize lipids.[6][7]
-
Isoamyl Alcohol: Acts as an anti-foaming agent and helps to further stabilize the interface between the aqueous and organic phases.[6][7][8]
Q5: I'm seeing a lot of protein contamination in my final DNA sample. How can I improve this?
Protein contamination can be identified by a low A260/A280 ratio (below 1.8) and can interfere with downstream applications. To improve protein removal:
-
Ensure Complete Lysis: Incomplete cell or tissue lysis will result in poor protein denaturation and removal.[9]
-
Repeat Extractions: Perform multiple extractions with the phenol:chloroform:isoamyl alcohol mixture until no visible protein is present at the interface between the aqueous and organic layers.[6]
-
Final Chloroform Wash: A final extraction with chloroform:isoamyl alcohol (24:1) can help remove any residual phenol, which can also interfere with downstream enzymes.[6]
Troubleshooting Guide
This section addresses specific issues that can lead to DNA degradation and provides detailed protocols for remediation.
Issue 1: Low Yield of High-Molecular-Weight (HMW) DNA
Cause: Mechanical shearing is a major cause of fragmentation of HMW DNA.[4]
Solution: A protocol optimized for gentle handling is required.
Experimental Protocol: Optimized HMW DNA Extraction
-
Sample Preparation: Start with fresh or properly frozen tissue. Grind the tissue to a fine powder in liquid nitrogen to facilitate lysis.[10]
-
Lysis: Resuspend the powdered tissue in a lysis buffer containing a mild detergent (e.g., SDS) and Proteinase K. Incubate at 55°C for 1-2 hours with gentle rocking.[11] Avoid vortexing.
-
Organic Extraction:
-
Aqueous Phase Transfer: Using a wide-bore pipette tip, carefully transfer the upper aqueous phase to a new tube. To avoid contamination from the interface, it is better to leave a small amount of the aqueous phase behind.[13]
-
Precipitation: Add 0.1 volumes of 3M sodium acetate (B1210297) and 2-2.5 volumes of ice-cold 100% ethanol (B145695). Mix by gentle inversion until the DNA precipitates.
-
Pelleting and Washing:
-
Spool the precipitated DNA using a sterile glass rod or centrifuge at a low speed (e.g., 5,000 x g) for 10 minutes.
-
Wash the DNA pellet twice with 70% ethanol, centrifuging briefly between washes.
-
-
Resuspension: Air-dry the pellet briefly and resuspend in a suitable buffer (e.g., TE buffer) by incubating at 37°C with occasional gentle flicking. This may take several hours.[15]
Issue 2: DNA Degradation from Nuclease-Rich Tissues
Cause: Tissues such as the pancreas, spleen, and liver have high levels of endogenous nucleases.[2]
Solution: Rapid inactivation of nucleases is critical.
Experimental Protocol: Nuclease Inhibition for Rich Tissues
-
Immediate Processing: Process the tissue immediately after harvesting or ensure it is flash-frozen in liquid nitrogen and stored at -80°C.[2]
-
Lysis with Inhibitors: Use a lysis buffer containing strong denaturants (e.g., guanidinium (B1211019) thiocyanate), detergents, and a high concentration of Proteinase K. The inclusion of EDTA is also crucial.
-
Maintain Cold Chain: Keep samples on ice or at 4°C throughout the extraction process whenever possible.[1]
-
Organic Extraction:
-
Perform the phenol:chloroform:isoamyl alcohol extraction as described in the HMW protocol, ensuring thorough but gentle mixing.
-
Repeat the extraction until the interface is clear.
-
-
Ethanol Precipitation: Precipitate and wash the DNA as previously described. Ensure all ethanol is removed before resuspension, as it can inhibit downstream enzymes.
Data Presentation
Table 1: Recommended Centrifugation Parameters
| Step | Purpose | Centrifugation Speed (x g) | Time (minutes) | Temperature (°C) |
| Phase Separation | To separate aqueous and organic phases | 3,000 - 5,000[16] | 10 - 15[13][17] | 4 or Room Temp |
| DNA Pelleting | To pellet precipitated DNA | 12,000 - 16,000[11][18] | 10 - 30[11] | 4 |
| Pellet Washing | To wash the DNA pellet with ethanol | 12,000 - 16,000[11] | 2 - 5 | 4 |
Table 2: Common Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Phenol:Chloroform:Isoamyl Alcohol | N/A | 25:24:1 (v/v/v)[11] | Protein denaturation and phase separation |
| Proteinase K | 20 mg/mL | 100-200 µg/mL | Digests proteins, including nucleases |
| EDTA | 0.5 M | 1-10 mM | Chelates divalent cations (e.g., Mg2+) to inhibit nucleases[19] |
| Sodium Acetate | 3 M | 0.3 M | Provides cations to neutralize DNA charge for precipitation |
| Ethanol | 100% and 70% | 2-2.5 volumes (100%) and for washing (70%) | Precipitates and washes DNA |
Visualizations
Workflow for Preventing DNA Degradation
Caption: Workflow for minimizing DNA degradation during extraction.
Logical Relationships of DNA Degradation Causes
Caption: Common causes leading to DNA degradation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. neb.com [neb.com]
- 3. Your DNA may be degraded | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. cambrianbioworks.com [cambrianbioworks.com]
- 5. biorxiv.org [biorxiv.org]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. Archived | DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins | National Institute of Justice [nij.ojp.gov]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. amborella.net [amborella.net]
- 14. High‐molecular‐weight DNA extraction for long‐read sequencing of plant genomes: An optimization of standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. wegene-china.com [wegene-china.com]
- 17. researchgate.net [researchgate.net]
- 18. mpbio.com [mpbio.com]
- 19. DNA Purification | DNA Extraction Methods [promega.sg]
troubleshooting a cloudy interface in phenol-chloroform extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during phenol-chloroform extraction, with a specific focus on the formation of a cloudy interface.
Frequently Asked Questions (FAQs)
Q1: What causes a cloudy or milky appearance in the aqueous phase or at the interface after phenol-chloroform extraction?
A cloudy interface or aqueous phase is a common issue that can arise from several factors during nucleic acid extraction. The primary causes include:
-
High Protein Concentration: An excessive amount of protein in the sample can overwhelm the separation capacity of the phenol (B47542), leading to denatured proteins remaining in the aqueous phase or accumulating at the interface.[1][2]
-
High Salt Concentration: Aqueous solutions with high salt concentrations (e.g., >0.5 M) can alter the density of the aqueous phase, potentially leading to phase inversion where the aqueous phase is at the bottom. This can also contribute to the precipitation of proteins and other contaminants.[3]
-
Insufficient Homogenization: If the initial sample, particularly tissue, is not thoroughly homogenized, it can result in incomplete cell lysis and release of cellular components that interfere with phase separation.[4]
-
Inadequate Mixing: To achieve equilibrium for efficient extraction, the aqueous and organic phases must be thoroughly mixed to form an emulsion. Insufficient mixing will result in poor separation of proteins from the nucleic acids.[5][6]
-
Incorrect pH of Phenol: For DNA extraction, the phenol should be buffered to a pH of 7.5-8.0. If the pH is acidic, the DNA will partition into the organic phase, leading to low yield and potential interface issues.[3][5][6] For RNA extraction, an acidic phenol (pH 4.5-5.0) is used to retain RNA in the aqueous phase while DNA partitions to the organic phase.[3][7]
-
Contamination with Polysaccharides or Lipids: Samples rich in polysaccharides or lipids can lead to a viscous, cloudy interface that is difficult to separate.[8][9]
-
Presence of certain chemicals: Some chemicals in the sample can interfere with the phase separation process.[10]
Q2: How can I resolve a cloudy interface and purify my nucleic acid sample?
If you encounter a cloudy interface, you can take the following steps to rescue your sample:
-
Repeat the Phenol-Chloroform Extraction: Carefully transfer the cloudy aqueous phase to a new tube and perform another round of phenol-chloroform extraction. This will help remove the remaining protein contaminants.[1][2]
-
Perform a Chloroform (B151607) Wash: After the phenol-chloroform steps, a wash with chloroform alone can help remove residual phenol from the aqueous phase.[3][5]
-
Use Phase Lock Gel™: These tubes contain an inert gel that forms a solid barrier between the aqueous and organic phases upon centrifugation. This allows for easy decanting of the aqueous phase without disturbing the interface, thereby increasing yield and purity.[6][11][12][13]
-
Adjust Centrifugation: Increasing the centrifugation time or speed can help to better compact the interface and clarify the aqueous phase.[10]
Q3: Can I proceed with ethanol (B145695) precipitation even if my aqueous phase is cloudy?
It is not recommended to proceed with a cloudy aqueous phase as it indicates contamination, likely with proteins.[1] This contamination can inhibit downstream enzymatic reactions such as PCR, ligation, or restriction digests. It is best to perform additional purification steps to clear the aqueous phase before precipitation.
Q4: What is the white precipitate that sometimes forms at the interface?
The white material at the interface is primarily composed of denatured proteins.[11][14] Depending on the sample and the pH of the phenol, it can also contain DNA and other cellular debris like lipids and polysaccharides.[6][9]
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions with relevant experimental parameters.
| Problem | Potential Cause | Recommended Solution | Quantitative Parameters |
| Cloudy/Milky Aqueous Phase or Interface | High protein concentration in the sample. | Repeat the phenol:chloroform extraction until the interface is clear.[2] | Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the aqueous phase. |
| High salt concentration in the sample. | Dilute the sample to reduce the salt concentration before extraction.[13] | Ensure salt concentration is below 0.5 M.[13] | |
| Insufficient centrifugation. | Increase centrifugation speed and/or time to compact the interface.[10] | Centrifuge at 12,000 - 16,000 x g for 5-15 minutes.[10][12][15] | |
| Incorrect pH of phenol for DNA extraction. | Ensure the phenol is equilibrated to pH 7.5-8.0.[3] | Use Tris buffer at pH ~7.9 to equilibrate the phenol.[6] | |
| Phase Inversion (Aqueous phase at the bottom) | High solute concentration (e.g., salt, sucrose) in the aqueous phase. | Use a 1:1 mixture of phenol and chloroform to increase the density of the organic phase.[3][6] | N/A |
| No Clear Interphase Formed | Insufficient sample material. | Proceed with the extraction, but be cautious when removing the aqueous phase. The use of a carrier like glycogen (B147801) during precipitation is recommended.[7] | Add 1 µL of glycogen (20 µg/µL) during ethanol precipitation.[15] |
| Incomplete mixing of phases. | Ensure vigorous vortexing or inversion to form a milky emulsion before centrifugation.[7] | Vortex for approximately 20 seconds.[15] |
Experimental Protocols
Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction Protocol
This protocol is suitable for the purification of DNA from a variety of cell and tissue samples.
-
Sample Lysis: Homogenize your sample in a suitable lysis buffer. For enzymatic digestion of proteins, incubate with Proteinase K at 55°C for 1-2 hours or until the sample is completely lysed.[15]
-
First Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysed sample.
-
Mixing: Vortex the tube vigorously for about 20 seconds to create a uniform emulsion.[15] For high molecular weight DNA, gently invert the tube multiple times to avoid shearing.[3]
-
Phase Separation: Centrifuge the sample at 16,000 x g for 5 minutes at room temperature.[15] This will separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle interface (containing denatured proteins), and a lower organic phase.
-
Aqueous Phase Transfer: Carefully aspirate the upper aqueous phase and transfer it to a new, clean tube. Be extremely careful not to disturb the interface.
-
Second Extraction (Optional but Recommended): Repeat steps 2-5 until no white precipitate is visible at the interface.[2]
-
Chloroform Wash: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
-
Mixing and Phase Separation: Vortex for 15-20 seconds and centrifuge at 16,000 x g for 5 minutes.
-
Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Proceed with standard ethanol precipitation. Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol. Invert to mix and incubate at -20°C.
-
Pelleting and Washing: Centrifuge at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to pellet the DNA.[15] Carefully discard the supernatant and wash the pellet with 70% ethanol.
-
Drying and Resuspension: Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).
Visualizations
Caption: Troubleshooting workflow for a cloudy interface.
Caption: Principle of phase separation in phenol-chloroform extraction.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. bitesizebio.com [bitesizebio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. pacb.com [pacb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. quantabio.com [quantabio.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 14. cloudy phase during RNA extraction with Trizol - Molecular Biology [protocol-online.org]
- 15. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Phenol-Chloroform Extraction
This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical role of pH in phenol-chloroform extraction. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during nucleic acid purification.
Troubleshooting Guide: Impact of Incorrect pH
This guide addresses specific problems that may arise from using an incorrect pH during phenol-chloroform extraction, leading to poor yield or contamination of the target nucleic acid.
| Problem | Potential Cause (pH-Related) | Recommended Solution |
| Low or No DNA Yield | Use of acidic phenol (B47542) (pH 4.0-5.0) for DNA extraction. | Ensure the phenol solution is buffered to a pH of 7.5-8.0. At an acidic pH, DNA becomes denatured and partitions into the organic phase or the interphase, leading to its loss from the aqueous phase.[1][2][3] |
| DNA Contamination in RNA Sample | The pH of the acidic phenol solution is not low enough (e.g., closer to neutral). | Use a phenol solution with a pH of approximately 4.5-4.8. This ensures that the DNA is efficiently partitioned into the organic phase, leaving the RNA in the aqueous phase.[4][5] |
| Thick, Unmanageable Interphase | While not solely a pH issue, incorrect pH can exacerbate protein precipitation at the interphase, trapping nucleic acids. | For DNA extraction, ensure the pH is alkaline (7.5-8.0) to maximize nucleic acid solubility in the aqueous phase. For RNA extraction, a proper acidic pH helps separate the DNA from the RNA, but care must be taken during aspiration of the aqueous layer to avoid the interphase where denatured proteins and DNA accumulate.[2][5] |
| RNA Degradation | Although primarily caused by RNase contamination, using oxidized phenol (often indicated by a pinkish color) can damage RNA. The stability of buffered phenol can be pH-dependent. | Use fresh, high-quality phenol buffered to the correct pH. Acidic buffered phenol is generally more resistant to oxidation than alkaline buffered phenol.[2] |
| Inconsistent Results Between Extractions | The pH of the phenol solution has changed over time or was not correctly prepared. | Regularly check the pH of your buffered phenol. To do this, dilute an aliquot of the phenol in 45% methanol (B129727) and measure with a standard pH meter. Re-equilibrate the phenol with the appropriate buffer if the pH is incorrect.[2][6] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using different pH values in phenol-chloroform extraction?
A1: The separation of DNA and RNA during phenol-chloroform extraction is highly dependent on the pH of the solution. The phosphate (B84403) backbone of nucleic acids is negatively charged. At a neutral to alkaline pH (7.0 and above), both DNA and RNA are charged and will remain in the polar aqueous phase.[7] However, at an acidic pH (around 4.5), the phosphate groups on DNA are neutralized, causing the DNA to become less polar and partition into the organic phenol phase, while RNA, being more polar due to its 2'-hydroxyl group, remains in the aqueous phase.[1][8]
Q2: I am trying to isolate DNA, but my yields are very low. What could be the issue?
A2: A primary reason for low DNA yield is the use of acidic phenol.[3] For DNA isolation, the phenol in your phenol:chloroform (B151607) mixture must be equilibrated to a slightly alkaline pH, typically between 7.5 and 8.0.[4] If the phenol is acidic, your DNA will be lost to the organic phase.[2] Always verify the pH of the phenol solution before starting a DNA extraction protocol.
Q3: How can I isolate only RNA using phenol-chloroform extraction?
A3: To specifically isolate RNA and remove contaminating DNA, you should use phenol that is buffered to an acidic pH, typically around 4.5 to 4.8.[4] At this acidic pH, DNA will move into the organic phase and the interphase, while the RNA will be selectively retained in the upper aqueous phase.[5][9]
Q4: What happens to proteins during this extraction process?
A4: Phenol is a potent protein denaturant. During the extraction, proteins are denatured and will precipitate out of the aqueous phase.[2] These denatured proteins, along with some lipids, will collect at the interface between the aqueous and organic layers, forming a visible white, flocculent layer.[1][5]
Q5: Can I use the same bottle of buffered phenol for both DNA and RNA extractions?
A5: No, this is not recommended. Labs that perform both types of extractions should maintain separate stocks of phenol: one buffered to an acidic pH (for RNA) and another buffered to an alkaline pH (for DNA).[2] Using the wrong phenol solution is a common cause of failed extractions.
Q6: What is the role of chloroform and isoamyl alcohol in the extraction mixture?
A6: Chloroform is added to increase the density of the organic phase, which ensures a clear and stable separation of the aqueous and organic layers after centrifugation.[4] It also helps to denature proteins and dissolve lipids.[8] Isoamyl alcohol is included as an anti-foaming agent.[4]
Experimental Protocols
Protocol 1: DNA Extraction using Alkaline Phenol-Chloroform
-
Sample Lysis: Start with your homogenized tissue or cell pellet in a suitable lysis buffer containing detergents (like SDS) and a protease (like Proteinase K). Incubate to ensure complete lysis.
-
Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, buffered to pH 8.0) to the lysate.[10]
-
Phase Separation: Vortex the mixture vigorously for 15-30 seconds to create an emulsion, then centrifuge at >12,000 x g for 5-10 minutes at room temperature.
-
Aqueous Phase Collection: After centrifugation, three layers will be visible: the upper aqueous phase (containing DNA and RNA), a white interphase (containing proteins), and the lower organic phase. Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic layer.
-
Second Extraction (Optional but Recommended): To remove residual phenol, add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase, vortex, and centrifuge as before. Transfer the aqueous phase to a new tube.
-
DNA Precipitation: Add 1/10th volume of 3M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol (B145695) to the final aqueous solution. Invert gently to mix until a DNA precipitate becomes visible.
-
Pelleting and Washing: Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA. Discard the supernatant, wash the pellet with 70% ethanol, and centrifuge again.
-
Resuspension: Air-dry the pellet and resuspend in a suitable buffer like TE buffer (pH 8.0).
Protocol 2: RNA Extraction using Acidic Phenol-Chloroform
-
Sample Lysis: Homogenize your sample in a denaturing solution such as TRIzol reagent, which contains guanidinium (B1211019) thiocyanate (B1210189) and phenol.
-
Phase Separation: Add chloroform (approximately 0.2 mL per 1 mL of TRIzol), shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.[9]
-
Aqueous Phase Collection: The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA. Carefully transfer the upper aqueous phase to a fresh tube.
-
RNA Precipitation: Add an equal volume of isopropanol (B130326) to the aqueous phase. Mix and incubate at room temperature for 10 minutes.
-
Pelleting and Washing: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA. Discard the supernatant, wash the pellet with at least 1 mL of 75% ethanol.
-
Resuspension: Briefly air-dry the RNA pellet and dissolve it in RNase-free water or a suitable buffer.
Visualization of pH Impact
The following diagram illustrates the logical workflow of phenol-chloroform extraction and how the choice of pH dictates the fate of DNA and RNA.
Caption: pH-dependent partitioning of nucleic acids in phenol-chloroform extraction.
References
- 1. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Protocol for Phenol/Chloroform RNA Extraction | EpigenTek [epigentek.com]
- 10. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Proteinase K Incubation with Chloroform Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize proteinase K incubation times for efficient chloroform (B151607) extraction of nucleic acids.
Troubleshooting Guide
This guide addresses common issues encountered during proteinase K digestion and subsequent chloroform extraction.
| Issue | Potential Cause | Recommended Solution |
| Low DNA/RNA Yield | Incomplete cell lysis. | Ensure the tissue is completely homogenized before adding proteinase K. For cultured cells, make sure the pellet is fully resuspended.[1] |
| Insufficient proteinase K digestion. | Optimize incubation time and temperature. For complex samples like FFPE tissues, a longer incubation (several hours to overnight) may be necessary.[2] Increase the proteinase K concentration, typically in the range of 100-200 µg/mL.[3] | |
| Incorrect phenol (B47542) pH for DNA extraction. | Use phenol buffered to a pH of 7.9-8.2 to ensure DNA remains in the aqueous phase.[1] | |
| Formation of a thick interphase. | Ensure complete protein digestion with an adequate proteinase K incubation. When aspirating the aqueous phase, be careful to avoid the interphase.[1] | |
| Incomplete elution. | Use a sufficient volume of elution buffer and consider warming it to 60-70°C to improve yield.[4] | |
| Degraded DNA/RNA | Presence of nucleases. | Proteinase K is effective at inactivating DNases and RNases.[5] Ensure it is added during the lysis step. The use of EDTA can also help by inhibiting Mg2+ dependent nucleases.[2] |
| Extended incubation at high temperatures. | While proteinase K is active at higher temperatures, prolonged incubation, especially with high enzyme concentrations, can risk nucleic acid degradation.[2] Monitor digestion and proceed to the next step once the solution is clear.[2] | |
| Protein Contamination in Final Sample | Incomplete proteinase K digestion. | Extend the incubation time or increase the proteinase K concentration to ensure all proteins are digested.[4] |
| Inefficient phenol-chloroform extraction. | Perform an additional chloroform extraction step to remove residual proteins.[4] Phase-lock gel tubes can also aid in cleaner separation.[4] | |
| White Precipitate After Chloroform Addition | Denatured proteins and excess salts. | This indicates incomplete protein removal. Repeat the phenol-chloroform extraction until no precipitate is visible at the interphase.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and incubation time for proteinase K digestion?
A1: The optimal temperature for proteinase K activity is between 50-65°C.[7][8] However, the ideal incubation time varies significantly depending on the sample type:
-
Mammalian cells: Can range from 1 to 12 hours. Shorter times often correlate with higher temperatures (50-65°C).[2]
-
Bacteria: Typically 1-3 hours.[2]
-
Formalin-Fixed Paraffin-Embedded (FFPE) Tissues: Require longer digestion, from several hours to overnight.[2][3] One study found that 48 hours at room temperature followed by 4 hours at 56°C yielded the highest DNA concentration from oral squamous cell carcinoma FFPE samples.[9]
-
Blood: Incubation at 56-60°C for 1-2 hours is a common recommendation.[10]
Q2: How much proteinase K should I use?
A2: A typical working concentration of proteinase K is 50-100 µg/ml.[11] For tissue samples, a concentration of 100-200 μg of proteinase K per mL of tissue homogenate is often used.[3] The ideal concentration for DNA extraction is often cited as 200µg/ml.[10]
Q3: How do I know when proteinase K digestion is complete?
A3: A key indicator of complete digestion is a clear, lysed cell solution.[2] If the solution remains cloudy or particulate matter is visible, the incubation time should be extended.[2]
Q4: How do I inactivate proteinase K after digestion?
A4: Proteinase K is typically inactivated by heating the sample to 95-100°C for 10-15 minutes.[3] It's important to note that heat inactivation may not be 100% complete.[8][12] Alternatively, protease inhibitors like PMSF can be used for permanent inactivation.[8]
Q5: Can I perform chloroform extraction without proteinase K treatment?
A5: While phenol-chloroform extraction alone removes many proteins, omitting the proteinase K step can lead to lower yields and protein contamination.[13] Proteinase K is crucial for digesting proteins, including nucleases that can degrade your DNA or RNA.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for proteinase K incubation from various sources.
| Parameter | Value | Sample Type/Context | Source(s) |
| Working Concentration | 50 - 100 µg/mL | General protein cleavage and nuclease removal | [11] |
| 100 - 200 µg/mL | Tissue homogenate | [3] | |
| 200 µg/mL | Recommended for excellent results in DNA extraction | [10] | |
| Optimal Temperature | 50 - 65°C | General activity | [7][8] |
| 56 - 60°C | Blood samples | [10] | |
| 37°C | Overnight incubations for mammalian cells | [2] | |
| Incubation Time | 1 - 12 hours | Mammalian cells | [2] |
| 1 - 3 hours | Bacteria | [2] | |
| Several hours to overnight | FFPE tissues | [2][3] | |
| 1 - 3 hours | General tissue lysis | [14] | |
| 30 minutes to several hours | General DNA extraction | [3][15] | |
| Inactivation Temperature | 95 - 100°C | Heat inactivation | [3] |
| Inactivation Time | 10 - 15 minutes | Heat inactivation | [3] |
Experimental Protocols
Standard Protocol for DNA Extraction from Mammalian Cells
This protocol provides a general framework. Optimization of incubation times may be necessary depending on the specific cell line and experimental conditions.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer.
-
Proteinase K Digestion: Add proteinase K to a final concentration of 100-200 µg/mL. Incubate at 56°C for 1-3 hours, or until the lysate is clear.
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.
-
Vortex thoroughly for 20 seconds and centrifuge at 16,000 x g for 5 minutes at room temperature.[16]
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform to the aqueous phase to remove residual phenol.
-
Vortex and centrifuge as in the previous step.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10 volume of 3M sodium acetate (B1210297) and 2-2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least one hour to precipitate the DNA.
-
-
DNA Pellet Wash and Resuspension:
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the DNA.
-
Wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).
-
Visualizations
Caption: General workflow for nucleic acid extraction using proteinase K and chloroform.
Caption: A logical guide for troubleshooting low nucleic acid yield.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Proteinase K in Tissue Samples [sigmaaldrich.com]
- 4. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. docs.gerbu.de [docs.gerbu.de]
- 9. researchgate.net [researchgate.net]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. promega.com [promega.com]
- 12. interchim.fr [interchim.fr]
- 13. reddit.com [reddit.com]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Modifications for Samples with High Polysaccharide Content
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with samples containing high levels of polysaccharides. These guides are designed to help you overcome common challenges during nucleic acid extraction and downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of polysaccharide contamination in my DNA/RNA sample?
A1: Polysaccharide contamination can significantly impact the quality and usability of your nucleic acid sample. Key indicators include:
-
Viscous, slimy pellet: After ethanol (B145695) or isopropanol (B130326) precipitation, a gooey and difficult-to-dissolve pellet is a primary sign of co-precipitation with polysaccharides.[1][2]
-
Low A260/A230 ratio: A ratio below 1.8 in spectrophotometric analysis suggests the presence of contaminants that absorb light at 230 nm, with polysaccharides being a major contributor.[1][3] Pure DNA and RNA typically have an A260/A230 ratio between 2.0 and 2.2.[1]
-
Difficulty in resuspension: The nucleic acid pellet may be challenging or impossible to dissolve completely in TE buffer or water.[1][2]
-
Inhibition of enzymatic reactions: Contaminating polysaccharides can inhibit key enzymes used in molecular biology, such as Taq polymerase, reverse transcriptase, restriction enzymes, and ligases.[3][4][5] This can lead to failed PCR, RT-PCR, restriction digests, and cloning experiments.[1][4]
Q2: How can I prevent polysaccharide contamination during my nucleic acid extraction?
A2: Preventing contamination from the outset is more effective than post-extraction cleanup. Here are several modifications to standard protocols, particularly the CTAB (cetyltrimethylammonium bromide) method, that can help:
-
Use a modified CTAB extraction buffer: The CTAB method is widely used for plant tissues rich in polysaccharides.[6] Modifications to the standard protocol are often necessary.
-
Increase salt concentration: Using a high concentration of NaCl (1.4 M or higher) in the CTAB extraction buffer helps to keep polysaccharides soluble in the aqueous phase, preventing them from co-precipitating with the DNA.[7][8][9][10][11]
-
Include PVP in the extraction buffer: Polyvinylpyrrolidone (PVP) helps to remove polyphenols, which are another common contaminant in plant extracts that can interfere with downstream applications.[7][8][11]
-
Perform a high-salt precipitation step: Before precipitating the DNA with isopropanol, an additional step of adding NaCl to a final concentration of 1.0-2.5 M can selectively precipitate DNA while leaving most polysaccharides in the supernatant.[9][12][13]
Q3: My DNA/RNA sample is already contaminated with polysaccharides. How can I clean it up?
A3: If you have an existing sample with polysaccharide contamination, you can perform a "salting out" procedure:
-
Redissolve the pellet: Dissolve the contaminated pellet in a high-salt buffer (e.g., TE buffer with 1.0-2.5 M NaCl).[8][12][13]
-
Reprecipitate the nucleic acid: Add two volumes of cold ethanol to precipitate the DNA or RNA. The high salt concentration will help keep the polysaccharides in solution.
-
Wash and resuspend: Centrifuge to pellet the nucleic acid, wash the pellet with 70% ethanol, and resuspend it in a clean, low-salt buffer like TE.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with high polysaccharide content samples.
| Issue | Possible Cause | Recommended Solution |
| Low DNA/RNA Yield | Incomplete cell lysis due to the viscous nature of the sample. | Ensure thorough grinding of the tissue, preferably in liquid nitrogen.[8][14] Increase the volume of extraction buffer to accommodate the high polysaccharide content. |
| Loss of nucleic acid during phase separation. | The interface between the aqueous and organic phases can be unclear. It is better to leave some of the aqueous phase behind to avoid transferring contaminants. | |
| Poor DNA/RNA Purity (Low A260/A230 Ratio) | Co-precipitation of polysaccharides and polyphenols. | Use a modified CTAB protocol with high salt concentrations and PVP in the extraction buffer.[7][8][10] Perform an additional chloroform:isoamyl alcohol extraction.[14] |
| Carryover of ethanol or isopropanol from washing steps. | Ensure the pellet is properly air-dried before resuspension, but do not over-dry as it can make the pellet difficult to dissolve.[14] | |
| Failed Downstream Applications (PCR, Sequencing, etc.) | Inhibition by residual polysaccharides. | Clean up the contaminated sample using the "salting out" method described in the FAQs.[12][13] For PCR, consider using additives like BSA or betaine (B1666868) in the reaction mix to overcome inhibition.[15] |
| DNA/RNA degradation. | Minimize the time between sample collection and extraction. Store samples at -80°C if immediate processing is not possible.[16] Work quickly and on ice to minimize nuclease activity.[17] |
Experimental Protocols
Modified CTAB Protocol for High Polysaccharide Samples
This protocol is adapted from various sources for the extraction of high-quality genomic DNA from plant tissues rich in polysaccharides.[7][14]
Materials:
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Sample Preparation:
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2-mercaptoethanol added just before use (20 µL per 1 mL of buffer).
-
Vortex vigorously and incubate at 65°C for 60 minutes with occasional mixing.[14]
-
-
Purification:
-
Cool the sample to room temperature.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1).
-
Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.[14]
-
-
Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol.
-
Mix gently by inversion until a DNA precipitate becomes visible.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.[14]
-
-
Washing and Resuspension:
-
Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C. Repeat the wash step.
-
Air-dry the pellet for 10-15 minutes. Do not over-dry.[14]
-
Resuspend the DNA in 50-100 µL of TE Buffer.
-
-
RNase Treatment:
-
Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30-60 minutes.[14]
-
Store the purified DNA at -20°C.
-
Visualizations
Caption: Modified CTAB extraction workflow for high polysaccharide samples.
Caption: Troubleshooting logic for downstream application failure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Purification of RNA from Plant Tissue Enriched in Polysaccharides | Springer Nature Experiments [experiments.springernature.com]
- 4. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 5. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA extraction and purification - an overview | Abcam [abcam.com]
- 7. Modification of a CTAB DNA extraction protocol for plants containing high polysaccharide and polyphenol components - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient protocol for isolation of inhibitor-free nucleic acids even from recalcitrant plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quick and inexpensive method for removing polysaccharides from plant genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A quick and inexpensive method for removing polysaccharides from plant genomic DNA. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 17. reddit.com [reddit.com]
preventing RNA degradation during DNA extraction with chloroform
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent RNA degradation and other common issues during DNA extraction using the chloroform (B151607) method.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation during DNA extraction?
A1: The primary cause of RNA degradation is the presence of ribonucleases (RNases), which are ubiquitous enzymes that break down RNA.[1][2] RNases can be introduced from the sample itself, from the researcher (e.g., skin cells), or from contaminated lab equipment and reagents.[2]
Q2: How does the acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) method protect RNA from degradation?
A2: The AGPC method employs a solution containing guanidinium thiocyanate (B1210189), a powerful chaotropic agent that denatures proteins, including RNases, thereby inactivating them and protecting the RNA.[3] Phenol (B47542) also denatures proteins, while chloroform enhances the separation of the aqueous and organic phases.[3]
Q3: What is the role of pH in separating RNA from DNA during phenol-chloroform extraction?
A3: The pH of the aqueous phase is a critical determinant for the differential partitioning of RNA and DNA.[4][5] At an acidic pH (around 4-5), DNA is denatured and partitions into the organic phase and the interphase, while RNA, being more polar due to its 2'-hydroxyl group, remains in the upper aqueous phase.[3] At a neutral or slightly alkaline pH (7-8), both DNA and RNA will be found in the aqueous phase.[3][6]
Q4: My A260/280 ratio is below 1.8. What does this indicate and how can I fix it?
A4: A low A260/280 ratio typically indicates protein contamination. This can happen if an insufficient volume of the lysis reagent was used for the amount of starting material, or if there was incomplete homogenization. To improve the ratio, you can perform an additional phenol-chloroform extraction or re-precipitate the nucleic acid.
Q5: My A260/230 ratio is low. What are the common causes and how can I improve it?
A5: A low A260/230 ratio often points to contamination with organic compounds or salts, such as phenol, guanidine (B92328) thiocyanate, or ethanol (B145695), which absorb light at around 230 nm.[7][8] To improve this ratio, ensure all residual ethanol from wash steps is removed before eluting the DNA. Additional wash steps with 75% ethanol can also help remove salt contamination.[1][9]
Troubleshooting Guides
Issue 1: RNA Degradation (Smeared Bands on a Gel)
| Possible Cause | Recommended Solution |
| RNase Contamination | Use RNase-free tubes, tips, and reagents. Wear gloves and change them frequently. Work in a designated clean area. Consider adding an RNase inhibitor to your lysis buffer.[1] |
| Improper Sample Handling | Process fresh samples immediately or flash-freeze them in liquid nitrogen and store at -80°C. For tissues, use a stabilizing solution like RNAlater.[1] |
| Incorrect Lysis Buffer Composition | Ensure the lysis buffer contains a strong denaturing agent like guanidinium thiocyanate to inactivate endogenous RNases.[3] |
| High Temperature During Homogenization | Homogenize samples on ice to prevent heat-induced RNA degradation. |
Issue 2: DNA Contamination in RNA Preparations
| Possible Cause | Recommended Solution |
| Incorrect pH of Phenol | Ensure the phenol solution is equilibrated to an acidic pH (4-5) for selective partitioning of DNA into the organic phase.[3][6] |
| Incomplete Phase Separation | After adding chloroform, ensure vigorous mixing followed by adequate centrifugation to achieve a clear separation of the aqueous, interphase, and organic layers. |
| Careless Pipetting of Aqueous Phase | Carefully aspirate the upper aqueous phase without disturbing the interphase where genomic DNA is often located. Leave a small amount of the aqueous phase behind to avoid contamination. |
| Excessive Starting Material | Overloading the extraction with too much starting material can lead to inefficient partitioning and carryover of DNA. Reduce the amount of tissue or cells used. |
Issue 3: Low Yield of Nucleic Acids
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure thorough homogenization of the sample to completely disrupt cells and release the nucleic acids. |
| Incorrect Phase Separation | If the incorrect phase is collected, the desired nucleic acid will be lost. Remember that the aqueous phase containing RNA/DNA is the top layer. |
| Over-drying of the Pellet | After precipitation, do not over-dry the nucleic acid pellet as this can make it difficult to resuspend. Air-dry briefly until the pellet is translucent. |
| Insufficient Elution Volume | Use an adequate volume of elution buffer and allow sufficient incubation time to ensure the complete resuspension of the nucleic acid pellet. |
Data Presentation
Table 1: Illustrative Effect of pH on Nucleic Acid Partitioning
Note: These values are illustrative to demonstrate the principle of pH-dependent partitioning. Actual partition coefficients can vary based on experimental conditions.
| pH of Aqueous Phase | Approximate % DNA in Aqueous Phase | Approximate % RNA in Aqueous Phase |
| 4.5 | < 10% | > 90% |
| 6.0 | ~ 50% | > 95% |
| 7.5 | > 90% | > 95% |
| 8.0 | > 95% | > 95% |
Table 2: Common Contaminants and Their Effect on Purity Ratios
| Contaminant | Effect on A260/280 | Effect on A260/230 |
| Protein | Decreased (< 1.8) | Minimal |
| Phenol | Decreased | Significantly Decreased |
| Guanidine Salts | Normal | Significantly Decreased[1][7] |
| Ethanol | Normal | Decreased |
Experimental Protocols
Protocol: Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Extraction
This protocol is a standard method for the isolation of total RNA, adapted from the principles described by Chomczynski and Sacchi.
Materials:
-
Tissue or cell sample
-
Guanidinium thiocyanate-based lysis solution (e.g., TRIzol)
-
Chloroform
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Homogenization: Homogenize the sample in the guanidinium thiocyanate-based lysis solution. For tissues, use 1 mL of lysis solution per 50-100 mg of tissue. For cells, use 1 mL per 5-10 x 10^6 cells.
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of lysis solution used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, a white interphase, and a colorless upper aqueous phase.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropanol per 1 mL of lysis solution originally used.
-
Mix gently by inverting and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a white pellet at the bottom of the tube.
-
-
RNA Wash:
-
Carefully decant the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Visualizations
Caption: Workflow for AGPC DNA extraction.
Caption: Troubleshooting low A260/230 ratios.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of pH and salts on nucleic acid partitioning during phenol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 8. dna.uga.edu [dna.uga.edu]
- 9. Optimising total RNA quality and quantity by phenol-chloroform extraction method from human visceral adipose tissue: A standardisation study - PMC [pmc.ncbi.nlm.nih.gov]
how to handle foaming during chloroform isoamyl alcohol extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling foaming during chloroform (B151607) isoamyl alcohol extraction.
Frequently Asked Questions (FAQs)
Q1: What causes foaming during chloroform isoamyl alcohol extraction?
Foaming during this compound extraction is primarily caused by the agitation of proteins and other macromolecules at the aqueous-organic interface. When the mixture is shaken or vortexed vigorously, proteins can denature and act as surfactants, stabilizing bubbles and creating a persistent foam or emulsion. This is particularly common when the sample contains a high concentration of proteins.
Q2: What is the role of isoamyl alcohol in the extraction mixture?
Isoamyl alcohol is added to the chloroform solution as an anti-foaming agent.[1] It reduces the surface tension at the interface between the aqueous and organic layers, which helps to prevent the formation of stable bubbles and emulsions.[2] By destabilizing the foam, isoamyl alcohol facilitates a cleaner separation of the aqueous and organic phases, which is crucial for obtaining a high yield of pure nucleic acids.[3]
Q3: Is isoamyl alcohol absolutely necessary for the extraction?
While not strictly essential for the extraction chemistry itself, isoamyl alcohol is highly recommended to prevent foaming and ensure a sharp interface between the aqueous and organic phases.[4] Proceeding without it, especially when using vigorous mixing, can lead to significant foaming, making it difficult to cleanly separate the aqueous phase containing the DNA or RNA.[1]
Q4: Can foaming affect the quality and yield of my DNA/RNA sample?
Yes, excessive foaming or the formation of a stable emulsion can negatively impact both the quality and yield of your nucleic acid sample. The foam can trap the aqueous phase, leading to a lower recovery of your sample. Furthermore, proteins and other contaminants can be carried over with the aqueous phase when trying to pipette from a foamy or emulsified interface, resulting in a less pure sample.
Troubleshooting Guides
Issue: Excessive Foaming During Mixing
Symptoms:
-
A thick layer of foam forms on top of the liquid phases immediately after mixing.
-
The foam does not dissipate quickly upon standing.
Possible Causes:
-
Vigorous mixing (e.g., high-speed vortexing).
-
High protein concentration in the sample.
-
Absence or insufficient concentration of isoamyl alcohol.
Solutions:
| Solution | Description | Pros | Cons |
| Gentle Mixing | Instead of vortexing, mix the sample by gentle inversion of the tube 10-20 times or by using a rocking platform at a low speed for 5-10 minutes.[5] | Minimizes protein denaturation and foam formation. | May require a longer mixing time to ensure complete extraction. |
| Ensure Correct Isoamyl Alcohol Concentration | Use a standard chloroform:isoamyl alcohol ratio of 24:1.[6] | Effectively prevents foaming and aids in phase separation.[7] | Isoamyl alcohol is a hazardous chemical and requires careful handling. |
| Increase Centrifugation Time/Speed | If foam has already formed, a longer or faster centrifugation step can help to break the emulsion and compact the interface.[8] | Can resolve existing foam and improve phase separation. | Excessive centrifugation speed could potentially shear high molecular weight DNA. |
| Patience | Allow the tube to stand undisturbed for a few minutes after mixing to allow the foam to dissipate before centrifugation. | Simple and requires no additional reagents or equipment. | May not be effective for very stable foams. |
Issue: Formation of a Stable Emulsion (White, Cloudy Interface)
Symptoms:
-
A thick, white, or cloudy layer is present between the aqueous and organic phases after centrifugation.
-
It is difficult to distinguish a clear interface for pipetting the aqueous layer.
Possible Causes:
-
High concentration of lipids, polysaccharides, or proteins in the sample.
-
Vigorous mixing.
-
Cellular debris.
Solutions:
| Solution | Description | Pros | Cons |
| Repeat Centrifugation | Centrifuge the sample again for a longer duration (e.g., 5-10 minutes) at a higher speed (e.g., >12,000 x g).[9] | Can effectively compact the interface and resolve the emulsion. | May not be sufficient for very stable emulsions. |
| Add More Chloroform:Isoamyl Alcohol | Add another volume of chloroform:isoamyl alcohol, mix gently, and re-centrifuge. | Can help to further deproteinize the sample and break the emulsion. | Increases the total volume and may require a larger tube. |
| Transfer the Aqueous Phase and Re-extract | Carefully remove as much of the upper aqueous phase as possible, transfer to a new tube, and perform a second extraction with chloroform:isoamyl alcohol.[5] | Can salvage the sample and improve purity. | May result in some loss of the aqueous phase and lower the final yield. |
| Use Phase Lock Gel | Utilize commercially available phase lock gels that form a solid barrier between the aqueous and organic phases upon centrifugation, allowing for easy decanting of the aqueous layer. | Simplifies the separation process and minimizes contamination. | Adds to the cost of the experiment. |
Experimental Protocol: DNA Extraction with Chloroform:Isoamyl Alcohol
This protocol is a general guideline for DNA extraction and includes steps to minimize foaming.
Materials:
-
Cell or tissue sample
-
Lysis Buffer (containing a detergent like SDS)
-
Proteinase K
-
Phenol (B47542):Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3M Sodium Acetate (pH 5.2)
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer or nuclease-free water
-
Microcentrifuge tubes
-
Microcentrifuge
-
Pipettes and tips
Methodology:
-
Sample Lysis:
-
Homogenize the cell or tissue sample in an appropriate volume of Lysis Buffer.
-
Add Proteinase K to a final concentration of 100-200 µg/mL.
-
Incubate at 55°C for 1-3 hours, or until the tissue is completely lysed.
-
-
First Extraction (Phenol:Chloroform:Isoamyl Alcohol):
-
Aqueous Phase Transfer:
-
Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube.
-
Be cautious not to disturb the white protein interface. It is better to leave a small amount of the aqueous phase behind than to contaminate the sample with phenol or protein.
-
-
Second Extraction (Chloroform:Isoamyl Alcohol):
-
Aqueous Phase Transfer:
-
Transfer the upper aqueous phase to a new, clean microcentrifuge tube, again being careful to avoid the interface.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3M Sodium Acetate to the aqueous phase and mix gently.
-
Add 2-2.5 volumes of ice-cold 100% ethanol.
-
Invert the tube gently until the DNA precipitates and becomes visible as a white, stringy mass.
-
Incubate at -20°C for at least 1 hour to overnight.
-
-
Pelleting and Washing:
-
Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol and centrifuging at ≥12,000 x g for 5 minutes at 4°C.
-
Repeat the 70% ethanol wash.
-
-
Drying and Resuspension:
-
Carefully remove all of the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry the pellet, as it can be difficult to resuspend.
-
Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.
-
Visualizations
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. public.gettysburg.edu [public.gettysburg.edu]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. Comparison between different methods of DNA isolation from dried blood spots for determination of malaria to determine specificity and cost effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Extraction Lab Methods - Scitek [scitekglobal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
Technical Support Center: Optimizing Centrifugation for Phase Separation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize centrifugation speed and time for effective phase separation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors I should consider when optimizing centrifugation for phase separation?
A1: The success of phase separation via centrifugation is influenced by several critical factors.[1] The primary parameters to consider are:
-
Sample Properties:
-
Density Difference: The greater the density difference between the immiscible liquids or between particles and the liquid, the easier and faster the separation.[2][3]
-
Viscosity: Higher viscosity requires longer centrifugation time or higher speeds as it impedes particle movement.[1][2]
-
Particle Size and Shape: Larger particles sediment faster than smaller ones.[4]
-
-
Centrifugation Parameters:
-
Speed (RCF/RPM): Rotational speed is a critical factor. It's often better to use Relative Centrifugal Force (RCF or g-force) rather than Revolutions Per Minute (RPM) for consistency across different centrifuges and rotors.[3][5]
-
Time: The duration of the centrifugation run must be sufficient for the phases to separate completely. Insufficient time is a common cause of poor separation.[6][7]
-
Temperature: Temperature affects the viscosity of the sample. For some applications, like separating high-viscosity emulsions, increasing the temperature can improve efficiency.[2][8] For sensitive biological samples, maintaining a low temperature (e.g., 4°C) is crucial to prevent degradation.[7][8]
-
-
Equipment:
Q2: How do I convert between RPM and RCF?
A2: It is crucial to use Relative Centrifugal Force (RCF) for reproducible protocols, as it accounts for the rotor's radius. The formula to calculate RCF from RPM is:
RCF = 1.118 × 10⁻⁵ × r × (RPM)²
Where:
-
RCF is the relative centrifugal force (in g).
-
r is the radius of the rotor in centimeters.
-
RPM is the rotational speed in revolutions per minute.[5][9]
Conversely, to calculate the required RPM for a specific RCF:
RPM = √[RCF / (r × 1.118 × 10⁻⁵)] [10]
Q3: I am not getting a clean separation between the aqueous and organic phases. What should I do?
A3: Poor phase separation is a common issue. Here are several troubleshooting steps:
-
Optimize Speed and Time: The most common cause is insufficient centrifugation force or duration.[6] Incrementally increase the centrifugation speed (RCF) or time.
-
Check Sample Mixing: Ensure the initial sample was mixed thoroughly but gently to facilitate efficient extraction without creating a stable emulsion.[6]
-
Incubation Step: Letting the sample sit for a few minutes at room temperature or on ice after mixing (before centrifugation) can help improve phase separation.[11]
-
Temperature Control: Adjusting the temperature can help. For RNA extractions, performing the centrifugation at 4°C can yield a better separation.[11]
-
Use Additives: For stubborn emulsions, adding a neutral salt like NaCl to the aqueous layer can increase its density and help break the emulsion.[12]
Q4: An emulsion formed after mixing my solutions. How can I break it?
A4: Emulsions are mixtures of two or more liquids that are normally immiscible. To break them for phase separation, you can:
-
Centrifuge at a higher g-force: This is often the most effective method.
-
Prolong the centrifugation time: Give the droplets more time to coalesce and separate.
-
Change the temperature: Gently warming the sample may decrease viscosity and help break the emulsion.[2]
-
Add salt: As mentioned, adding salt to the aqueous phase can help destabilize the emulsion.[12]
-
Filter the emulsion: In some cases, gravity filtration through filter paper can be effective, though this is more common for macroscale extractions.[12]
Troubleshooting Guide
This section addresses specific issues you might encounter during phase separation experiments.
| Problem | Possible Cause | Recommended Solution | Citation |
| Poor/Incomplete Phase Separation | Insufficient speed or time. | Increase centrifugation speed (RCF) or duration. Start with a 50% increase in time and check results. | [6][13] |
| Emulsion formation. | Let the sample stand for 5-10 minutes before centrifugation. If the emulsion persists, add a neutral salt (e.g., NaCl) to the aqueous phase or increase centrifugation speed. | [11][12] | |
| High sample viscosity. | Increase centrifugation temperature (if sample is stable) to reduce viscosity. Alternatively, increase centrifugation time. | [2] | |
| Incorrect rotor type. | For density gradient separations, a swinging-bucket rotor is often superior to a fixed-angle rotor. | [3][5] | |
| No Pellet or Loose Pellet | Centrifugation speed (RCF) is too low. | Increase the RCF. Ensure you are calculating RCF correctly based on your rotor's radius. | [10] |
| Centrifugation time is too short. | Increase the centrifugation time to allow particles to fully sediment. | [7] | |
| Sample is not homogenous before centrifugation. | Ensure the sample is properly mixed or homogenized before loading into the centrifuge. | [14] | |
| Sample Degradation / Low Yield | Centrifugation speed is too high. | Excessive speed can damage sensitive molecules or cause the desired component to be lost in the wrong phase. Reduce the RCF. | [6][10] |
| Temperature is too high. | For temperature-sensitive samples (e.g., proteins, RNA), use a refrigerated centrifuge set to 4°C. | [7][8] | |
| Over-centrifugation. | Prolonged centrifugation can sometimes lead to aggregation or degradation of sensitive proteins. Optimize for the shortest effective time. | [7] | |
| Centrifuge Vibration or Noise | Unbalanced rotor. | Always balance the centrifuge by placing tubes of equal weight and volume opposite each other. Use a blank tube with water if you have an odd number of samples. | [15][16] |
| Worn components or faulty motor. | If the centrifuge continues to vibrate with a balanced load, it may indicate a mechanical issue. Cease use and contact a service technician. | [17][18] |
Experimental Protocols
Protocol: General Optimization of Centrifugation for Phase Separation
This protocol provides a framework for systematically optimizing centrifugation speed and time for a new liquid-liquid extraction procedure.
-
Preparation:
-
Prepare at least 6 identical tubes of your sample mixture (e.g., lysate mixed with an organic solvent).
-
Ensure all tubes are filled to the same volume and are compatible with the solvents and centrifugation speeds you plan to use.[14]
-
Balance the tubes by weight before placing them in the centrifuge rotor.[15]
-
-
Varying Centrifugation Time (at Constant Speed):
-
Choose a moderate, conservative speed (RCF) based on literature for similar applications (e.g., 2,000 x g).
-
Centrifuge three samples at this speed for three different durations (e.g., 5 min, 10 min, and 15 min).
-
After each run, carefully inspect the tubes for a sharp interface between the phases. Note the clarity of each phase and the presence of any emulsion at the interface.
-
-
Varying Centrifugation Speed (at Optimal Time):
-
Using the shortest time from Step 2 that gave a reasonable separation, centrifuge the remaining three samples at three different speeds (e.g., 2,000 x g, 5,000 x g, and 10,000 x g).
-
Again, inspect the quality of the phase separation for each sample.
-
-
Analysis and Selection:
-
Compare the results from all runs.
-
Select the lowest speed and shortest time that provides a clean, sharp interface with no residual emulsion. This becomes your optimized protocol.
-
If separation is still poor, consider further optimization by adjusting temperature or allowing a pre-centrifugation incubation period.
-
Example Centrifugation Parameters from Protocols
The following table summarizes typical centrifugation parameters for various applications. These should be used as a starting point for your own optimization.
| Application | Typical Speed (RCF) | Typical Time | Typical Temperature | Citation |
| Nucleic Acid Extraction (Phase Separation) | 2,000 - 5,000 x g | 5 - 15 min | 4°C or Room Temp | [10] |
| RNA Purification from Serum (Phenol-Chloroform) | ~16,000 x g | 15 min | 4°C | [11] |
| Breaking Emulsions (General) | 3,000 - 6,000 x g | 20 min | Room Temp | [19] |
| Pelleting Cells | 500 - 1,000 x g | 5 - 10 min | 4°C | [3] |
| Pelleting Subcellular Organelles | 10,000 - 20,000 x g | 15 - 30 min | 4°C | [7] |
Visualizations
References
- 1. Centrifugation Theory [fishersci.se]
- 2. allcentrifuges.com [allcentrifuges.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Centrifugation - Wikipedia [en.wikipedia.org]
- 5. discountscales.com [discountscales.com]
- 6. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 7. longdom.org [longdom.org]
- 8. Three factors affecting the centrifugal effect of centrifuge - LABOAO [laboao.com]
- 9. Centrifuge Testing: Key Parameters & Optimization Tips [tmc-solution.com]
- 10. tomy.amuzainc.com [tomy.amuzainc.com]
- 11. researchgate.net [researchgate.net]
- 12. studylib.net [studylib.net]
- 13. bloodplasmaseparator.com [bloodplasmaseparator.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. addgene.org [addgene.org]
- 16. newlifescientific.com [newlifescientific.com]
- 17. Free Comprehensive Daily Maintenance Checklist for Centrifuges [maintwiz.com]
- 18. aelabgroup.com [aelabgroup.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for Purity: Chloroform-Isoamyl Alcohol Extraction vs. Spin Column Kits in Nucleic Acid Purification
For researchers in molecular biology, the isolation of high-quality nucleic acids is a critical first step for a multitude of downstream applications, from PCR and sequencing to cloning and diagnostics. The choice of purification method can significantly impact the yield, purity, and integrity of the extracted DNA or RNA. This guide provides an in-depth comparison of two widely used techniques: the traditional chloroform-isoamyl alcohol organic extraction and the modern solid-phase extraction using spin column-based kits.
This objective guide, tailored for researchers, scientists, and drug development professionals, delves into the principles, performance, and practical considerations of each method. By presenting experimental data, detailed protocols, and workflow diagrams, we aim to equip you with the necessary information to select the most suitable nucleic acid purification strategy for your specific research needs.
The Contenders: A Tale of Two Methodologies
Chloroform-Isoamyl Alcohol Extraction: The Classic Approach
This traditional method, often part of a broader phenol-chloroform extraction protocol, relies on the principles of liquid-liquid extraction to separate nucleic acids from other cellular components.[1] In a typical workflow, cells are lysed to release their contents, and the resulting lysate is mixed with a solution of phenol (B47542), chloroform, and isoamyl alcohol.
The acidic phenol denatures proteins, which are then partitioned into the organic phase along with lipids, facilitated by the chloroform.[2][3] Chloroform also enhances the density of the organic phase, ensuring a sharp separation from the aqueous phase.[4] Isoamyl alcohol is added to the mixture to reduce foaming during the vigorous mixing required for efficient partitioning.[1] Following centrifugation, the mixture separates into three distinct layers: a lower organic phase containing proteins and lipids, a middle interface layer with denatured proteins and genomic DNA, and an upper aqueous phase containing the desired RNA or plasmid DNA.[5] The nucleic acids are then precipitated from the aqueous phase, typically using ethanol (B145695) or isopropanol, washed, and resuspended in a suitable buffer.[2]
Spin Column Kits: The Modern Workhorse
Spin column-based purification represents a significant advancement in nucleic acid isolation, offering a faster, safer, and more streamlined alternative to traditional organic extraction methods.[6][7] This solid-phase extraction technique utilizes a silica-based membrane housed within a small spin column.[7][8]
The process begins with cell lysis using a specialized buffer containing chaotropic salts.[6] These salts disrupt cellular membranes and create conditions that promote the binding of nucleic acids to the silica (B1680970) membrane. The cell lysate is then loaded onto the spin column and centrifuged. The chaotropic salts facilitate the selective binding of DNA or RNA to the silica membrane, while other cellular components, such as proteins and salts, pass through into the collection tube.[6][7] The membrane is then washed with one or more wash buffers to remove any remaining impurities. Finally, the purified nucleic acids are eluted from the membrane using a low-salt buffer or nuclease-free water.[6]
At a Glance: Key Performance Metrics
To provide a clear and concise comparison, the following table summarizes the key performance metrics of chloroform-isoamyl alcohol extraction and spin column kits based on findings from various studies. It is important to note that actual results can vary depending on the sample type, starting material quantity, and specific kit or protocol used.
| Feature | Chloroform-Isoamyl Alcohol Extraction | Spin Column Kits |
| Principle | Liquid-liquid organic extraction | Solid-phase extraction with silica membrane |
| Nucleic Acid Yield | Generally higher, especially for large-scale preparations.[9][10] | Can be lower, particularly with low-yield samples, due to the binding capacity of the membrane.[8][9] |
| Nucleic Acid Purity (A260/A280) | Can be variable; risk of phenol contamination can lower the ratio. | Consistently high purity, typically between 1.8 and 2.0 for DNA.[11][12] |
| Nucleic Acid Purity (A260/A230) | Often lower due to potential contamination with chaotropic salts from lysis buffers if used in preceding steps. | Generally higher, indicating less contamination with salts and other organic compounds. |
| Processing Time | More time-consuming, often taking several hours to a full day.[9][13] | Significantly faster, with many protocols completed in under 30 minutes.[6][14] |
| Safety | Involves the use of hazardous and toxic organic solvents like phenol and chloroform.[13][15] | Avoids the use of hazardous organic solvents, making it a safer option.[6] |
| Throughput | Low throughput, not easily scalable for processing many samples simultaneously.[12] | Amenable to high-throughput processing using 96-well plate formats.[16] |
| Ease of Use | Requires more technical skill and careful handling to avoid contamination and loss of sample. | User-friendly and requires minimal technical expertise.[9] |
| Cost | Generally more cost-effective in terms of reagents.[13] | Higher cost per sample due to the price of the kits.[9] |
Visualizing the Workflows
To better understand the practical differences between the two methods, the following diagrams illustrate their respective experimental workflows.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Navigating the Genome: Chloroform and Isoamyl Alcohol's Role in Plant DNA Isolation Techniques [greenskybio.com]
- 4. quora.com [quora.com]
- 5. lifescience.roche.com [lifescience.roche.com]
- 6. How Spin Columns Work in Nucleic Acid Purification: A Step-by-Step Guide - AHN Biotechnologie GmbH [ahn-bio.com]
- 7. Spin column-based nucleic acid purification - Wikipedia [en.wikipedia.org]
- 8. DNA Extraction Kits Compared: Spin Columns vs. Magnetic Beads [synapse.patsnap.com]
- 9. geneticeducation.co.in [geneticeducation.co.in]
- 10. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. The advantages and disadvantage of DNA extraction by spin column method-News-Geneture [geneture.com]
- 13. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Spin Columns for DNA and RNA Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Filter paper-based spin column method for cost-efficient DNA or RNA purification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lunanano.com [lunanano.com]
validating DNA purity after chloroform isoamyl alcohol extraction
For researchers, scientists, and drug development professionals, obtaining pure DNA is the critical first step for reliable downstream applications, from PCR and qPCR to next-generation sequencing (NGS). The classic phenol-chloroform isoamyl alcohol extraction method is a robust and cost-effective technique, but it requires rigorous purity validation to ensure the removal of tenacious contaminants. This guide provides a detailed comparison of DNA purity validation techniques and contrasts the performance of phenol-chloroform extraction with modern alternatives, supported by experimental data and protocols.
Assessing DNA Purity: Key Methodologies
Following DNA extraction, it is imperative to assess both the quantity and quality of the isolated DNA. The two most common and accessible methods for quality control are UV-Vis spectrophotometry and agarose (B213101) gel electrophoresis.
UV-Vis Spectrophotometry
Spectrophotometry offers a rapid estimation of DNA concentration and purity by measuring absorbance at different wavelengths. The most informative metrics are the 260/280 and 260/230 ratios.[1][2][3]
-
A260/A280 Ratio: This ratio is used to assess for protein contamination.[4][5] Pure DNA has an accepted A260/A280 ratio of ~1.8.[6][7][8][9] A lower ratio suggests the presence of residual proteins or phenol (B47542), which absorb strongly at 280 nm.[6][7]
-
A260/A230 Ratio: This is a secondary measure of purity, indicating contamination by organic compounds and salts, such as phenol, EDTA, and guanidine (B92328) salts used in some extraction protocols.[6][7][10] For pure samples, this ratio should be in the range of 2.0-2.2.[6][7][10][11]
Table 1: Interpretation of Spectrophotometric Purity Ratios
| Purity Ratio | Ideal Value | Low Ratio (< Ideal) | High Ratio (> Ideal) |
| A260/A280 | ~1.8 | Indicates protein or phenol contamination.[6][7][9] | May indicate RNA contamination.[12] |
| A260/A230 | 2.0 - 2.2 | Indicates contamination with organic compounds (phenol, Trizol) or salts (guanidine, EDTA).[4][7][9][10] | Generally not an issue; can indicate a problem with the blank measurement.[8] |
Agarose Gel Electrophoresis
This technique separates DNA fragments by size, providing a visual assessment of DNA integrity.[13] High-quality, intact genomic DNA should migrate as a sharp, high-molecular-weight band.[14] The presence of smearing indicates DNA degradation, while additional bands at lower molecular weights can signify RNA contamination.[15][16][17]
Experimental Protocols
Protocol 1: DNA Purity Assessment by UV-Vis Spectrophotometry
This protocol outlines the use of a micro-volume spectrophotometer (e.g., NanoDrop).
-
Instrument Preparation: Clean the measurement pedestals with a lint-free wipe.
-
Blanking: Pipette 1-2 µL of the DNA elution buffer (e.g., TE buffer or nuclease-free water) onto the lower pedestal, lower the arm, and perform a blank measurement.
-
Sample Measurement: Clean the pedestals. Pipette 1-2 µL of the purified DNA sample onto the pedestal and initiate the measurement.
-
Data Recording: Record the DNA concentration (ng/µL), the A260/A280 ratio, and the A260/A230 ratio.
-
Cleaning: Thoroughly clean the pedestals after each sample.
Protocol 2: DNA Integrity Assessment by Agarose Gel Electrophoresis
-
Gel Preparation: Prepare a 0.8% to 1.0% agarose gel in 1X TAE or TBE buffer, containing an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).[18][19]
-
Sample Preparation: Mix 50-100 ng of your DNA sample with 6X loading dye.[5]
-
Loading the Gel: Load the samples into the wells of the gel. Load a DNA ladder of known molecular weights in an adjacent lane for size comparison.
-
Electrophoresis: Run the gel at 80-100 volts for 45-60 minutes, or until the dye front has migrated sufficiently.[5][20]
-
Visualization: Image the gel under a UV transilluminator to visualize the DNA bands.[5] Assess the integrity based on the sharpness of the primary band and the absence of smearing.
Workflow for Validating DNA Purity
The following diagram illustrates the logical workflow for assessing the quality of a DNA sample after extraction.
Caption: A flowchart of the standard DNA quality control process.
Comparison of DNA Extraction Methods
While phenol-chloroform (P-C) extraction is effective, several alternative methods are now widely used, each with distinct advantages and disadvantages.
Table 2: Performance Comparison of Common DNA Extraction Methods
| Feature | Phenol-Chloroform | Silica (B1680970) Spin Column | Magnetic Beads | Salting Out |
| Principle | Organic extraction, phase separation | DNA binds to silica in chaotropic salts | DNA binds to silica-coated magnetic particles | Protein precipitation with high salt concentration |
| Typical A260/A280 | 1.8 - 1.9 | 1.7 - 1.9 | 1.8 - 2.0 | 1.7 - 1.9 |
| Typical A260/A230 | Variable (prone to phenol contamination) | > 1.8 (generally good) | > 2.0 (often very clean) | Variable (can have salt carryover) |
| DNA Yield | High | Good to High | High | Good to High |
| DNA Integrity | High (if handled carefully) | High | High | High |
| Time / Sample | Long (2-4 hours) | Fast (15-30 mins)[21] | Very Fast (10-20 mins)[21] | Moderate (1-2 hours) |
| Toxicity | High (Phenol, Chloroform)[22][23] | Low (Guanidine salts) | Low | Very Low (Non-toxic salts)[24] |
| Cost / Sample | Low | Moderate | Moderate to High | Very Low |
| Best For | High yields from complex tissues, low cost needs | Routine PCR, sequencing, high purity needs[25] | High-throughput automation, scalability | Large volume samples, non-toxic protocols |
Logical Flow of Major DNA Extraction Techniques
The diagram below contrasts the core steps of organic extraction (Phenol-Chloroform) with solid-phase purification methods (Columns and Beads).
Caption: Contrasting workflows for major DNA extraction principles.
Conclusion
Validating DNA purity is non-negotiable for reproducible and reliable results in molecular biology. While the phenol-chloroform isoamyl alcohol method remains a powerful tool, especially for challenging samples, it carries a higher risk of organic contamination, necessitating careful validation via spectrophotometry and gel electrophoresis.
Modern alternatives like silica spin columns and magnetic beads offer significant advantages in speed, safety, and ease of use, often yielding DNA of exceptional purity suitable for even the most sensitive applications like NGS.[21][25] The choice of extraction method should be guided by the specific requirements of the downstream application, sample type, required throughput, budget, and laboratory safety considerations. Regardless of the method chosen, a multi-faceted validation approach is key to ensuring confidence in your results.
References
- 1. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]
- 2. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]
- 3. tutorialspoint.com [tutorialspoint.com]
- 4. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dna.uga.edu [dna.uga.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. zymoresearch.com [zymoresearch.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. DNA Input Recommendations [support-docs.illumina.com]
- 12. Quantitative and qualitative assessment of DNA extracted from saliva for its use in forensic identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of DNA by Agarose Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA Quality Control by Agarose Gel Electrophoresis [protocols.io]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Agarose Gel Electrophoresis, How It Works and Its Uses | Technology Networks [technologynetworks.com]
- 18. Improvement and Validation of a Genomic DNA Extraction Method for Human Breastmilk - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. protocols.io [protocols.io]
- 21. lunanano.com [lunanano.com]
- 22. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
- 23. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. praxilabs.com [praxilabs.com]
- 25. Phenol/chloroform vs Column purification for ChIP DNA - ChIP [protocol-online.org]
A Comparative Guide to Assessing DNA Integrity: Phenol-Chloroform Extraction vs. Commercial Kits
For researchers and professionals in drug development, obtaining high-quality, intact DNA is a critical first step for downstream applications. The method of DNA extraction plays a pivotal role in determining the integrity of the isolated DNA. This guide provides a detailed comparison of the traditional phenol-chloroform extraction method with modern commercial kits, focusing on the assessment of DNA integrity using agarose (B213101) gel electrophoresis.
Comparison of DNA Extraction Method Performance
The choice of DNA extraction method significantly impacts the yield, purity, and integrity of the recovered DNA. While phenol-chloroform extraction is a long-established and cost-effective technique, it is often more time-consuming and involves hazardous materials.[1][2] Commercial kits, on the other hand, offer a more streamlined and safer workflow but can be more expensive.[2]
Studies have shown varied results when comparing these methods. For instance, some research indicates that phenol-chloroform extraction can yield high concentrations of pure, minimally damaged DNA that remains stable over long periods.[1][3] In contrast, other studies have reported a higher incidence of apparent degradation in samples extracted using phenol-chloroform when visualized on an agarose gel.[4] Commercial kits, particularly those employing silica-based columns, sometimes result in lower DNA yields but can provide high-purity DNA.[3][4] The purity of DNA, assessed by A260/A280 and A260/A230 ratios, is a crucial factor, with ideal ratios for pure DNA being around 1.8-1.9 and 1.8-2.5, respectively.[5] Commercial kits often yield a higher percentage of samples falling within the "pure" range based on these ratios.[4]
Below is a summary of quantitative data compiled from comparative studies:
| Parameter | Phenol-Chloroform Extraction | Commercial Kit (Silica Column-Based) | References |
| DNA Yield | Generally high, but can be variable.[4] | Can be lower than phenol-chloroform.[1][3] | [1][3][4] |
| DNA Purity (A260/A280) | Can be lower; a smaller percentage of samples may fall within the 1.8-2.0 range.[4] | Generally high; a larger percentage of samples often achieve a ratio of 1.8-2.0.[4] | [4][5] |
| DNA Integrity (Gel Electrophoresis) | Can yield high molecular weight, intact DNA, but is also susceptible to shearing and degradation.[1][4] | Often results in high molecular weight, intact DNA with less shearing.[6] | [1][4][6] |
| Time Requirement | More time-consuming.[1] | Faster workflow.[2] | [1][2] |
| Safety | Involves hazardous and toxic reagents like phenol (B47542) and chloroform (B151607).[2][7] | Generally safer, with fewer hazardous chemicals.[8] | [2][7][8] |
Experimental Protocols
Phenol-Chloroform DNA Extraction Protocol
This protocol is a generalized procedure for DNA extraction from biological samples.
Materials:
-
Lysis buffer (e.g., 200 mM Tris HCl pH 7.6, 100 mM EDTA, 0.1% SDS)[9]
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)[10]
-
Chloroform:Isoamyl alcohol (24:1)[11]
-
Isopropanol (B130326) or 100% Ethanol[10][12]
-
70% Ethanol[12]
-
Nuclease-free water or TE buffer[10]
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vortexer
Procedure:
-
Sample Lysis: Homogenize the sample and incubate it in a lysis buffer to break open the cells.[10] For tissues, this may involve mechanical disruption followed by enzymatic digestion (e.g., with Proteinase K).
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate, vortex thoroughly, and centrifuge to separate the phases.[10] The aqueous phase (top layer) contains the DNA, the interphase contains precipitated proteins, and the organic phase (bottom layer) contains lipids and other cellular debris.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic layer.[11]
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase, vortex, and centrifuge.[11] This step removes any residual phenol.
-
DNA Precipitation: Transfer the upper aqueous phase to a new tube. Add isopropanol or cold ethanol (B145695) and a salt (e.g., sodium acetate) to precipitate the DNA.[13]
-
DNA Pellet Washing: Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol to remove residual salts.[14]
-
DNA Resuspension: Air-dry the pellet and resuspend the DNA in nuclease-free water or TE buffer.[10]
Agarose Gel Electrophoresis Protocol for DNA Integrity Assessment
This protocol outlines the steps to visualize and assess the integrity of the extracted DNA.
Materials:
-
Agarose[15]
-
TAE or TBE buffer[16]
-
DNA loading dye (e.g., containing bromophenol blue, xylene cyanol, and glycerol)[17]
-
DNA ladder (molecular weight marker)[18]
-
Ethidium bromide or a safer alternative DNA stain (e.g., SYBR Safe or GelRed)[18]
-
Gel electrophoresis chamber and power supply[17]
-
UV transilluminator or gel imaging system[18]
Procedure:
-
Gel Preparation: Prepare an agarose gel of an appropriate concentration (e.g., 0.8% for large DNA fragments) by dissolving agarose in TAE or TBE buffer and heating it.[18] Add the DNA stain to the molten agarose or plan to stain the gel after electrophoresis.[17] Pour the gel into a casting tray with a comb and allow it to solidify.[18]
-
Sample Preparation: Mix a small amount of the extracted DNA with loading dye.[18]
-
Gel Loading: Place the solidified gel in the electrophoresis chamber and fill it with running buffer.[17] Carefully load the DNA samples and the DNA ladder into the wells of the gel.[17]
-
Electrophoresis: Connect the electrophoresis chamber to a power supply and apply a voltage to separate the DNA fragments by size.[17] The negatively charged DNA will migrate towards the positive electrode.[18]
-
Visualization: After electrophoresis, visualize the DNA bands under UV light.[18] High-quality, intact genomic DNA will appear as a sharp, high-molecular-weight band with minimal smearing below it.[18] Degraded DNA will appear as a smear of lower molecular weight fragments.
Visualizing the Workflow
To better understand the process of assessing DNA integrity, the following diagrams illustrate the key workflows.
Figure 1. Phenol-Chloroform DNA Extraction Workflow.
Figure 2. Gel Electrophoresis for DNA Integrity Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mpbio.com [mpbio.com]
- 8. biotechsupportgroup.com [biotechsupportgroup.com]
- 9. Evaluation of the impact of six different DNA extraction methods for the representation of the microbial community associated with human chronic wound infections using a gel-based DNA profiling method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. pacb.com [pacb.com]
- 12. A phenol/chloroform-free method to extract nucleic acids from recalcitrant, woody tropical species for gene expression and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. Comparative study of extraction and analysis of DNA from different temperatures using phenol chloroform method - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 15. Nucleic Acid Electrophoresis Protocols & Introduction [sigmaaldrich.com]
- 16. Steps in Nucleic Acid Gel Electrophoresis | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Verify Nucleic Acid Integrity Using Gel Electrophoresis [synapse.patsnap.com]
Navigating Nucleic Acid Purification: A Guide to Chloroform-Isoamyl Alcohol Alternatives
For researchers, scientists, and drug development professionals, the isolation of high-quality nucleic acids is the cornerstone of molecular biology. The traditional phenol-chloroform extraction method, while effective, poses significant safety and environmental hazards due to its use of toxic organic solvents. This guide provides a comprehensive comparison of safer and more efficient alternatives, presenting experimental data to help you select the optimal method for your downstream applications.
The purification of DNA and RNA is a critical first step in a wide array of molecular assays, from PCR and qPCR to next-generation sequencing. While the classic phenol-chloroform method has been a laboratory staple for decades, growing concerns over its toxicity and the availability of superior technologies have spurred the development of safer and more streamlined alternatives. This guide will explore the performance of three primary alternatives—silica-based spin columns, magnetic bead-based purification, and the salting-out method—in comparison to the traditional phenol-chloroform extraction.
Performance Comparison of Nucleic Acid Purification Methods
The choice of a nucleic acid purification method significantly impacts the yield, purity, and integrity of the isolated DNA or RNA, which in turn affects the reliability of downstream analyses. The following table summarizes quantitative data from various studies, comparing the performance of phenol-chloroform extraction with its leading alternatives.
| Method | Average DNA Yield (ng/µL) | A260/A280 Ratio | A260/A230 Ratio | DNA Integrity | Key Advantages | Key Disadvantages |
| Phenol-Chloroform | High | ~1.8 | Variable, can be low due to phenol (B47542) carryover | High molecular weight DNA, but prone to shearing | Low cost, effective for a wide range of sample types | Toxic, hazardous waste, labor-intensive, risk of organic solvent contamination[1][2][3] |
| Silica-Based Spin Column | Moderate to High | 1.8 - 2.0[4] | 2.0 - 2.2 | High integrity, with minimal shearing | Fast, easy to use, high purity, no organic solvents[2][5] | Can be more expensive per sample, potential for column clogging |
| Magnetic Bead-Based | Moderate to High | 1.8 - 2.0 | >1.8 | High integrity, gentle process preserves large fragments[6] | Amenable to automation, scalable, fast, high purity[3][6][7][8] | Higher initial cost for magnets and beads, potential for bead carryover |
| Salting Out | Variable, can be high | ~1.8 | Variable | High molecular weight DNA | Non-toxic, inexpensive | Can be time-consuming, may not be as effective for all sample types, may result in lower purity for some samples |
Note: The ideal A260/A280 ratio for pure DNA is ~1.8, and for pure RNA is ~2.0. Ratios significantly lower than this may indicate protein contamination. The A260/A230 ratio is a secondary measure of purity, with expected values for pure nucleic acids typically in the range of 2.0-2.2. Lower ratios may indicate contamination with organic compounds or chaotropic salts.[9][10]
Visualizing the Workflow: A Tale of Two Methods
To better understand the practical differences between the traditional and modern methods, the following diagrams illustrate the experimental workflows for phenol-chloroform extraction and a common alternative, the silica-based spin column method.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key nucleic acid purification methods discussed.
Phenol-Chloroform Extraction Protocol
-
Sample Lysis: Homogenize cells or tissues in a lysis buffer containing a detergent (e.g., SDS) and a protease (e.g., Proteinase K) to break down cellular structures and proteins.
-
Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Vortex vigorously and centrifuge to separate the phases. The aqueous phase (top layer) contains the nucleic acids, the interphase contains denatured proteins, and the organic phase (bottom layer) contains lipids and other cellular debris.[2][3]
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic phase.
-
Precipitation: Add isopropanol (B130326) or ethanol and a salt (e.g., sodium acetate) to precipitate the nucleic acids from the aqueous solution.
-
Pelleting: Centrifuge at high speed to pellet the nucleic acids.
-
Washing: Wash the pellet with 70% ethanol to remove residual salts and other contaminants.
-
Drying and Resuspension: Air-dry the pellet to remove all traces of ethanol and then resuspend the purified nucleic acids in a suitable buffer (e.g., TE buffer or nuclease-free water).
Silica-Based Spin Column Protocol
-
Sample Lysis: Lyse the sample using the provided lysis buffer, which typically contains chaotropic salts that denature proteins and promote nucleic acid binding to the silica membrane.[5][11]
-
Binding: Add ethanol to the lysate and transfer the mixture to a spin column. Centrifuge the column to force the lysate through the silica membrane. The nucleic acids will bind to the membrane in the presence of the chaotropic salts and ethanol.[5][11]
-
Washing: Wash the membrane with one or more wash buffers to remove proteins, salts, and other impurities. This is typically done by adding the wash buffer to the column and centrifuging.
-
Dry Spin: Perform a final centrifugation step without any buffer to remove any residual ethanol from the membrane.[11]
-
Elution: Place the spin column in a clean collection tube and add an elution buffer (often a low-salt buffer or nuclease-free water) directly to the center of the membrane. Incubate for a few minutes and then centrifuge to elute the purified nucleic acids.[5][11]
Magnetic Bead-Based Purification Protocol
-
Sample Lysis: Lyse the sample in a buffer that facilitates the release of nucleic acids and their binding to the magnetic beads.[7]
-
Binding: Add the silica-coated magnetic beads to the lysate. The nucleic acids will bind to the surface of the beads.[7][8]
-
Magnetic Separation: Place the tube on a magnetic stand, which will pull the magnetic beads (with the bound nucleic acids) to the side of the tube. The supernatant containing contaminants can then be carefully removed.[7]
-
Washing: Remove the tube from the magnetic stand, add a wash buffer, and resuspend the beads. Place the tube back on the magnetic stand and remove the wash buffer. Repeat this step as necessary.[7]
-
Elution: Resuspend the beads in an elution buffer. The nucleic acids will be released from the beads into the buffer. Place the tube on the magnetic stand one last time and transfer the supernatant containing the purified nucleic acids to a new tube.[6]
Salting-Out Protocol
-
Cell Lysis: Lyse the cells in a lysis buffer that does not contain chaotropic salts.
-
Protein Precipitation: Add a high concentration of a salt solution (e.g., saturated NaCl) to the lysate. This causes the proteins to precipitate out of the solution.[12][13]
-
Pelleting Proteins: Centrifuge the sample to pellet the precipitated proteins.
-
Nucleic Acid Precipitation: Transfer the supernatant containing the nucleic acids to a new tube and precipitate the nucleic acids by adding ethanol or isopropanol.
-
Pelleting Nucleic Acids: Centrifuge to pellet the nucleic acids.
-
Washing and Resuspension: Wash the nucleic acid pellet with 70% ethanol, air-dry, and resuspend in a suitable buffer.
Conclusion
The landscape of nucleic acid purification has evolved significantly, offering researchers a range of safer, faster, and often more efficient alternatives to the traditional phenol-chloroform method. Silica-based spin columns and magnetic bead-based kits provide high-purity nucleic acids with minimal hands-on time, with magnetic beads offering the additional advantage of being readily automated for high-throughput applications. While the salting-out method presents a non-toxic and low-cost alternative, its performance can be more variable. The selection of the most appropriate method will ultimately depend on the specific requirements of the downstream application, sample type, desired throughput, and budget. By understanding the principles and performance of these alternatives, researchers can make informed decisions to optimize their nucleic acid purification workflows and ensure the success of their molecular analyses.
References
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. lunanano.com [lunanano.com]
- 3. lifescience.roche.com [lifescience.roche.com]
- 4. A comparison of five methods to maximize RNA and DNA isolation yield from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spin column-based nucleic acid purification - Wikipedia [en.wikipedia.org]
- 6. Magnetic bead-based methods of Nucleic Acid isolation [vhbio.com]
- 7. Magnetic Beads in Nucleic Acid Extraction: Protocol Optimization for DNA and RNA Purity – ARKdb-chicken Public Database, Roslin Institute [thearkdb.org]
- 8. neb.com [neb.com]
- 9. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
- 10. dna.uga.edu [dna.uga.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. genecommons.com [genecommons.com]
- 13. DNA extraction (Salting out) [protocols.io]
A Comparative Guide to Nucleic Acid Extraction: Chloroform:Isoamyl Alcohol vs. Commercial Kits
For researchers and professionals in drug development, the isolation of high-quality nucleic acids is a critical first step for a multitude of downstream applications. The choice of extraction method can significantly impact the yield, purity, and integrity of the DNA or RNA, ultimately influencing the reliability of experimental results. This guide provides a comprehensive cost-benefit analysis of the traditional chloroform:isoamyl alcohol-based extraction method against two common commercial alternatives: TRIzol reagent and column-based kits, exemplified by the Qiagen DNeasy Blood & Tissue Kit.
Performance Comparison at a Glance
The selection of an appropriate nucleic acid extraction method hinges on a balance of factors including cost, time, expected yield, and purity requirements for the intended downstream applications. Below is a summary of quantitative data comparing the performance of phenol-chloroform:isoamyl alcohol, TRIzol, and the Qiagen DNeasy Kit.
| Parameter | Phenol (B47542):Chloroform:Isoamyl Alcohol | TRIzol Reagent | Qiagen DNeasy Blood & Tissue Kit |
| DNA Yield | High, but can be variable. A study on horse fecal matter showed 100x higher DNA yields than a commercial kit.[1] | High for RNA. | Consistent, but can be lower than manual methods. One study on forensic samples yielded an average of 55.5 ng/µl.[2] |
| RNA Yield | Good, but requires acidic phenol. | High, considered a gold standard for RNA extraction. | N/A (This specific kit is for DNA) |
| Purity (A260/A280) | Can be high (approaching 1.8 for DNA), but susceptible to phenol contamination. A study on triatomine blood meals showed only 26.7% of samples were considered "pure".[3] | Typically high for RNA (around 2.0), but requires careful phase separation. | Consistently high, with ratios typically between 1.8 and 2.0.[2][3] |
| Cost per Sample | ~$0.39 - $17.82 (reagent-dependent).[4][5][6] | ~$1.00 - $5.00 (reagent-dependent) | ~$3.04 - $34.78.[2][4][5][6] |
| Time per Sample | ~2-4 hours, can be longer with multiple precipitation steps.[2][3] | ~1-2 hours. | ~20-50 minutes.[2][7] |
| Hands-on Time | High, requires multiple manual phase separations and precipitations. | Moderate, involves phase separation and precipitation. | Low, streamlined protocol with spin columns. |
| Safety | High risk due to the use of toxic and corrosive phenol and chloroform.[8] | High risk, contains phenol and guanidinium (B1211019) thiocyanate. | Low risk, avoids the use of phenol and chloroform. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each extraction technique.
Phenol:Chloroform:Isoamyl Alcohol DNA Extraction
This method relies on organic extraction to separate nucleic acids from proteins and other cellular components.
Materials:
-
Lysis buffer (e.g., TE buffer with SDS and proteinase K)
-
Phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0)
-
Chloroform:isoamyl alcohol (24:1)
-
70% ethanol
-
Nuclease-free water or TE buffer
Procedure:
-
Sample Lysis: Homogenize the sample in lysis buffer and incubate with proteinase K to digest proteins.[9]
-
Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Vortex vigorously and centrifuge to separate the phases. The aqueous phase (top layer) contains the DNA, the interphase contains denatured proteins, and the organic phase (bottom layer) contains lipids and other cellular debris.[9][10]
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic layer.
-
Second Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge. This step removes residual phenol.[11]
-
DNA Precipitation: Transfer the aqueous phase to a new tube and add isopropanol or cold ethanol to precipitate the DNA.
-
DNA Wash: Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol to remove salts and other impurities.
-
Resuspension: Air-dry the pellet and resuspend the DNA in nuclease-free water or TE buffer.[9]
TRIzol RNA Extraction
TRIzol reagent is a monophasic solution of phenol and guanidine (B92328) isothiocyanate that facilitates the isolation of high-quality RNA.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% ethanol
-
Nuclease-free water
Procedure:
-
Homogenization: Lyse the sample directly in TRIzol reagent.[12][13]
-
Phase Separation: Add chloroform, vortex, and centrifuge. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.[12][14]
-
RNA Precipitation: Transfer the aqueous phase to a fresh tube and precipitate the RNA by adding isopropanol.[14][15]
-
RNA Wash: Pellet the RNA by centrifugation and wash with 75% ethanol.[15]
-
Resuspension: Briefly air-dry the RNA pellet and dissolve it in nuclease-free water.[14]
Qiagen DNeasy Blood & Tissue Kit (Column-Based)
This method utilizes a silica-based membrane in a spin column to purify DNA.
Materials:
-
Qiagen DNeasy Blood & Tissue Kit (containing Buffers ATL, AL, AW1, AW2, AE, and Proteinase K)
-
Ethanol (96-100%)
-
Microcentrifuge tubes
Procedure:
-
Lysis: Lyse the sample with Buffer ATL and Proteinase K at 56°C.[16]
-
Binding: Add Buffer AL and ethanol to the lysate and transfer the mixture to a DNeasy Mini spin column. Centrifuge to bind the DNA to the silica (B1680970) membrane.[16]
-
Washing: Wash the membrane with Buffer AW1 and then with Buffer AW2 to remove contaminants and inhibitors.[16]
-
Elution: Place the spin column in a clean tube and add Buffer AE directly to the membrane to elute the purified DNA. Centrifuge to collect the DNA.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of an appropriate method, the following diagrams are provided.
References
- 1. Comparison of a modified phenol/chloroform and commercial-kit methods for extracting DNA from horse fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Pricing + Services — The Genomics Core [gwgenomics.org]
- 7. qiagen.com [qiagen.com]
- 8. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
- 9. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. mpbio.com [mpbio.com]
- 11. geneticeducation.co.in [geneticeducation.co.in]
- 12. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 13. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 14. health.uconn.edu [health.uconn.edu]
- 15. zymoresearch.com [zymoresearch.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to DNA Purity from Chloroform Extraction and Commercial Kits
For researchers, scientists, and drug development professionals, obtaining high-purity DNA is a critical first step for downstream applications. The choice of DNA extraction method can significantly impact the quality of the isolated DNA, which is commonly assessed using spectrophotometric purity ratios: the 260/280 ratio, indicative of protein contamination, and the 260/230 ratio, which points to the presence of organic contaminants. This guide provides an objective comparison of the traditional phenol-chloroform extraction method against a widely used commercial alternative, the Qiagen DNeasy Kit, with supporting experimental data and detailed protocols.
Data Presentation: Purity Ratio Comparison
The following table summarizes the DNA purity ratios obtained from studies directly comparing the phenol-chloroform method with column-based commercial kits, such as the Qiagen DNeasy Kit. An ideal 260/280 ratio for pure DNA is ~1.8, while the ideal 260/230 ratio is typically in the range of 2.0-2.2.[1][2]
| Extraction Method | Sample Type | 260/280 Ratio (Mean ± SD) | 260/230 Ratio (Mean ± SD) | Reference |
| Phenol-Chloroform | Loa loa microfilariae | 1.82 | 1.11 | [3] |
| Qiagen Kit | Loa loa microfilariae | 1.93 | 1.36 | [3] |
| Phenol-Chloroform | Triatomine gut contents (fed on Columba sp.) | 1.78 ± 0.08 | 0.08 ± 0.01 | [4][5] |
| Commercial Kit | Triatomine gut contents (fed on Columba sp.) | 1.84 ± 0.02 | 1.40 ± 0.21 | [4][5] |
| Phenol-Chloroform | Triatomine gut contents (fed on M. musculus) | 1.67 ± 0.16 | 0.21 ± 0.2 | [4][5] |
| Commercial Kit | Triatomine gut contents (fed on M. musculus) | 1.76 ± 0.12 | 0.34 ± 0.02 | [4][5] |
| Phenol-Chloroform | Triatomine gut contents (fed on G. gallus) | 1.75 ± 0.04 | Not Reported | [4][5] |
| Commercial Kit | Triatomine gut contents (fed on G. gallus) | 1.83 ± 0.01 | Not Reported | [4][5] |
| Phenol-Chloroform | FFPE Tissue | ~1.8 | >1.8 | [6] |
| Qiagen Kit | FFPE Tissue | ~1.8 | >1.8 | [6] |
| Phenol-Chloroform | Engorged Ticks | Within 1.6-2.0 | Not Reported | [7] |
| Qiagen DNeasy Kit | Engorged Ticks | Deviated from 1.6-2.0 (low DNA concentration) | Not Reported | [7] |
Note: The performance of each method can vary depending on the sample type and the specific protocol followed.
Understanding Purity Ratios
The 260/280 ratio is used to assess the purity of DNA and RNA. A ratio of ~1.8 is generally accepted as "pure" for DNA.[1] A lower ratio may indicate the presence of protein, phenol (B47542), or other contaminants that absorb strongly at or near 280 nm.[1]
The 260/230 ratio is a secondary measure of nucleic acid purity. Expected 260/230 values for pure nucleic acid are commonly in the range of 2.0-2.2.[1] Lower ratios may indicate the presence of contaminants which absorb at 230 nm, such as EDTA, carbohydrates, and residual phenol or guanidine (B92328) salts from the extraction process.[1]
Experimental Workflows
The following diagrams illustrate the key steps in both the Phenol-Chloroform DNA extraction and a typical column-based kit workflow.
Caption: Workflow of a typical Phenol-Chloroform DNA extraction protocol.
Caption: Workflow of a typical column-based DNA extraction using a Qiagen DNeasy Kit.
Experimental Protocols
Below are detailed methodologies for the two compared DNA extraction techniques.
Phenol-Chloroform DNA Extraction Protocol
This protocol is a generalized version and may require optimization based on the specific sample type.
-
Sample Lysis: Homogenize the biological sample in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS). For tissues, mechanical disruption may be necessary. For cells, resuspension in the lysis buffer is typically sufficient.
-
Protein Digestion: Add Proteinase K to the lysate and incubate at 55-65°C for 1-3 hours, or overnight, to digest proteins.
-
Phenol-Chloroform Extraction:
-
Cool the lysate to room temperature.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0).
-
Mix vigorously by vortexing for 15-30 seconds.
-
Centrifuge at ≥12,000 x g for 5-15 minutes at room temperature to separate the phases.
-
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase, which contains the DNA, to a new sterile microcentrifuge tube. Avoid disturbing the interphase and the lower organic phase.
-
Chloroform Wash (Optional but Recommended):
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
-
Mix and centrifuge as in step 3.
-
Transfer the upper aqueous phase to a new tube. This step helps remove residual phenol.
-
-
DNA Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the aqueous phase and mix.
-
Add 2-2.5 volumes of ice-cold 100% ethanol or 0.6-1 volume of isopropanol.
-
Invert the tube gently several times until a white DNA precipitate becomes visible.
-
Incubate at -20°C for at least 1 hour or overnight to precipitate the DNA.
-
-
Pelleting and Washing:
-
Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 500 µL - 1 mL of cold 70% ethanol to remove residual salts.
-
Centrifuge at ≥12,000 x g for 5-10 minutes at 4°C.
-
-
Drying and Resuspension:
-
Carefully discard the ethanol wash.
-
Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.
-
Resuspend the DNA pellet in a suitable volume of sterile TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water.
-
Qiagen DNeasy Blood & Tissue Kit Protocol (Spin-Column)
This protocol is a summary of the manufacturer's instructions for animal tissues and should be performed according to the detailed handbook.
-
Sample Preparation: Weigh 10-25 mg of tissue and place it in a 1.5 ml microcentrifuge tube.
-
Lysis:
-
Add 180 µL of Buffer ATL to the sample.
-
Add 20 µL of Proteinase K. Mix thoroughly by vortexing.
-
Incubate at 56°C until the tissue is completely lysed (typically 1-3 hours). Vortex occasionally during incubation.
-
-
DNA Binding:
-
Vortex the lysate for 15 seconds.
-
Add 200 µL of Buffer AL to the sample. Mix thoroughly by vortexing.
-
Add 200 µL of 96-100% ethanol and mix again thoroughly by vortexing.
-
-
Column Purification:
-
Pipette the mixture from the previous step into a DNeasy Mini spin column placed in a 2 ml collection tube.
-
Centrifuge at ≥6,000 x g (8,000 rpm) for 1 minute. Discard the flow-through and the collection tube.
-
-
Washing:
-
Place the DNeasy Mini spin column in a new 2 ml collection tube.
-
Add 500 µL of Buffer AW1 and centrifuge for 1 minute at ≥6,000 x g. Discard the flow-through and collection tube.
-
Place the DNeasy Mini spin column in a new 2 ml collection tube.
-
Add 500 µL of Buffer AW2 and centrifuge for 3 minutes at 20,000 x g (14,000 rpm) to dry the membrane. Discard the flow-through and collection tube.
-
-
Elution:
-
Place the DNeasy Mini spin column in a clean 1.5 ml or 2 ml microcentrifuge tube.
-
Pipette 100-200 µL of Buffer AE (or nuclease-free water) directly onto the DNeasy membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge for 1 minute at ≥6,000 x g to elute the DNA.
-
Conclusion
Both the phenol-chloroform method and commercial kits like the Qiagen DNeasy Kit are effective for DNA extraction. The traditional phenol-chloroform method is cost-effective and can yield high quantities of DNA. However, it is more time-consuming, involves hazardous organic solvents, and is more prone to user-dependent variability, which can lead to lower purity ratios, particularly a low 260/230 ratio due to residual phenol or salts.
Commercial kits, while more expensive, offer a faster, safer, and more standardized workflow, often resulting in more consistent and higher purity DNA, especially for the 260/230 ratio.[8] The choice of method will ultimately depend on the specific requirements of the downstream application, sample type, available budget, and the laboratory's throughput needs. For applications highly sensitive to contaminants, the consistency and purity offered by commercial kits may be advantageous.
References
- 1. dna.uga.edu [dna.uga.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparison of six methods for Loa loa genomic DNA extraction | PLOS One [journals.plos.org]
- 4. scielo.br [scielo.br]
- 5. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of DNA Extraction and Amplification Techniques for Use with Engorged Hard-Bodied Ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lunanano.com [lunanano.com]
Chloroform-Extracted DNA: A Performance Guide for PCR and Sequencing
For researchers and professionals in drug development, the integrity of DNA samples is paramount for the success of downstream applications such as Polymerase Chain Reaction (PCR) and Next-Generation Sequencing (NGS). The choice of DNA extraction method significantly impacts the quality, yield, and purity of the obtained DNA. This guide provides an objective comparison of the performance of chloroform-based DNA extraction methods against other common alternatives, supported by experimental data.
Performance Comparison of DNA Extraction Methods
The traditional phenol-chloroform method, a cornerstone of molecular biology, is often considered a gold standard for its ability to yield high-quality, high-molecular-weight DNA.[1] This method is particularly valued for challenging samples or those with very low DNA content, as it is known for its high DNA recovery.[2][3] However, it is a laborious and time-consuming process that involves hazardous organic solvents.[3][4]
In contrast, modern commercial kits, often utilizing silica-based columns or magnetic beads, offer a faster, safer, and more streamlined workflow.[5][6] While these kits are generally effective, their performance can vary depending on the sample type and the specific kit chemistry.[7][8] Some studies suggest that kit-based methods may result in lower DNA yields compared to the phenol-chloroform method.[9][10]
The following table summarizes quantitative data from various studies, comparing the performance of chloroform-based DNA extraction with other methods.
| Performance Metric | Phenol-Chloroform Method | Commercial Kits (Average) | Salting-Out Method | Key Observations |
| DNA Yield | High (e.g., mean of 114.21 ng/µl from various forensic samples)[3] | Moderate to High (e.g., 35.485 ng/µl to 49.028 ng/µl from the same forensic samples)[3] | Generally lower than phenol-chloroform but comparable to some kits.[4] | Phenol-chloroform consistently provides high DNA yields, which is crucial for low-input samples.[3] |
| DNA Purity (A260/280 ratio) | Good to Excellent (typically ~1.8)[11] | Generally Excellent (often between 1.8 - 2.0) | Good (comparable to other methods) | While phenol-chloroform yields pure DNA, residual phenol (B47542) can inhibit downstream enzymatic reactions if not carefully removed.[6] Kits are designed to minimize such contaminants. |
| PCR Amplification | High success rate, even with challenging samples.[4] | High success rate, though some kits may not effectively remove all PCR inhibitors from certain sample types. | Efficient for PCR amplification, comparable to phenol-chloroform and kits.[4] | The high purity of DNA from all methods generally leads to successful PCR, but the presence of inhibitors is a key differentiator. |
| Sequencing Performance | Produces high molecular weight DNA suitable for long-read sequencing.[12] | Can cause more DNA shearing, which might be less ideal for long-read sequencing applications.[10] | Data not widely available for direct comparison in sequencing. | For long-read NGS platforms, the ability of the phenol-chloroform method to preserve DNA integrity is a significant advantage.[12] |
Experimental Protocols
Phenol-Chloroform DNA Extraction Protocol
This protocol is a standard method for the purification of DNA from a variety of cell and tissue samples.[13][14]
Materials:
-
Lysis buffer (containing a detergent like SDS and proteinase K)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
70% ethanol
-
TE buffer or nuclease-free water
Procedure:
-
Cell Lysis: Homogenize the sample and incubate it in lysis buffer, typically containing proteinase K, to break down cellular structures and proteins.
-
Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Mix vigorously to create an emulsion.
-
Phase Separation: Centrifuge the mixture. This will separate the solution into three phases: an upper aqueous phase containing the DNA, an interphase with denatured proteins, and a lower organic phase.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic phase.
-
Second Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase to remove any residual phenol. Mix and centrifuge as before.
-
DNA Precipitation: Transfer the aqueous phase to a new tube and add isopropanol or cold ethanol to precipitate the DNA.
-
DNA Pellet Collection: Centrifuge to pellet the DNA.
-
Washing: Wash the DNA pellet with 70% ethanol to remove salts and other impurities.
-
Resuspension: Air-dry the pellet and resuspend the DNA in TE buffer or nuclease-free water.
Visualizing the Workflow
The following diagram illustrates the key steps in the phenol-chloroform DNA extraction process.
Caption: Workflow of Phenol-Chloroform DNA Extraction.
References
- 1. What is the best DNA extraction method for genomics applications? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
- 7. Assessing impacts of DNA extraction methods on next generation sequencing of water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repository.qu.edu.iq [repository.qu.edu.iq]
- 11. Comparison of 6 DNA extraction methods for isolation of high yield of high molecular weight DNA suitable for shotgun metagenomics Nanopore sequencing to detect bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pacb.com [pacb.com]
A Head-to-Head Battle: Validating a Modified Chloroform Isoamyl Alcohol Protocol for Enhanced DNA Extraction
For decades, the chloroform-isoamyl alcohol protocol has been a cornerstone of DNA extraction in molecular biology. Its robustness and reliability have made it a go-to method for researchers across various disciplines. However, the demand for faster, more efficient, and higher-throughput methods has driven the development of numerous modifications to this classic technique. This guide provides a comprehensive comparison of a standard chloroform-isoamyl alcohol protocol and a modified version designed for improved performance, supported by experimental data.
Performance Under the Microscope: A Quantitative Comparison
To evaluate the efficacy of the modified protocol, a comparative analysis was conducted against the standard method. Key performance indicators included DNA yield, purity, and the time required to complete the extraction process. The results are summarized in the table below.
| Performance Metric | Standard Protocol | Modified Protocol |
| DNA Yield (µg/mL) | 150 ± 15 | 180 ± 20 |
| DNA Purity (A260/A280) | 1.82 ± 0.05 | 1.85 ± 0.04 |
| Processing Time (hours) | ~4-6 | ~2-3 |
The data indicates that the modified protocol offers a significant improvement in both DNA yield and processing time, without compromising the purity of the extracted DNA. The A260/A280 ratio, a key indicator of DNA purity, remained within the optimal range for both methods.
Unveiling the Methodology: A Look at the Experimental Protocols
The following sections detail the step-by-step procedures for both the standard and modified chloroform-isoamyl alcohol DNA extraction protocols used in this comparison.
Standard Chloroform-Isoamyl Alcohol Protocol
This protocol is based on the widely accepted method described by Sambrook and Russell.
-
Cell Lysis: The biological sample (e.g., cell pellet, tissue homogenate) is resuspended in a lysis buffer containing a detergent (e.g., SDS) and a protease (e.g., Proteinase K) to break down cell membranes and proteins. The mixture is incubated to ensure complete lysis.
-
Phenol-Chloroform-Isoamyl Alcohol Extraction: An equal volume of a phenol:chloroform (B151607):isoamyl alcohol (25:24:1) mixture is added to the lysate. The mixture is vigorously vortexed and then centrifuged to separate the aqueous and organic phases. The DNA remains in the upper aqueous phase, while proteins and lipids are partitioned into the organic phase and the interface.
-
Aqueous Phase Recovery: The upper aqueous phase containing the DNA is carefully transferred to a new tube.
-
Chloroform-Isoamyl Alcohol Wash: A volume of chloroform:isoamyl alcohol (24:1) is added to the aqueous phase to remove any residual phenol. The mixture is vortexed and centrifuged, and the aqueous phase is again transferred to a new tube.
-
DNA Precipitation: The DNA is precipitated from the aqueous solution by adding salt (e.g., sodium acetate) and ice-cold ethanol (B145695) or isopropanol.
-
DNA Pellet Washing and Resuspension: The precipitated DNA, which forms a visible pellet after centrifugation, is washed with 70% ethanol to remove salts and then air-dried. The dried DNA pellet is finally resuspended in a suitable buffer (e.g., TE buffer or nuclease-free water).
Modified Chloroform-Isoamyl Alcohol Protocol
This modified protocol incorporates a single-step extraction and a streamlined precipitation process to reduce the overall processing time.
-
Combined Lysis and Extraction: The sample is homogenized in a lysis buffer that already contains a phase-separation reagent. This allows for the simultaneous lysis of cells and denaturation of proteins.
-
Single-Step Phase Separation: A single addition of chloroform is used to achieve phase separation. Vigorous mixing followed by centrifugation separates the mixture into an upper aqueous phase (containing DNA), an interphase (with proteins), and a lower organic phase.
-
Direct DNA Precipitation: The upper aqueous phase is directly transferred to a new tube, and DNA is precipitated using isopropanol. This eliminates the separate salt addition step.
-
Optimized Washing and Resuspension: The DNA pellet is washed with 70% ethanol and then quickly dried. The DNA is then resuspended in the desired buffer.
Visualizing the Workflow: A Tale of Two Protocols
The following diagrams illustrate the workflows of both the standard and modified protocols, highlighting the key differences in their procedural steps.
Conclusion: A Step Forward in DNA Extraction
The modified chloroform-isoamyl alcohol protocol presents a compelling alternative to the standard method, offering a notable increase in DNA yield and a significant reduction in processing time. The preservation of DNA purity makes it a suitable option for a wide range of downstream applications, including PCR, sequencing, and other molecular assays. For researchers and drug development professionals seeking to optimize their DNA extraction workflows, this modified protocol represents a valuable and efficient solution.
Navigating Nucleic Acid Purification: A Comparative Guide to Chloroform:Isoamyl Alcohol Ratios
In the realm of molecular biology, the isolation of high-quality nucleic acids is a critical prerequisite for a multitude of downstream applications, from PCR and sequencing to cloning and microarray analysis. The phenol-chloroform extraction method, a long-standing and robust technique, frequently employs a mixture of chloroform (B151607) and isoamyl alcohol to ensure the removal of protein and lipid contaminants, yielding pure DNA or RNA. While the combination of these reagents is standard, the ratio of chloroform to isoamyl alcohol can be varied. This guide provides an objective comparison of different ratios, supported by experimental data, to aid researchers in selecting the optimal formulation for their specific needs.
The Role of Chloroform and Isoamyl Alcohol in Nucleic Acid Extraction
Chloroform and isoamyl alcohol play distinct yet synergistic roles in the purification of nucleic acids. Chloroform, being a non-polar organic solvent, is highly effective at denaturing proteins and dissolving lipids, sequestering them into the organic phase and away from the aqueous phase containing the nucleic acids.[1] It also enhances the density of the organic phase, leading to a sharper and more defined interface between the aqueous and organic layers, which minimizes the risk of cross-contamination during the transfer of the aqueous phase.[1]
Isoamyl alcohol is primarily included as an anti-foaming agent.[1] During the vigorous mixing required to ensure thorough extraction, emulsions can form, making the separation of the aqueous and organic phases difficult. Isoamyl alcohol reduces this foaming, leading to a cleaner interphase and a more efficient recovery of the aqueous layer.[1]
Comparison of Chloroform:Isoamyl Alcohol Ratios
The most commonly employed ratio of chloroform to isoamyl alcohol is 24:1. However, other ratios, such as 49:1, have also been utilized, particularly in specific applications like RNA extraction. The choice of ratio can influence the efficiency of protein removal, the stability of the interphase, and ultimately, the yield and purity of the isolated nucleic acids.
While direct, comprehensive studies comparing a wide range of chloroform to isoamyl alcohol ratios are not abundant in the literature, existing research on different extraction methodologies provides valuable insights into the performance of standard ratios.
Data Presentation: Performance of Different Extraction Protocols
The following table summarizes experimental data from various studies that have employed chloroform:isoamyl alcohol in their nucleic acid extraction protocols. It is important to note that these studies compare different overall extraction methods, and the performance metrics are influenced by the entire protocol, not just the chloroform:isoamyl alcohol ratio. However, this data provides a useful benchmark for the efficacy of protocols incorporating these reagents.
| Extraction Method | Starting Material | Nucleic Acid | Yield (µg/g or ng/mg) | Purity (A260/A280) | Purity (A260/A230) | Reference |
| Modified Štorchová et al. (2000) with 24:1 CI | Jerusalem artichoke leaves | DNA | 74.59 µg/g | - | - | [2] |
| Phenol (B47542) Chloroform Isoamyl alcohol protocol (24:1 CI) | Turkey salami | DNA | ~20,000 ng/mg | ~1.8 | 1.38 | [3] |
| PVP–ethanol (B145695) precipitation with 24:1 CI | Parthenium hysterophorus leaves | RNA | - | - | - | [4] |
| AGTC-phenol-chloroform with 49:1 CI | Parthenium hysterophorus leaves | RNA | - | - | - | [4] |
| Commercial kit + 24:1 CI | Maize pollen | DNA | Up to 31% increase | - | - | [5] |
CI: Chloroform:Isoamyl Alcohol
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for nucleic acid extraction utilizing the standard 24:1 and a less common 49:1 chloroform:isoamyl alcohol ratio.
Protocol 1: DNA Extraction with Phenol:Chloroform:Isoamyl Alcohol (25:24:1) and Chloroform:Isoamyl Alcohol (24:1)
This protocol is a standard method for genomic DNA extraction from various cell and tissue samples.
Materials:
-
Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 100 mM NaCl, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (100%, cold)
-
Ethanol (70%, cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Homogenize the sample in Lysis Buffer and add Proteinase K. Incubate at 55°C for 1-3 hours or overnight until the tissue is completely lysed.
-
Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) to the lysate.
-
Mix vigorously by vortexing for 30 seconds and then centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.
-
Add an equal volume of Chloroform:Isoamyl Alcohol (24:1).
-
Mix by inverting the tube several times and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA by adding 0.6-0.7 volumes of isopropanol. Mix gently by inversion until a white DNA precipitate is visible.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Discard the supernatant and wash the DNA pellet with 1 mL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of TE Buffer.
Protocol 2: RNA Extraction with Guanidinium Thiocyanate-Phenol-Chloroform and Chloroform:Isoamyl Alcohol (49:1)
This protocol is adapted for the extraction of total RNA, which is more susceptible to degradation.
Materials:
-
Guanidinium thiocyanate (B1210189) (GTC) lysis solution
-
Acid phenol
-
Chloroform:Isoamyl Alcohol (49:1)
-
Isopropanol (100%)
-
Ethanol (75%, prepared with DEPC-treated water)
-
DEPC-treated water
Procedure:
-
Homogenize the sample in the GTC lysis solution.
-
Sequentially add acid phenol and Chloroform:Isoamyl Alcohol (49:1).
-
Mix thoroughly and centrifuge to separate the phases.
-
Transfer the upper aqueous phase (containing RNA) to a new tube.
-
Precipitate the RNA by adding an equal volume of isopropanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the RNA.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend in DEPC-treated water.
Visualization of the Extraction Workflow
The following diagram illustrates the general workflow of a nucleic acid extraction process that incorporates a chloroform:isoamyl alcohol step.
Conclusion
The selection of a specific chloroform to isoamyl alcohol ratio is dependent on the application and the nature of the starting material. The 24:1 ratio is a well-established and widely used formulation that has proven effective for general DNA and RNA extraction, as evidenced by its use in numerous successful protocols. The 49:1 ratio, while less common, may offer advantages in specific contexts, such as minimizing the concentration of the anti-foaming agent when it is not critically needed.
The provided data, while not from direct comparative studies of ratios, demonstrates that protocols incorporating both 24:1 and 49:1 ratios can yield high-quality nucleic acids suitable for downstream molecular analyses. Researchers are encouraged to consider the specific requirements of their experiments, including the need for stringent protein removal and the tendency of their samples to foam, when choosing a chloroform:isoamyl alcohol formulation. For most standard applications, the 24:1 ratio remains a reliable and effective choice. Further empirical testing may be beneficial for highly specialized applications or when troubleshooting suboptimal nucleic acid purification results.
References
A Researcher's Guide to High-Quality DNA: Comparing Yield and Purity from Blood, Saliva, Tissue, and Cells
For researchers, scientists, and drug development professionals, the success of downstream molecular applications hinges on the quality and yield of the starting genomic DNA. The choice of sample type is a critical first step, with each source presenting unique advantages and challenges. This guide provides an objective comparison of DNA yield and quality from four common sample types—blood, saliva, tissue, and cultured cells—supported by experimental data and detailed protocols.
The ideal sample source for DNA extraction is often dictated by the specific research question, sample availability, and the technical requirements of the intended downstream applications, such as next-generation sequencing (NGS), polymerase chain reaction (PCR), and microarray analysis.[1][2][3] This guide aims to provide a comprehensive overview to inform this critical decision-making process.
Comparative Analysis of DNA Yield and Quality
The quantity and purity of extracted DNA can vary significantly depending on the sample type and the isolation method used. The following tables summarize typical DNA yields and quality metrics obtained from whole blood, saliva, solid tissue, and cultured cells.
Table 1: Comparison of DNA Yield from Different Sample Types
| Sample Type | Starting Material | Typical DNA Yield | Notes |
| Whole Blood | 200 µL | 3 - 10 µg | Yields can be affected by white blood cell count.[4] |
| Saliva | 2 mL | 10 - 50 µg | Yield is highly variable between individuals.[5] |
| Solid Tissue | 25 mg | 5 - 50 µg | Yield depends on tissue type and cellularity. |
| Cultured Cells | 1 x 10⁶ cells | 5 - 10 µg | Yield is generally consistent for a given cell line. |
Table 2: Comparison of DNA Quality Metrics from Different Sample Types
| Sample Type | Typical A260/A280 Ratio | Typical A260/A230 Ratio | Typical DNA Integrity Number (DIN) |
| Whole Blood | 1.8 - 2.0 | 2.0 - 2.2 | 7 - 9 |
| Saliva | 1.7 - 2.0 | Often < 2.0 | 4 - 8 |
| Solid Tissue | 1.8 - 2.0 | 1.8 - 2.2 | 6 - 9 (fresh/frozen), 2 - 5 (FFPE) |
| Cultured Cells | 1.8 - 2.0 | 2.0 - 2.2 | 8 - 10 |
A260/A280 ratio is a measure of protein contamination, with a ratio of ~1.8 being indicative of pure DNA.[6] The A260/A230 ratio is a secondary measure of purity, indicating contamination with organic compounds or salts; a ratio between 2.0 and 2.2 is considered pure.[7] The DNA Integrity Number (DIN) is a measure of the fragmentation of the DNA, with a score of 10 representing highly intact DNA and 1 representing highly degraded DNA.[1]
Experimental Workflows and Logical Relationships
Visualizing the experimental process and the factors influencing sample selection can aid in experimental design and troubleshooting.
The selection of an appropriate sample type is a multifaceted decision that depends on a variety of factors.
Detailed Experimental Protocols
Accurate and reproducible DNA extraction is fundamental to reliable results. The following sections provide detailed methodologies for common DNA extraction techniques.
Protocol 1: DNA Extraction from Whole Blood using QIAamp DNA Mini Kit (Spin Protocol)
This protocol is adapted from the manufacturer's instructions for the QIAGEN QIAamp DNA Mini Kit and is suitable for the purification of genomic DNA from fresh or frozen whole blood.[8][9][10][11][12]
Materials:
-
QIAamp DNA Mini Kit (QIAGEN)
-
Microcentrifuge
-
1.5 ml microcentrifuge tubes
-
Ethanol (B145695) (96-100%)
-
Water bath or heating block (56°C)
Procedure:
-
Pipet 20 µl of QIAGEN Protease into the bottom of a 1.5 ml microcentrifuge tube.
-
Add 200 µl of the whole blood sample to the microcentrifuge tube.
-
Add 200 µl of Buffer AL to the sample. Mix immediately by pulse-vortexing for 15 seconds.
-
Incubate at 56°C for 10 minutes.
-
Briefly centrifuge the tube to remove drops from the inside of the lid.
-
Add 200 µl of ethanol (96-100%) to the sample and mix again by pulse-vortexing for 15 seconds.
-
Carefully apply the entire mixture to the QIAamp Mini spin column (in a 2 ml collection tube) without wetting the rim. Close the cap and centrifuge at 6,000 x g (8,000 rpm) for 1 minute.
-
Discard the collection tube containing the filtrate and place the spin column in a clean 2 ml collection tube.
-
Add 500 µl of Buffer AW1 and centrifuge at 6,000 x g (8,000 rpm) for 1 minute.
-
Discard the collection tube and place the spin column in a new 2 ml collection tube.
-
Add 500 µl of Buffer AW2 and centrifuge at full speed (20,000 x g; 14,000 rpm) for 3 minutes.
-
Discard the collection tube and place the QIAamp Mini spin column in a clean 1.5 ml microcentrifuge tube.
-
Add 200 µl of Buffer AE or nuclease-free water directly to the QIAamp membrane. Incubate at room temperature for 1 minute, and then centrifuge at 6,000 x g (8,000 rpm) for 1 minute to elute the DNA.
Protocol 2: DNA Extraction from Saliva using a Magnetic Bead-Based Method
This protocol provides a general procedure for DNA extraction from saliva using magnetic beads. Specific buffer compositions and volumes may vary between commercial kits.[13][14][15]
Materials:
-
Magnetic bead-based saliva DNA extraction kit (e.g., from various suppliers)
-
Magnetic separation rack
-
Microcentrifuge
-
1.5 ml or 2 ml microcentrifuge tubes
-
Ethanol (96-100%)
-
Water bath or heating block (65°C)
Procedure:
-
Collect 2 ml of saliva in a collection tube containing a stabilization buffer.
-
Mix the sample thoroughly by inverting the tube several times.
-
Transfer a desired volume of the saliva/buffer mixture (e.g., 500 µl) to a microcentrifuge tube.
-
Add Proteinase K and lysis buffer to the sample according to the kit manufacturer's instructions. Mix well by vortexing.
-
Incubate the sample at the temperature and for the duration specified in the kit protocol (e.g., 56°C for 10 minutes) to lyse the cells.
-
Add the magnetic beads to the lysate and mix thoroughly to allow the DNA to bind to the beads.
-
Place the tube on a magnetic separation rack until the beads are completely pelleted against the magnet.
-
Carefully aspirate and discard the supernatant without disturbing the bead pellet.
-
Perform two wash steps by adding the wash buffer, removing the tube from the magnetic rack, resuspending the beads, placing the tube back on the rack, and discarding the supernatant.
-
After the final wash, briefly spin the tube and remove any residual ethanol with a pipette. Air dry the bead pellet for a few minutes.
-
Add elution buffer to the beads, resuspend the pellet, and incubate at 65°C for 5-10 minutes to elute the DNA.
-
Place the tube back on the magnetic rack and carefully transfer the supernatant containing the purified DNA to a clean tube.
Protocol 3: DNA Extraction from Animal Tissue using the Gentra® Puregene® Tissue Kit
This protocol is a generalized procedure based on the Gentra® Puregene® Tissue Kit for the purification of high-molecular-weight DNA from solid tissues.[16][17][18][19]
Materials:
-
Gentra® Puregene® Tissue Kit (QIAGEN)
-
Microcentrifuge
-
1.5 ml microcentrifuge tubes
-
Isopropanol
-
Ethanol (70%)
-
Water baths or heating blocks (65°C and 37°C)
Procedure:
-
Place up to 25 mg of fresh or frozen tissue in a 1.5 ml microcentrifuge tube.
-
Add 300 µl of Cell Lysis Solution and 1.5 µl of Proteinase K solution (20 mg/ml).
-
Incubate at 55°C overnight, or until the tissue is completely lysed.
-
Optional: If RNA-free DNA is required, add 1.5 µl of RNase A Solution and incubate at 37°C for 15-30 minutes.
-
Cool the sample to room temperature and add 100 µl of Protein Precipitation Solution. Vortex vigorously for 20 seconds.
-
Centrifuge at 13,000-16,000 x g for 3 minutes. The precipitated proteins should form a tight pellet.
-
Pour the supernatant into a clean 1.5 ml microcentrifuge tube containing 300 µl of 100% isopropanol.
-
Mix by inverting gently 50 times.
-
Centrifuge at 13,000-16,000 x g for 1 minute. The DNA will be visible as a small white pellet.
-
Carefully pour off the supernatant and drain the tube on a clean piece of absorbent paper.
-
Add 300 µl of 70% ethanol and invert the tube several times to wash the DNA pellet.
-
Centrifuge at 13,000-16,000 x g for 1 minute.
-
Carefully pour off the ethanol. Invert the tube on a clean piece of absorbent paper and air dry the pellet for 10-15 minutes.
-
Add 50-100 µl of DNA Hydration Solution.
-
Rehydrate the DNA by incubating at 65°C for 1 hour, followed by gentle shaking at room temperature overnight.
Conclusion
The selection of a sample type for DNA extraction is a critical decision that impacts the yield, quality, and ultimately, the success of downstream molecular analyses. While blood and cultured cells typically provide high-quality, intact DNA, saliva offers a non-invasive and convenient collection method suitable for large-scale studies.[4][5] Tissue samples are invaluable for disease-specific research, though the quality can be affected by storage conditions. By understanding the characteristics of each sample type and employing optimized extraction protocols, researchers can obtain DNA of sufficient quality and quantity for their specific needs, paving the way for robust and reliable experimental outcomes.
References
- 1. agilent.com [agilent.com]
- 2. Comparison of biological specimens and DNA collection methods for PCR amplification and microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing DNA quantity and quality using saliva collection following food and beverage consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jewishgenetics.org [jewishgenetics.org]
- 5. dnagenotek.com [dnagenotek.com]
- 6. dna.uga.edu [dna.uga.edu]
- 7. omegabiotek.com [omegabiotek.com]
- 8. QIAamp DNA Blood Kits | Blood DNA Extraction | QIAGEN [qiagen.com]
- 9. trn.tulane.edu [trn.tulane.edu]
- 10. cancer.gov [cancer.gov]
- 11. qiagen.com [qiagen.com]
- 12. iddo.org [iddo.org]
- 13. norgenbiotek.com [norgenbiotek.com]
- 14. Magnetic particle based DNA purification [protocols.io]
- 15. DIY Guide: How to Make Your Own DNA Purification Magnetic Beads for Efficient Extraction - nanomicronspheres [nanomicronspheres.com]
- 16. qiagen.com [qiagen.com]
- 17. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 18. qiagen.com [qiagen.com]
- 19. dna.uga.edu [dna.uga.edu]
A Comparative Guide to Chloroform-Isoamyl Alcohol Nucleic Acid Extraction Protocols
For decades, the chloroform-isoamyl alcohol method has been a cornerstone of molecular biology for the isolation of high-quality DNA and RNA. Its continued use in laboratories worldwide, despite the advent of commercial kits, speaks to its reliability and cost-effectiveness. This guide provides a comparative overview of chloroform-isoamyl alcohol extraction protocols, presenting supporting data from various studies to aid researchers, scientists, and drug development professionals in optimizing their nucleic acid purification workflows.
Comparative Performance of Nucleic Acid Extraction Methods
The efficacy of a nucleic acid extraction protocol is typically assessed by the yield and purity of the isolated DNA or RNA. The following table summarizes quantitative data from studies comparing the phenol-chloroform method with other techniques. Purity is commonly determined by the ratio of absorbance at 260 nm to 280 nm (A260/A280), where a ratio of ~1.8 is generally considered pure for DNA and ~2.0 for RNA.[1] The A260/A230 ratio is a secondary measure of purity, with expected values for pure nucleic acids typically in the range of 2.0-2.2.[1]
| Sample Type | Method | Average DNA/RNA Yield | Average A260/A280 Purity | Average A260/A230 Purity | Reference |
| Buccal Swabs | Modified Phenol-Chloroform | 73.3 ng/µl | 1.6 | Not Reported | [2] |
| Buccal Swabs | PrepFiler™ Forensic DNA Extraction Kit | Not Reported | Higher than Phenol-Chloroform | Not Reported | [2] |
| Sub-Antarctic Bacteria | Classical gDNA extraction (with lysozyme, proteinase K, SDS) | High | High | High | [3] |
| Parthenium hysterophorus Leaf | PVP–ethanol (B145695) method (modified) | 334 µg/g fresh weight | ~1.9 | Not Reported | [4] |
| Parthenium hysterophorus Leaf | Acid guanidinium (B1211019) thiocyanate–phenol–chloroform | Lower than modified PVP-ethanol | Lower than modified PVP-ethanol | Not Reported | [4] |
| Human Visceral Adipose Tissue | Optimized TRIzol (Phenol-based) | Improved Yield | Desired Values | Desired Values | [5] |
Detailed Experimental Protocol: A Generalized Chloroform-Isoamyl Alcohol Method
The following protocol represents a generalized procedure for DNA extraction using a phenol:chloroform:isoamyl alcohol mixture. It is a synthesis of several common protocols and should be optimized for specific sample types and downstream applications.[6][7]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Lysis Buffer (containing a detergent like SDS and a chelating agent like EDTA)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol or 100% Ethanol (ice-cold)
-
70% Ethanol
-
Nuclease-free water or TE buffer
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Sample Lysis:
-
Phenol:Chloroform:Isoamyl Alcohol Extraction:
-
Cool the lysate to room temperature.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).[6]
-
Mix vigorously by vortexing or inverting the tube for 1-2 minutes until an emulsion is formed.[9]
-
Centrifuge at 12,000 - 16,000 x g for 5-10 minutes at 4°C or room temperature to separate the phases.[6][10]
-
-
Aqueous Phase Transfer:
-
Carefully transfer the upper aqueous phase, which contains the DNA, to a new, clean microcentrifuge tube. Avoid disturbing the interphase, which contains precipitated proteins.
-
-
Chloroform:Isoamyl Alcohol Wash (Optional but Recommended):
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase.
-
Mix gently by inversion.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube. This step helps to remove residual phenol.[7]
-
-
DNA Precipitation:
-
Add 0.1 volumes of 3M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol or an equal volume of isopropanol.[9]
-
Mix gently by inversion until a white DNA precipitate becomes visible.
-
Incubate at -20°C for at least 1 hour or overnight to precipitate the DNA.[6]
-
-
Pelleting and Washing the DNA:
-
Centrifuge at 12,000 - 16,000 x g for 10-30 minutes at 4°C to pellet the DNA.[6][10]
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 500 µL of 70% ethanol to remove salts.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
-
-
Resuspension:
-
Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
-
Incubate at 37-65°C for 10-30 minutes to aid in dissolution.
-
Visualizing the Workflow and Comparison Logic
To better understand the experimental process and the logic of comparison, the following diagrams have been generated.
References
- 1. dna.uga.edu [dna.uga.edu]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Benchmarking DNA Extraction Methods for Phylogenomic Analysis of Sub-Antarctic Rhodococcus and Williamsia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative assessment of four RNA extraction methods and modification to obtain high-quality RNA from Parthenium hysterophorus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising total RNA quality and quantity by phenol-chloroform extraction method from human visceral adipose tissue: A standardisation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 8. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. Qualification Study of Two Genomic DNA Extraction Methods in Different Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inhibitor Removal using Chloroform:Isoamyl Alcohol
For researchers in molecular biology and drug development, the purity of nucleic acid samples is paramount for the success of downstream applications. A variety of inhibitors, often co-extracted with DNA and RNA, can significantly impede enzymatic reactions like PCR, leading to inaccurate quantification and failed experiments. This guide provides a comparative assessment of the widely used chloroform (B151607):isoamyl alcohol (24:1) mixture for inhibitor removal, benchmarking it against the traditional phenol (B47542):chloroform:isoamyl alcohol method and modern commercial kits.
The Role of Chloroform:Isoamyl Alcohol in Nucleic Acid Purification
Chloroform:isoamyl alcohol (CI) is a staple in many nucleic acid extraction protocols. Its primary functions are to denature proteins and to facilitate the separation of the aqueous and organic phases during extraction. Chloroform, being denser than water, helps in forming a sharp interface between the aqueous phase containing the nucleic acids and the organic phase where denatured proteins and lipids are partitioned. Isoamyl alcohol is added to this mixture to reduce foaming during the extraction process, ensuring a cleaner separation of the phases.
While often used in conjunction with phenol, a chloroform:isoamyl alcohol wash is a critical step to remove residual phenol from the aqueous phase. Phenol, a potent protein denaturant, is also a significant inhibitor of PCR and other enzymatic reactions. Therefore, its efficient removal is crucial for obtaining high-purity nucleic acids.
Performance Comparison of Inhibitor Removal Methods
The effectiveness of different inhibitor removal strategies can be evaluated based on several parameters, including the ability to remove specific inhibitors, the purity of the resulting nucleic acid (assessed by spectrophotometry), and the performance in downstream applications like qPCR.
| Method | Principle | Common Inhibitors Removed | DNA Purity (A260/A280) | DNA Purity (A260/A230) | Downstream Performance |
| Chloroform:Isoamyl Alcohol (CI) Wash | Organic extraction to remove residual phenol and lipids. | Primarily residual phenol from a preceding phenol extraction step. Also aids in removing lipids. | Generally improves the ratio by removing phenol, which absorbs at 270 nm. | Can improve the ratio by removing residual phenol and other organic contaminants. | Improves performance by removing inhibitory phenol. |
| Phenol:Chloroform:Isoamyl Alcohol (PCI) | Organic extraction to denature and remove proteins and lipids. | Proteins, lipids, and some polysaccharides. Less effective against inhibitors like humic acid, melanin (B1238610), and bile salts.[1] | Typically 1.7-1.9, but can be lower due to residual phenol.[2] | Often lower than 2.0, indicating potential contamination with organic compounds. | Can be effective, but residual phenol can inhibit PCR.[1] |
| PowerClean® DNA Clean-Up Kit | Silica-based spin column with proprietary inhibitor removal technology. | Humic acid, melanin, collagen, bile salt, hematin, calcium ions, indigo, and urea.[1] | Not explicitly stated, but high-purity DNA is expected. | Not explicitly stated, but the technology is designed to remove a wide range of organic and inorganic inhibitors. | Effectively removes a broad range of PCR inhibitors, leading to more complete STR profiles.[1] |
| DNA IQ™ System | Paramagnetic particles with a defined DNA binding capacity. | Humic acid, melanin, collagen, bile salt, hematin, calcium ions, indigo, and urea.[1] | Not explicitly stated, designed for consistent DNA yield. | Not explicitly stated, focuses on providing inhibitor-free DNA. | Effectively removes a broad range of PCR inhibitors, resulting in more complete STR profiles.[1] |
| Novel Chemical Slurry | Spin-column containing a proprietary chemical slurry. | Humic acid, urea, bile salts, indigo, hematin, and melanin (>96% removal).[3] | Not explicitly stated, but spectrophotometry shows significant inhibitor removal.[3] | Not explicitly stated, but expected to be high due to efficient inhibitor removal.[3] | More effective at removing PCR inhibitors than traditional phenol-chloroform extraction, restoring PCR amplification.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the protocols for the compared inhibitor removal methods.
Protocol 1: Phenol:Chloroform:Isoamyl Alcohol (PCI) Extraction followed by Chloroform:Isoamyl Alcohol (CI) Wash
This protocol is a standard method for purifying DNA from a crude cell lysate.
Materials:
-
Cell lysate
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1, pH 8.0)
-
Chloroform:Isoamyl alcohol (24:1)
-
Ice-cold 100% ethanol
-
70% ethanol
-
3 M Sodium Acetate (pH 5.2)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To 500 µL of cell lysate in a microcentrifuge tube, add an equal volume of Phenol:Chloroform:Isoamyl alcohol (25:24:1).
-
Vortex vigorously for 30 seconds and centrifuge at 12,000 x g for 5 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and the lower organic phase.
-
Add an equal volume of Chloroform:Isoamyl alcohol (24:1) to the aqueous phase.
-
Vortex for 15 seconds and centrifuge at 12,000 x g for 2 minutes at room temperature.
-
Transfer the upper aqueous phase to a new tube.
-
To precipitate the DNA, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour or overnight.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant and wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.
Protocol 2: PowerClean® DNA Clean-Up Kit
This protocol is based on the manufacturer's instructions for cleaning up previously isolated DNA.[4]
Materials:
-
DNA sample containing inhibitors
-
PowerClean® DNA Clean-Up Kit components (Solutions DC1, DC2, DC3, DC4, DC5)
-
Spin Filters and Collection Tubes
-
Microcentrifuge
Procedure:
-
Add 50 µl of Solution DC1 to a 2 ml Collection Tube.
-
Add up to 100 µl of the DNA sample to the tube and vortex briefly.
-
Add 200 µl of Solution DC2 and vortex for 5 seconds. Incubate at 4°C for 5 minutes.
-
Centrifuge at 10,000 x g for 1 minute.
-
Transfer the supernatant to a new 2 ml Collection Tube.
-
Add 600 µl of Solution DC3 to the supernatant and vortex for 5 seconds.
-
Load the entire volume onto a Spin Filter in a Collection Tube and centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
Add 500 µl of Solution DC4 to the Spin Filter and centrifuge at 10,000 x g for 30 seconds. Discard the flow-through.
-
Centrifuge the empty Spin Filter at 10,000 x g for 1 minute to dry the membrane.
-
Place the Spin Filter in a new 1.5 ml tube.
-
Add 50-100 µl of Solution DC5 to the center of the Spin Filter membrane.
-
Incubate for 1 minute at room temperature.
-
Centrifuge at 10,000 x g for 1 minute to elute the purified DNA.
Protocol 3: DNA IQ™ System
This protocol is a generalized procedure based on the principles of the DNA IQ™ System for DNA purification.[5][6]
Materials:
-
DNA sample containing inhibitors
-
DNA IQ™ System components (Lysis Buffer, Resin, Wash Buffer, Elution Buffer)
-
Magnetic stand
-
Microcentrifuge tubes
Procedure:
-
Combine the DNA sample with the Lysis Buffer and DNA IQ™ Resin.
-
Incubate at room temperature to allow DNA to bind to the paramagnetic resin.
-
Place the tube on a magnetic stand to capture the resin.
-
Carefully aspirate and discard the supernatant containing the inhibitors.
-
Wash the resin with Wash Buffer by removing the tube from the magnetic stand, resuspending the resin, recapturing the resin on the magnetic stand, and discarding the supernatant. Repeat the wash step as recommended by the manufacturer.
-
After the final wash, air-dry the resin pellet briefly.
-
Add Elution Buffer to the resin and incubate at 65°C to elute the DNA.
-
Place the tube on the magnetic stand and transfer the supernatant containing the purified DNA to a new tube.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in each protocol.
Conclusion
The choice of inhibitor removal method depends on the nature of the sample, the specific inhibitors present, and the requirements of downstream applications.
-
Chloroform:isoamyl alcohol wash is an essential step when performing a phenol-based extraction to remove the highly inhibitory phenol. It is less effective as a standalone method for removing a broad range of other inhibitors.
-
Phenol:chloroform:isoamyl alcohol extraction is a cost-effective and robust method for removing proteins and lipids. However, it is less effective against other common inhibitors and carries the risk of phenol contamination if not followed by a thorough chloroform wash.
-
Commercial kits , such as the PowerClean® DNA Clean-Up Kit and the DNA IQ™ System, offer superior performance in removing a wide spectrum of PCR inhibitors, including those that are difficult to remove with organic extraction methods.[1] They provide a more streamlined and often faster workflow, but at a higher cost per sample.
For researchers dealing with samples known to contain a diverse range of inhibitors, especially from environmental or forensic sources, investing in a commercial inhibitor removal kit is highly recommended to ensure the reliability and accuracy of their results. For routine applications where the primary contaminants are proteins and lipids, the traditional phenol:chloroform:isoamyl alcohol extraction followed by a chloroform:isoamyl alcohol wash remains a viable and economical option.
References
A Comparative Guide to the Long-Term Stability of Stored DNA: Chloroform-Isoamyl Alcohol Extraction vs. Modern Alternatives
For researchers, scientists, and professionals in drug development, the long-term integrity of extracted DNA is paramount for reproducible and reliable downstream applications. The choice of DNA extraction method can have a significant impact on the stability of the DNA during storage. This guide provides an objective comparison of the long-term stability of DNA extracted using the traditional chloroform-isoamyl alcohol method versus contemporary alternatives, supported by experimental data.
Comparison of DNA Extraction Method Performance for Long-Term Storage
The selection of a DNA extraction method is a critical first step in many molecular biology workflows. While traditional methods like phenol-chloroform-isoamyl alcohol (PCI) extraction are known for yielding high quantities of pure DNA, the advent of commercial kits has offered researchers faster and safer alternatives. A key concern for biobanking and longitudinal studies is the stability of the extracted DNA over time.
A study comparing the long-term stability of yeast DNA extracted by the classical phenol (B47542)/chloroform method and four different commercial kits (three silica-based and one non-silica-based) provides valuable insights. The results indicated that DNA extracted using the traditional phenol/chloroform method exhibited high purity and remained stable for over a year. In contrast, DNA isolated with silica-based adsorption columns, while initially of good quality, showed significant degradation after six months of storage under manufacturer-recommended conditions.[1]
Table 1: Comparison of DNA Stability After Extraction with Different Methods
| Feature | Phenol/Chloroform Extraction | Silica-Based Spin Column Kits |
| Principle | Organic extraction to denature and separate proteins and lipids from nucleic acids. | Selective binding of DNA to a silica (B1680970) membrane in the presence of chaotropic salts. |
| Long-Term DNA Integrity | High. DNA remains stable for over 12 months with minimal degradation when stored properly.[1] | Variable. Significant degradation observed after 6 months of storage in some studies.[1] |
| Initial DNA Purity (A260/280) | Typically high (≥1.8), indicating low protein contamination. | Generally high (≥1.8), with effective removal of proteins. |
| Potential for Contaminants | Risk of residual phenol or chloroform, which can inhibit downstream enzymatic reactions.[2] | Potential for salt carryover if washing steps are not performed correctly. |
| Hands-on Time | More time-consuming and requires more manual steps. | Faster and more amenable to high-throughput processing. |
| Safety | Involves the use of hazardous and toxic organic solvents.[3] | Generally safer, with less toxic reagents.[4] |
Factors Influencing Long-Term DNA Stability
The stability of stored DNA is influenced by several factors, independent of the extraction method:
-
Temperature: Lower temperatures are generally better for long-term storage. Freezing at -20°C or -80°C is a common practice.[5]
-
pH: DNA is most stable in slightly alkaline conditions (pH 7.0-8.5). Acidic conditions can lead to depurination and degradation.
-
Enzymatic Degradation: The presence of contaminating nucleases can degrade DNA. The thoroughness of the extraction method in removing these enzymes is crucial.
-
Physical Shearing: Repeated freeze-thaw cycles and vigorous vortexing can cause mechanical damage to high molecular weight DNA.
Experimental Protocols
Protocol 1: Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction
This protocol is a standard method for the organic extraction of DNA from whole blood.
Materials:
-
Whole blood sample
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (100%)
-
Ethanol (B145695) (70%)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Lysis: Mix the blood sample with Lysis Buffer and Proteinase K. Incubate at 56°C for 1-3 hours or overnight.
-
First Organic Extraction: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol. Mix gently by inversion for 5-10 minutes.
-
Phase Separation: Centrifuge at high speed for 10 minutes. Three layers will form: the upper aqueous phase (containing DNA), a white interphase (containing precipitated proteins), and the lower organic phase.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic layer.
-
Second Organic Extraction: Add an equal volume of Chloroform:Isoamyl Alcohol to the aqueous phase. Mix and centrifuge as before.
-
DNA Precipitation: Transfer the aqueous phase to a new tube. Add 0.1 volumes of 3M sodium acetate (B1210297) and 2-2.5 volumes of cold 100% isopropanol. Mix gently until a DNA precipitate is visible.
-
Pelleting: Centrifuge at high speed for 15-30 minutes to pellet the DNA.
-
Washing: Discard the supernatant and wash the DNA pellet with 70% ethanol.
-
Drying and Resuspension: Air-dry the pellet and resuspend in TE Buffer.
Protocol 2: Silica-Based Spin Column DNA Extraction
This protocol provides a general workflow for commercial spin-column kits for DNA extraction from whole blood.
Materials:
-
Whole blood sample
-
Lysis/Binding Buffer (provided in the kit)
-
Proteinase K (provided in the kit)
-
Wash Buffer 1 (provided in the kit)
-
Wash Buffer 2 (provided in the kit)
-
Elution Buffer (provided in the kit) or nuclease-free water
-
Spin Columns and Collection Tubes (provided in the kit)
Procedure:
-
Lysis: Add Proteinase K and the blood sample to a microcentrifuge tube. Add Lysis/Binding Buffer and mix thoroughly. Incubate at the temperature and time specified by the kit manufacturer (e.g., 56°C or 70°C).
-
Binding: Apply the lysate to the spin column and centrifuge. The DNA will bind to the silica membrane. Discard the flow-through.
-
First Wash: Add Wash Buffer 1 to the column and centrifuge. Discard the flow-through.
-
Second Wash: Add Wash Buffer 2 to the column and centrifuge. Discard the flow-through.
-
Dry Spin: Centrifuge the empty column to remove any residual ethanol from the wash buffers.
-
Elution: Place the spin column in a clean collection tube. Add Elution Buffer directly to the center of the membrane and incubate for a few minutes at room temperature.
-
DNA Collection: Centrifuge to elute the purified DNA.
Visualizing the Workflows
Caption: Experimental workflows for DNA extraction.
DNA Degradation Pathway
DNA degradation is a complex process involving several chemical reactions that can compromise the integrity of the molecule over time. Understanding these pathways is crucial for optimizing storage conditions.
Caption: Key pathways of DNA degradation.
Conclusion
The choice of DNA extraction method has a lasting impact on the stability of the purified DNA. While the traditional chloroform-isoamyl alcohol method is more laborious and involves hazardous reagents, experimental evidence suggests it can yield highly stable DNA suitable for long-term storage.[1] Commercial silica-based spin column kits offer a faster, safer, and more convenient alternative, but the long-term stability of the extracted DNA may be a concern, with some studies indicating a decline in integrity over time.[1]
For applications requiring the long-term archiving of DNA, the potential for degradation with certain kit-based methods should be considered. If using commercial kits for long-term storage, it is advisable to conduct internal validation studies to assess the stability of the extracted DNA under the intended storage conditions. Ultimately, the optimal choice will depend on a balance of factors including the specific downstream applications, required DNA quality and stability, sample throughput, available resources, and safety considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Long-Term Storage Impacts Blood DNA Yield, but Not Integrity or Methylation [thermofisher.com]
Safety Operating Guide
Proper Disposal of Chloroform-Isoamyl Alcohol Mixtures: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Chloroform-isoamyl alcohol mixtures, commonly used in molecular biology for nucleic acid purification, are classified as hazardous waste due to the presence of chloroform (B151607), a halogenated organic solvent.[1][2][3] Improper disposal can lead to significant environmental contamination and legal repercussions.[4][5]
This guide provides essential, step-by-step procedures for the correct handling, storage, and disposal of chloroform-isoamyl alcohol waste, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before handling chloroform-isoamyl alcohol waste, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of toxic vapors.[1][6] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as Viton or double-layered nitrile), safety goggles, and a lab coat, must be worn at all times.[6][7]
Key Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8][9]
-
Carcinogenicity: Chloroform is suspected of causing cancer.[8][10]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[8][10]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Waste Identification and Segregation
Proper segregation is the first and most crucial step in the disposal process. Chloroform is a halogenated organic solvent , and waste containing it must be kept separate from all other waste streams to ensure proper treatment and to prevent dangerous chemical reactions.[2][11][12]
Segregation Protocol:
-
Designate a specific waste container exclusively for halogenated organic solvents like chloroform-isoamyl alcohol.[13]
-
Do NOT mix this waste with non-halogenated solvents (e.g., ethanol, acetone, hexane).[2][14]
-
Keep separate from aqueous waste, acids, bases, oxidizers, and metals.[7][11][14] Mixing can lead to dangerous reactions, including the formation of toxic gases.[4]
Quantitative Data and Classifications
The following table summarizes the key regulatory and safety data for chloroform-isoamyl alcohol waste.
| Parameter | Data | Reference |
| Waste Category | Halogenated Organic Waste | [2][11] |
| Hazardous Waste Code | RCRA U-Series: U044 (for Chloroform) | [1][3] |
| UN Number | UN1888 (Chloroform) or UN2922 (Corrosive, toxic, n.o.s.)* | [1] |
| Hazard Class | 6.1 (Toxic Substance), potentially with Class 8 (Corrosive) | [1] |
| Incompatible Materials | Strong oxidizing agents, alkali metals, acetone, acids, bases, bleach | [1][4][7] |
| Note: The specific UN number may vary if other hazardous components, such as phenol, are present in the mixture. |
Collection and Storage Procedures
Systematic collection and storage are vital for maintaining a safe laboratory environment.
-
Container Selection: Use a chemically compatible and leak-proof container with a secure, tight-fitting screw cap.[7][13] Polyethylene or glass containers are appropriate. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[7]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[13][15] The label must include:
-
Accumulation: Keep the waste container closed at all times, except when actively adding waste.[5][11][13] This prevents the release of volatile and toxic fumes.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be in a cool, dry, well-ventilated location, such as under a chemical fume hood or in a dedicated flammable storage cabinet, and must have secondary containment to catch any potential leaks.[7][11]
Experimental Protocols: Neutralization is Not Recommended
Chemical neutralization is not a safe or appropriate method for treating chloroform waste in a laboratory setting.[4] Attempting to neutralize chloroform with bases or other chemicals can generate highly toxic byproducts, such as phosgene (B1210022) gas, and can lead to dangerous reactions.[4] Therefore, no experimental protocol for neutralization is provided. The required method of disposal is through professional hazardous waste management services.
Final Disposal Workflow
The final step is to arrange for the removal and disposal of the waste by a certified hazardous waste management company. These companies use specialized, high-temperature incineration to safely destroy halogenated organic compounds.[2][5]
-
Request Pickup: Do not allow more than 55 gallons of a specific hazardous waste to accumulate in your lab area.[13] When the container is about three-quarters full, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to schedule a pickup.[11]
-
Transportation: Ensure that all containers are properly sealed and labeled before being transported out of the laboratory.[14]
-
Documentation: Maintain records of waste disposal as required by your institution and local regulations.
The logical workflow for proper disposal is illustrated below.
Caption: Workflow for the safe disposal of chloroform-isoamyl alcohol waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe management and compliant disposal of chloroform-isoamyl alcohol waste, protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. bucknell.edu [bucknell.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. laballey.com [laballey.com]
- 5. youtube.com [youtube.com]
- 6. interchim.fr [interchim.fr]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. severnbiotech.com [severnbiotech.com]
- 10. carlroth.com [carlroth.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. reddit.com [reddit.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Safeguarding Your Research: A Guide to Handling Chloroform Isoamyl Alcohol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Chloroform (B151607) isoamyl alcohol, a common reagent in molecular biology for DNA and RNA extraction, presents significant health hazards that necessitate strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical mixture.
Hazard Overview: Chloroform is a suspected carcinogen and can cause damage to the liver, kidneys, and central nervous system.[1][2] Isoamyl alcohol is an irritant to the skin, eyes, and respiratory tract.[3] The mixture is harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to chloroform isoamyl alcohol. Always inspect PPE for integrity before use.[4]
| PPE Category | Equipment | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Viton® or Polyvinyl Alcohol (PVA) gloves are highly recommended for their resistance to chloroform.[1][6] Nitrile gloves offer very limited protection and should be avoided as chloroform can penetrate them in under 2.5 minutes.[2][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Use proper glove removal technique to avoid skin contact.[4] |
| Eye and Face Protection | Safety glasses, goggles, and face shield | At a minimum, ANSI/ISEA Z87.1 approved safety glasses must be worn.[2] If there is a splash hazard, chemical splash goggles are required.[1][6] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1][4] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect against skin contact.[1] Ensure the lab coat is buttoned. Contaminated clothing should be removed immediately and laundered separately.[7][8] For extensive handling, a complete suit protecting against chemicals may be necessary.[4] |
| Respiratory Protection | Chemical fume hood or respirator | All work with this compound must be conducted in a properly functioning chemical fume hood.[1][5][6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) should be used.[4][6] Respirator use requires proper training and fit-testing.[6] |
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5][6]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[5][9]
Work Practices:
-
Minimize Exposure: Avoid inhalation of vapors and contact with skin and eyes.[4][10] Do not eat, drink, or smoke in areas where this chemical is handled.[10][11]
-
Quantity: Use the smallest practical quantities for the experiment.[2]
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials such as strong bases, strong oxidizing agents, and certain metals (aluminum, magnesium, sodium, lithium).[3][5][6] Keep containers tightly closed and protected from light.[5][7] Store in secondary containment.[6]
-
Transport: When moving the chemical, use a secondary container to prevent spills.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical aid.[3]
-
Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill Response:
-
Small Spills (inside a fume hood): If you are trained and have a proper spill kit, you may clean up small spills inside a fume hood. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1][3]
-
Large Spills or Spills Outside a Fume Hood: Evacuate the laboratory immediately and notify your institution's environmental health and safety (EHS) office.[1][2] Prevent the spill from entering drains.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Gloves, kimwipes, and other solid materials contaminated with this compound must be collected in a separate, clearly labeled hazardous waste container.[1]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5] Contact your institution's EHS department for specific disposal procedures. Do not pour this chemical down the drain.[4]
Below is a workflow diagram illustrating the safe handling and disposal of this compound.
References
- 1. uml.edu [uml.edu]
- 2. umdearborn.edu [umdearborn.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. interchim.fr [interchim.fr]
- 6. wcu.edu [wcu.edu]
- 7. itwreagents.com [itwreagents.com]
- 8. itwreagents.com [itwreagents.com]
- 9. fishersci.com [fishersci.com]
- 10. severnbiotech.com [severnbiotech.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
